molecular formula C11H14N2O B1580576 4-Methyl-3-phenylpiperazin-2-one CAS No. 5368-20-7

4-Methyl-3-phenylpiperazin-2-one

Cat. No.: B1580576
CAS No.: 5368-20-7
M. Wt: 190.24 g/mol
InChI Key: KUVJOLVZDVEQGN-UHFFFAOYSA-N
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Description

4-Methyl-3-phenylpiperazin-2-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-phenylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-8-7-12-11(14)10(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVJOLVZDVEQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290687
Record name 4-methyl-3-phenylpiperazin-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID60290687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5368-20-7
Record name 5368-20-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-3-phenylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-3-phenylpiperazin-2-one: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Significance of a Versatile Scaffold

In the landscape of medicinal chemistry and pharmaceutical development, the piperazine moiety stands out as a privileged scaffold, forming the core of numerous clinically significant drugs.[1][2][3] Its unique conformational flexibility and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, 4-Methyl-3-phenylpiperazin-2-one (CAS No. 5368-20-7) emerges as a critical, albeit often overlooked, synthetic intermediate. While not a therapeutic agent in its own right, its structural features provide a direct pathway to more complex and pharmacologically active molecules, most notably as a precursor to the widely used antidepressant, Mirtazapine.[4][5]

This technical guide offers a comprehensive exploration of this compound, moving beyond a simple recitation of facts to provide a deeper understanding of its synthesis, analytical characterization, and pivotal role in drug discovery. As senior application scientists, our goal is to not only present robust protocols but also to elucidate the underlying chemical principles and strategic considerations that inform these methodologies. This document is designed to be a practical and insightful resource for researchers engaged in the synthesis and development of piperazine-based pharmaceuticals.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its synthesis, purification, and handling.

PropertyValueSource
CAS Number 5368-20-7[6]
Molecular Formula C₁₁H₁₄N₂O[6]
Molecular Weight 190.24 g/mol [6]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethaneInferred from synthetic protocols

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the cyclization of appropriate precursors. The following protocol outlines a common and effective method.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the amide bond and the C-N bond of the piperazine ring, suggesting a convergent synthesis from readily available starting materials.

Retrosynthesis target This compound intermediate1 N-methyl-N'-(2-chloroacetyl)ethylenediamine target->intermediate1 Amide bond disconnection intermediate2 Phenylacetyl chloride target->intermediate2 Alternative disconnection intermediate3 N-methylethylenediamine intermediate1->intermediate3 Acylation intermediate4 Chloroacetyl chloride intermediate1->intermediate4 Acylation

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: A Two-Step Synthesis

This protocol is based on established methodologies for the synthesis of N-substituted piperazin-2-ones and is designed for high yield and purity.[7][8]

Step 1: Synthesis of N-(2-(Methylamino)ethyl)-2-phenylacetamide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylethylenediamine (10.0 g, 0.135 mol) in 100 mL of dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Phenylacetyl Chloride: Slowly add a solution of phenylacetyl chloride (20.8 g, 0.135 mol) in 50 mL of DCM to the stirred solution of N-methylethylenediamine over a period of 30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (9:1).

  • Work-up: Quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-(2-(methylamino)ethyl)-2-phenylacetamide can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Intramolecular Cyclization to this compound

  • Reaction Setup: Dissolve the purified N-(2-(methylamino)ethyl)-2-phenylacetamide (from Step 1) in 100 mL of a suitable high-boiling solvent such as toluene or xylene in a round-bottom flask equipped with a reflux condenser.

  • Base-catalyzed Cyclization: Add a catalytic amount of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to the solution.

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess base with a few drops of methanol. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting solid, this compound, can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Intramolecular Cyclization start1 N-methylethylenediamine intermediate N-(2-(Methylamino)ethyl)-2-phenylacetamide start1->intermediate start2 Phenylacetyl chloride start2->intermediate product This compound intermediate->product Base, Heat

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended, with expected spectral data inferred from closely related structures.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene protons of the piperazine ring, the N-methyl group, and the methine proton at the 3-position.

    • δ 7.2-7.4 ppm (m, 5H, Ar-H)

    • δ 4.5-4.7 ppm (s, 1H, CH-Ph)

    • δ 2.8-3.5 ppm (m, 4H, piperazine-CH₂)

    • δ 2.4 ppm (s, 3H, N-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information about the carbon framework of the molecule.

    • δ ~170 ppm (C=O)

    • δ ~135-140 ppm (quaternary Ar-C)

    • δ ~125-130 ppm (Ar-CH)

    • δ ~60 ppm (C-Ph)

    • δ ~50-55 ppm (piperazine-CH₂)

    • δ ~45 ppm (N-CH₃)

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

  • ~1650 cm⁻¹: Strong absorption due to the C=O (amide) stretching vibration.

  • ~3000-3100 cm⁻¹: C-H stretching vibrations of the aromatic ring.

  • ~2800-3000 cm⁻¹: C-H stretching vibrations of the aliphatic groups (methyl and methylene).

  • ~1600 and 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • [M+H]⁺: Expected at m/z 191.1184 (calculated for C₁₁H₁₅N₂O⁺).

  • Fragmentation Pattern: Key fragments would likely arise from the loss of the phenyl group, the methyl group, and cleavage of the piperazine ring.

The Pivotal Role as a Synthetic Intermediate: The Gateway to Mirtazapine

The primary significance of this compound lies in its utility as a precursor to 1-methyl-3-phenylpiperazine, a key intermediate in the synthesis of the tetracyclic antidepressant Mirtazapine.[4][5][12]

Reduction to 1-Methyl-3-phenylpiperazine

The amide functionality in this compound can be effectively reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[13]

Experimental Protocol: Reduction of the Lactam

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the stirred suspension of LiAlH₄ at 0 °C.

  • Reflux and Monitoring: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Isolation: Filter the resulting granular precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain crude 1-methyl-3-phenylpiperazine, which can be purified by distillation or column chromatography.

From Intermediate to Active Pharmaceutical Ingredient (API): The Synthesis of Mirtazapine

1-Methyl-3-phenylpiperazine serves as the foundational building block for the construction of the tetracyclic ring system of Mirtazapine. The synthesis typically involves the reaction of 1-methyl-3-phenylpiperazine with a suitable pyridine derivative, followed by a series of cyclization and reduction steps.[14][15] The availability of high-purity 1-methyl-3-phenylpiperazine, derived from this compound, is therefore critical for the efficient and scalable production of this important antidepressant.

Pharmaceutical_Application start This compound intermediate 1-Methyl-3-phenylpiperazine start->intermediate Reduction (e.g., LiAlH4) product Mirtazapine intermediate->product Multi-step synthesis

Caption: The synthetic pathway from this compound to Mirtazapine.

Conclusion and Future Perspectives

This compound, while not possessing inherent pharmacological activity, holds a significant position in the realm of medicinal chemistry. Its straightforward synthesis and strategic placement of functional groups make it an invaluable intermediate for the construction of more complex and biologically active molecules. The detailed protocols and analytical data presented in this guide are intended to empower researchers to confidently synthesize and utilize this versatile building block in their drug discovery and development endeavors. As the demand for novel central nervous system therapeutics continues to grow, the importance of foundational intermediates like this compound in enabling the efficient synthesis of new chemical entities cannot be overstated.

References

physical and chemical properties of 4-Methyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-Methyl-3-phenylpiperazin-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis, characterization, and potential applications of novel phenylpiperazinone scaffolds.

Introduction

This compound is a heterocyclic organic compound belonging to the phenylpiperazinone class. The piperazine ring is a prevalent structural motif in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. Its derivatives have shown a wide range of biological activities, including interactions with central nervous system targets. The presence of a phenyl group and a lactam functionality within the piperazine core suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. This guide will delve into the known characteristics of this molecule, from its fundamental properties to its synthesis and potential for further investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. This section details the key identifiers and characteristics of this compound.

Chemical Identity
PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 5368-20-7 (Primary), 799796-66-0[1]
Molecular Formula C₁₁H₁₄N₂O[1][2]
Molecular Weight 190.24 g/mol [1][2]
Canonical SMILES CN1CCN(C(=O)C1)C2=CC=CC=C2[2]
InChI Key GHFORXSVFVCFSN-UHFFFAOYSA-N[2]
Physical Properties

Table of Physical Properties for 1-Methyl-3-phenylpiperazine (CAS: 5271-27-2)

PropertyValueSource
Melting Point 56-60 °C[3]
Boiling Point 85 °C at 0.5 mmHg[3]
Solubility Soluble in water; slightly soluble in DMSO and Methanol.[3]
Computed Properties

Computational models provide valuable estimations of a molecule's properties, aiding in its initial characterization.

PropertyValueSource
XLogP3 0.8[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]

Synthesis and Purification

The synthesis of this compound can be approached through the N-alkylation of a 3-phenylpiperazin-2-one precursor. A general and efficient method for the synthesis of 1-alkyl-2-oxo-3-phenylpiperazines has been described, which can be adapted for the specific methylation at the 4-position.[4]

Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available reagents. The first step is the synthesis of the 3-phenylpiperazin-2-one core, followed by N-methylation.

Synthesis of this compound cluster_0 Step 1: Formation of 3-Phenylpiperazin-2-one cluster_1 Step 2: N-Methylation A Phenylglycine C 3-Phenylpiperazin-2-one A->C Reaction B Ethylenediamine B->C D 3-Phenylpiperazin-2-one F This compound D->F Base (e.g., NaH) E Methylating Agent (e.g., Methyl Iodide) E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is an adapted procedure based on the synthesis of related 1-alkyl-2-oxo-3-phenylpiperazines.[4]

Step 1: Synthesis of 3-Phenylpiperazin-2-one

  • To a solution of phenylglycine methyl ester hydrochloride in a suitable solvent (e.g., methanol), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine) and stir at room temperature for 30 minutes.

  • Add an excess of ethylenediamine and heat the mixture to reflux for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield 3-phenylpiperazin-2-one.

Step 2: Synthesis of this compound

  • To a solution of 3-phenylpiperazin-2-one in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a slight excess of a strong base (e.g., sodium hydride) portion-wise at 0 °C.

  • Stir the suspension at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add a slight excess of a methylating agent (e.g., methyl iodide) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Purification and Characterization Logic

The choice of purification by column chromatography is based on the expected polarity of the product and potential impurities. The progress of the reaction and the purity of the final compound should be assessed by TLC and confirmed by High-Performance Liquid Chromatography (HPLC). Structural confirmation is to be achieved through spectroscopic methods as detailed in the following section.

Structural Elucidation and Analytical Methods

Definitive structural characterization is paramount for any novel or synthesized compound. While specific experimental spectra for this compound are not available in the public domain, this section outlines the expected spectral characteristics and provides data for a closely related compound for illustrative purposes.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm), a singlet for the methyl group attached to the nitrogen (around 2.3-2.5 ppm), and multiplets for the methylene protons of the piperazine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display a characteristic signal for the carbonyl carbon of the lactam (around 165-175 ppm), signals for the aromatic carbons, a signal for the methyl carbon, and signals for the methylene carbons of the piperazine ring.

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the amide group (typically around 1650 cm⁻¹), C-H stretching bands for the aromatic and aliphatic protons, and C-N stretching bands.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.24 g/mol ).

Illustrative Spectroscopic Data of a Related Compound

The following data is for 1-Ethyl-2-oxo-3-phenylpiperazine , a structurally similar compound reported in the literature, to provide a reference for the expected spectral features.[4]

  • ¹H NMR (300 MHz, CDCl₃) δ: 1.19 (t, 3H, J=7.2 Hz), 2.10 (bs, 1H), 3.02-3.10 (m, 1H), 3.13-3.20 (m, 1H), 3.27-3.37 (m, 1H), 3.39-3.44 (m, 1H), 3.47-3.58 (m, 2H), 4.55 (s, 1H), 7.27-7.40 (m, 5H).

  • ¹³C NMR (300 MHz, CDCl₃) δ: 12.6, 41.5, 42.4, 47.7, 64.1, 128.4, 128.6, 128.7, 128.8, 129.3, 140.4, 168.5.

  • MS (ESI, m/z): 205.2 [M+H]⁺.

  • IR (neat, cm⁻¹): 3312, 2934, 2873, 1639, 1451, 752, 698.

Proposed Analytical Workflow for Quality Control

A robust analytical workflow is essential to ensure the identity, purity, and quality of synthesized this compound.

Analytical Workflow Start Synthesized Compound TLC Thin Layer Chromatography (TLC) - Reaction Monitoring - Preliminary Purity Start->TLC HPLC High-Performance Liquid Chromatography (HPLC) - Purity Assessment (%) TLC->HPLC MS Mass Spectrometry (MS) - Molecular Weight Confirmation HPLC->MS NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C - Structural Confirmation MS->NMR IR Infrared (IR) Spectroscopy - Functional Group Identification NMR->IR Final Characterized Compound IR->Final

Caption: A typical analytical workflow for the characterization of this compound.

Potential Pharmacological Relevance and Future Directions

While no direct pharmacological studies on this compound have been reported, the broader class of phenylpiperazine derivatives is rich in biologically active compounds, suggesting potential avenues for investigation.

Central Nervous System Activity

Many phenylpiperazine derivatives are known to interact with various receptors in the central nervous system, particularly serotonergic and dopaminergic receptors.[1] For instance, certain substituted phenylpiperazines have been evaluated as potential antipsychotics, antidepressants, and anxiolytics. The structural features of this compound make it a candidate for screening against these and other CNS targets.

Anticancer Potential

Recent studies have explored the anticancer properties of novel methyl piperazine derivatives.[5] These compounds have been shown to inhibit cancer cell growth, highlighting the potential of the piperazine scaffold in oncology drug discovery. Investigating the cytotoxic effects of this compound against various cancer cell lines could be a fruitful area of research.

Proposed Pharmacological Screening Cascade

For researchers interested in exploring the biological activity of this compound, a tiered screening approach is recommended.

Pharmacological Screening Cascade Start This compound InVitro In Vitro Assays - Receptor Binding Assays (e.g., 5-HT, DA receptors) - Enzyme Inhibition Assays - Cell Viability/Cytotoxicity Assays (Cancer Cell Lines) Start->InVitro HitIdent Hit Identification InVitro->HitIdent HitIdent->InVitro Inactive LeadOpt Lead Optimization - Structure-Activity Relationship (SAR) Studies HitIdent->LeadOpt Active InVivo In Vivo Models - Animal Models of CNS Disorders - Xenograft Models for Anticancer Activity LeadOpt->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: A proposed workflow for the pharmacological evaluation of this compound.

Conclusion

This compound is a compound with a foundation in the well-established and pharmacologically relevant phenylpiperazine class. While specific experimental data on its physical properties and biological activities are currently limited in the public domain, this guide provides a comprehensive overview of its chemical identity, a reliable synthetic approach, and a logical framework for its characterization and potential pharmacological evaluation. The structural features of this molecule present an intriguing starting point for medicinal chemists and drug discovery scientists to explore its potential in various therapeutic areas, particularly within the central nervous system and oncology. Further research is warranted to fully elucidate the properties and potential applications of this promising scaffold.

References

A Technical Guide to 4-Methyl-3-phenylpiperazin-2-one: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-phenylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and synthetic research. The document elucidates the molecule's structural features, chemical identity, and physicochemical properties. Furthermore, it presents a detailed analysis of potential synthetic pathways and outlines a robust protocol for its characterization using modern spectroscopic techniques. The guide also contextualizes the compound's relevance by drawing comparisons to structurally related pharmacologically active agents, thereby highlighting its potential as a valuable building block in drug discovery and development.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental to all scientific inquiry. This section establishes the formal nomenclature and key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Registry No. 5368-20-7Appchem[2]
Molecular Formula C₁₁H₁₄N₂OPubChem[1]
Molecular Weight 190.24 g/mol Appchem[2]
PubChem CID 250678PubChem[1]

Molecular Structure Elucidation

The chemical behavior and potential biological activity of this compound are intrinsically linked to its molecular architecture.

Core Heterocyclic System: The Piperazin-2-one Scaffold

The core of the molecule is a piperazin-2-one ring. This is a six-membered heterocyclic system containing two nitrogen atoms at positions 1 and 4 and a carbonyl group at the 2-position. This lactam functionality introduces polarity and potential hydrogen bonding capabilities, which are critical features in drug-receptor interactions.

Key Substituents and Stereochemistry

The piperazinone scaffold is substituted at two key positions:

  • C3-Position: A phenyl group (C₆H₅) is attached to the carbon atom situated between the two ring nitrogens. The presence of this aromatic ring introduces steric bulk and lipophilicity. The carbon at this position is a chiral center, meaning the molecule can exist as a racemic mixture of (R)- and (S)-enantiomers.

  • N4-Position: A methyl group (CH₃) is attached to the nitrogen atom distal to the carbonyl group. This substitution blocks one of the nitrogen atoms from participating in hydrogen bonding as a donor and increases the compound's basicity compared to an unsubstituted amine.

The specific arrangement of these groups defines the compound's unique three-dimensional shape and chemical reactivity.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of a compound are essential for designing experimental conditions, predicting its behavior in biological systems, and ensuring proper handling and storage.

PropertyValueNotes / Source
Molecular Formula C₁₁H₁₄N₂OPubChem[1]
Molecular Weight 190.24 g/mol Appchem[2]
Topological Polar Surface Area 41.1 ŲComputed; chem960.com[3]
Hydrogen Bond Donors 1The N-H group at the N1 position.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the N4 nitrogen.
Rotatable Bond Count 1The bond connecting the phenyl group to the ring.
XLogP3 1.0Computed; chem960.com[3]
Boiling Point 409.5 ± 45.0 °C at 760 mmHgPredicted; chem960.com[3]
Density 1.1 ± 0.1 g/cm³Predicted; chem960.com[3]
Storage Conditions Store at -20°C for long-term stability.Recommended; chem960.com[3]

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is sparse, a logical retrosynthetic analysis based on established organic chemistry principles allows for the design of a robust synthetic protocol. The synthesis of related phenylpiperazine derivatives often involves the cyclization of acyclic precursors.[4][5]

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the amide bond and the C-N bond of the ethylenediamine fragment. This approach identifies N-methylethylenediamine and a derivative of phenylacetic acid as key starting materials.

Retrosynthesis Target 4-Methyl-3-phenyl- piperazin-2-one Precursor1 N'-(2-bromoacetyl)-N-methyl- N'-(phenylacetyl)ethane-1,2-diamine (Acyclic Precursor) Target->Precursor1 Amide bond (Intramolecular Cyclization) Reagents N-Methylethylenediamine + Phenylacetyl chloride + Bromoacetyl bromide Precursor1->Reagents Acylation

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol

This protocol is a proposed pathway and requires laboratory optimization for reaction conditions and purification methods.

Step 1: Synthesis of N-(2-(methylamino)ethyl)-2-phenylacetamide

  • Dissolve N-methylethylenediamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of phenylacetyl chloride (1.0 eq) dropwise to the cooled solution while stirring. The use of a non-nucleophilic base like triethylamine (1.1 eq) is recommended to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel) to yield the desired mono-acylated intermediate.

Step 2: Cyclization to this compound

  • Dissolve the product from Step 1 (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

  • Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq) portion-wise at room temperature. Causality Note: This base is required to deprotonate the secondary amine, facilitating the intramolecular nucleophilic attack to displace a leaving group and form the lactam ring.

  • This step assumes an initial acylation with a haloacetyl halide instead of phenylacetyl chloride to install the carbonyl and a leaving group in one step. A more direct, albeit potentially lower-yielding, approach is thermal cyclization.

  • Alternative Cyclization: Heat the N-(2-(methylamino)ethyl)-2-phenylacetamide intermediate at reflux in a high-boiling solvent. This can induce cyclization via elimination of water, though it may require a catalyst.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction by adding it to a cooled saturated ammonium chloride solution.

  • Perform an aqueous workup, extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Spectroscopic Characterization
  • ¹H NMR: The spectrum should display distinct signals corresponding to the different proton environments.

    • Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm (5H) for the phenyl ring.

    • Piperazinone Ring Protons: Complex multiplets between δ 2.5-4.0 ppm for the CH and CH₂ groups of the heterocyclic ring.

    • N-Methyl Protons: A singlet around δ 2.3-2.5 ppm (3H).

    • N-H Proton: A broad singlet, potentially between δ 5.0-8.0 ppm, which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon and the aromatic carbons.

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-175 ppm.

    • Aromatic Carbons: Multiple signals between δ 125-140 ppm.

    • Aliphatic Carbons: Signals for the piperazinone ring carbons and the N-methyl carbon in the upfield region (δ 30-60 ppm).

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹.

    • C=O Stretch (Amide): A strong, sharp absorption band around 1650-1680 cm⁻¹.

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 190 or 191, respectively, corresponding to the molecular weight of the compound.

Relevance in Medicinal Chemistry and Drug Development

Phenylpiperazine derivatives are a well-established class of compounds with a wide range of biological activities, frequently targeting the central nervous system.[6]

Structural Relationship to Mirtazapine Intermediates

The isomeric compound, 1-methyl-3-phenylpiperazine, is a well-documented key intermediate in the synthesis of Mirtazapine, a widely used antidepressant.[7] The synthesis of this key intermediate often proceeds through piperazinone precursors, such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine.[7] This establishes a clear precedent for the utility of the piperazinone scaffold in constructing complex, pharmacologically active molecules. This compound represents a structural variant within this chemical space and could serve as a precursor for novel analogues or be investigated as a potential impurity in related synthetic routes.

Potential as a Research Chemical

Compounds containing the phenylpiperazine motif have shown affinity for various neurological targets, including serotonin, dopamine, and adrenergic receptors.[6][8] The specific substitution pattern of this compound makes it a valuable tool for structure-activity relationship (SAR) studies. By serving as a rigid scaffold, it allows researchers to systematically explore how modifications to the phenyl ring or the N1 position impact biological activity, selectivity, and pharmacokinetic properties. Its potential to serve as a building block for more complex molecules further enhances its value to the drug development community.

Conclusion

This compound is a chiral heterocyclic compound with a well-defined molecular structure and predictable chemical properties. Its structural relationship to known pharmaceutical intermediates underscores its potential as a valuable building block in synthetic and medicinal chemistry. This guide has provided a foundational understanding of its chemical identity, a plausible synthetic route, and a framework for its analytical characterization. For researchers and professionals in drug development, this compound represents an intriguing scaffold for the exploration of novel chemical entities with potential therapeutic applications.

References

Foreword: The Piperazin-2-one Scaffold - A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-Methyl-3-phenylpiperazin-2-one Derivatives

To researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey of molecular architecture. Certain chemical scaffolds consistently emerge as "privileged structures," demonstrating a remarkable capacity to interact with a wide array of biological targets. The piperazine ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs.[1][2] Its unique conformational flexibility and the presence of two nitrogen atoms allow for diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific, promising subclass: This compound derivatives . The incorporation of a lactam function within the piperazine ring, combined with the strategic placement of methyl and phenyl groups, creates a rigidified structure with distinct stereochemical and electronic properties. This core structure is an intriguing starting point for developing novel modulators of complex biological systems. This document serves as a technical exploration of the known and potential biological activities of these derivatives, grounded in experimental evidence and providing practical insights for their synthesis and evaluation. We will delve into their anticancer, neuroprotective, and anti-inflammatory potential, supported by detailed protocols and structure-activity relationship (SAR) analyses.

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of this compound and its derivatives is a critical first step in exploring their biological potential. The chosen synthetic route must be efficient, scalable, and allow for the introduction of chemical diversity. A common approach involves the cyclization of appropriately substituted diamine precursors.

A plausible and efficient synthetic strategy begins with the condensation of an aromatic aldehyde, such as benzaldehyde, with a haloamine to form an imine tautomer. This intermediate can then undergo cyclization with a second haloamine component, followed by reduction, to yield the piperazine ring.[3] The "-2-one" lactam functionality can be introduced by starting with α-amino acid derivatives or through oxidation of the piperazine ring. The 1-Methyl-3-phenylpiperazine core is a known key intermediate in the synthesis of the antidepressant Mirtazapine, highlighting the scaffold's relevance in neuropharmacology.[4]

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for synthesizing derivatives of the core scaffold. This multi-step process allows for modifications at various positions, crucial for building a compound library for SAR studies.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Derivatization (R-group modification) A Phenylglycine Derivative C Linear Amide Precursor A->C Amide Coupling B N-Methylethylenediamine B->C D This compound (Core Scaffold) C->D Intramolecular Cyclization (e.g., Heat, Base) E Final Biologically Active Derivatives D->E Substitution/Coupling (e.g., on Phenyl Ring)

Caption: Conceptual workflow for the synthesis of this compound derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The piperazine moiety is a cornerstone in the design of anticancer agents, valued for its ability to anchor pharmacophores into the binding pockets of key oncogenic proteins.[1][2] Derivatives of the phenylpiperazine scaffold have demonstrated significant potential as inhibitors of critical signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

EGFR is a transmembrane protein that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[5] Its deregulation through mutation or overexpression is a hallmark of numerous cancers. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the intracellular kinase domain of EGFR are a validated and successful therapeutic strategy. Phenylpiperazine derivatives have been designed to fit into this ATP-binding pocket, disrupting the downstream signaling cascade and halting tumor growth.[5][6] Computational docking studies have confirmed that these compounds can form key interactions with residues in the EGFR active site.[6]

The diagram below illustrates the EGFR signaling pathway and the point of intervention for TKI inhibitors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR P P EGFR->P Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds TKI Phenylpiperazine Derivative (TKI) TKI->EGFR Inhibits Ras Ras/Raf/MAPK Pathway P->Ras PI3K PI3K/Akt Pathway P->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation

Caption: EGFR signaling pathway and inhibition by a Tyrosine Kinase Inhibitor (TKI).

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is initially assessed by their ability to inhibit the growth of cancer cell lines. Several studies have evaluated phenylpiperazine derivatives against a panel of human tumor cells, demonstrating potent activity.

Compound IDCancer Cell LineAssayActivity MetricValue (µM)Reference
Compound 23 MDA-MB-468 (Breast)NCI60 ScreenGI₅₀1.00[7]
Compound 25 HOP-92 (Lung)NCI60 ScreenGI₅₀1.35[7]
Compound 3p A549 (Lung)MTT AssayIC₅₀0.05[5]
Compound 3p HeLa (Cervical)MTT AssayIC₅₀0.08[5]
Compound 3p MCF-7 (Breast)MTT AssayIC₅₀0.22[5]
PD-2 HepG2 (Liver)MTT Assay% Inhibition (100 µg/mL)90.45%[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[5]

Neuroprotective and Neuromodulatory Activities

The ability of small molecules to cross the blood-brain barrier is a critical feature for treating neurological disorders.[9] Piperazine derivatives are well-represented in this area, with activities spanning neuroprotection, antidepressant, and anxiolytic effects.[10][11]

Mechanism of Action: Cholinesterase Inhibition & Multi-Target Effects

A prominent strategy in treating Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[12] Several piperazine derivatives have been screened and identified as potent AChE inhibitors.[12]

Beyond AChE inhibition, more advanced piperazine-based compounds are being designed as multi-target agents that can also reduce the amyloid and Tau pathologies central to Alzheimer's disease progression.[13] This multi-faceted approach, which may involve modulating secretase activity or Tau phosphorylation, represents a more holistic strategy for treating complex neurodegenerative diseases.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) AChE AChE ACh->AChE Degradation Receptor ACh Receptor ACh->Receptor Binding Inhibitor Piperazine Derivative Inhibitor->AChE Inhibits Signal Signal Transduction (Cognition, Memory) Receptor->Signal

References

The Phenylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The phenylpiperazine moiety represents a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold for the design of a diverse array of therapeutic agents. Its unique structural and physicochemical properties have enabled the development of numerous clinically successful drugs, particularly those targeting the central nervous system. This in-depth technical guide provides a comprehensive overview of the therapeutic applications of phenylpiperazine compounds, delving into their mechanisms of action, structure-activity relationships, and key synthetic strategies. We will explore their established roles in treating depression, anxiety, and psychosis, and examine their emerging potential in oncology and other therapeutic areas. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate the discovery and development of novel phenylpiperazine-based therapeutics.

Introduction: The Versatility of the Phenylpiperazine Core

The phenylpiperazine scaffold, characterized by a piperazine ring linked to a phenyl group, is a recurring motif in a multitude of clinically significant pharmaceuticals.[1][2] Its prevalence stems from a combination of favorable attributes: the piperazine ring's ability to be substituted at the N4 position allows for the introduction of diverse chemical functionalities, modulating pharmacological activity and pharmacokinetic properties.[3] Furthermore, the basic nitrogen atom of the piperazine ring is often crucial for interaction with biological targets, particularly G-protein coupled receptors (GPCRs).[3] This guide will navigate the rich pharmacology of this scaffold, providing a rationale for its continued exploration in drug discovery.

Mechanisms of Action: Modulating Key Neurotransmitter Systems

The therapeutic efficacy of most phenylpiperazine compounds lies in their ability to modulate the activity of key neurotransmitter systems in the central nervous system (CNS), primarily the serotonergic, dopaminergic, and adrenergic systems.[4]

Serotonergic System Modulation

Many phenylpiperazine derivatives exhibit significant affinity for various serotonin (5-HT) receptor subtypes.[4] This interaction is central to their application as antidepressants and anxiolytics.

  • 5-HT1A Receptor Agonism/Partial Agonism: Activation of 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects. Phenylpiperazine compounds can act as agonists or partial agonists at these receptors, influencing downstream signaling cascades.[5]

  • 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a key feature of atypical antipsychotics and is also believed to contribute to the therapeutic effects of some antidepressants by enhancing downstream dopamine release in cortical regions. Trazodone, for instance, is a potent 5-HT2A antagonist.[6]

  • Serotonin Reuptake Inhibition (SRI): Some phenylpiperazine derivatives also inhibit the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin. This dual mechanism of receptor modulation and reuptake inhibition is a hallmark of multimodal antidepressants like vortioxetine.

Signaling Pathways:

The activation or inhibition of these receptors triggers a cascade of intracellular events. For instance, 5-HT1A receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[5][7] Conversely, 5-HT2A receptors are coupled to Gq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

G_protein_signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling 5-HT1A 5-HT1A Gi/o Gi/o 5-HT1A->Gi/o Activation Adenylyl Cyclase (Inhibited) Adenylyl Cyclase (Inhibited) Gi/o->Adenylyl Cyclase (Inhibited) cAMP↓ cAMP↓ Adenylyl Cyclase (Inhibited)->cAMP↓ PKA↓ PKA↓ cAMP↓->PKA↓ Neuronal Inhibition Neuronal Inhibition PKA↓->Neuronal Inhibition 5-HT2A 5-HT2A Gq/11 Gq/11 5-HT2A->Gq/11 Activation PLC PLC Gq/11->PLC IP3 & DAG IP3 & DAG PLC->IP3 & DAG Ca2+↑ & PKC↑ Ca2+↑ & PKC↑ IP3 & DAG->Ca2+↑ & PKC↑ Neuronal Excitation Neuronal Excitation Ca2+↑ & PKC↑->Neuronal Excitation

Caption: Downstream signaling of 5-HT1A and 5-HT2A receptors.

Dopaminergic System Modulation

Interaction with dopamine receptors is another critical aspect of the pharmacology of many phenylpiperazine compounds, particularly those with antipsychotic properties.

  • D2 Receptor Antagonism: Blockade of D2 dopamine receptors in the mesolimbic pathway is the primary mechanism of action for most antipsychotic drugs. Phenylpiperazine derivatives can act as potent D2 antagonists.[8][]

  • D3 Receptor Antagonism: The D3 receptor is another important target, and compounds with high affinity for D3 receptors are being investigated for their potential in treating substance abuse and other neurological disorders.[8]

Signaling Pathways:

Dopamine receptors are also GPCRs. D1-like receptors (D1 and D5) are coupled to Gs/olf proteins and activate adenylyl cyclase, increasing cAMP levels.[10] In contrast, D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[10] D2 receptors can also signal through β-arrestin-dependent pathways, which can modulate the activity of Akt and GSK3.[8][11]

dopamine_signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1/D5 D1/D5 Gs/olf Gs/olf D1/D5->Gs/olf Activation Adenylyl Cyclase (Activated) Adenylyl Cyclase (Activated) Gs/olf->Adenylyl Cyclase (Activated) cAMP↑ cAMP↑ Adenylyl Cyclase (Activated)->cAMP↑ PKA↑ PKA↑ cAMP↑->PKA↑ Neuronal Activation Neuronal Activation PKA↑->Neuronal Activation D2/D3/D4 D2/D3/D4 Gi/o Gi/o D2/D3/D4->Gi/o Activation β-arrestin β-arrestin D2/D3/D4->β-arrestin Adenylyl Cyclase (Inhibited) Adenylyl Cyclase (Inhibited) Gi/o->Adenylyl Cyclase (Inhibited) cAMP↓ cAMP↓ Adenylyl Cyclase (Inhibited)->cAMP↓ PKA↓ PKA↓ cAMP↓->PKA↓ Neuronal Inhibition Neuronal Inhibition PKA↓->Neuronal Inhibition Akt/GSK3 Pathway Akt/GSK3 Pathway β-arrestin->Akt/GSK3 Pathway

Caption: Downstream signaling of D1-like and D2-like dopamine receptors.

Adrenergic System Modulation

Certain phenylpiperazine compounds also interact with adrenergic receptors, which can contribute to their therapeutic effects and side-effect profiles.

  • α1-Adrenergic Receptor Antagonism: Blockade of α1-adrenergic receptors can lead to vasodilation and is a mechanism of action for some antihypertensive drugs.[12] This action can also contribute to side effects such as orthostatic hypotension observed with some psychotropic medications.[13]

Signaling Pathways:

α1-adrenergic receptors are coupled to Gq/11 proteins and activate the PLC/IP3/DAG pathway, similar to 5-HT2A receptors.[14] α2-adrenergic receptors are coupled to Gi/o proteins and inhibit adenylyl cyclase.[14] β-adrenergic receptors are coupled to Gs proteins and activate adenylyl cyclase.[15]

Therapeutic Applications: From Bench to Bedside

The diverse pharmacology of phenylpiperazine compounds has led to their successful development for a range of therapeutic indications.

Central Nervous System Disorders
  • Depression: Phenylpiperazine antidepressants like trazodone and vortioxetine are widely prescribed.[4][16] Trazodone's efficacy is attributed to its 5-HT2A antagonism and serotonin reuptake inhibition.[17] Vortioxetine exhibits a multimodal mechanism, acting as a SERT inhibitor, a 5-HT1A agonist, a 5-HT1B partial agonist, and a 5-HT3, 5-HT7, and 5-HT1D receptor antagonist.[18][19] Clinical trials have demonstrated the efficacy of both drugs in treating major depressive disorder.[12][20][21]

  • Anxiety Disorders: The anxiolytic properties of many phenylpiperazine derivatives are linked to their 5-HT1A receptor partial agonism.

  • Schizophrenia: While older typical antipsychotics often had a phenylpiperazine-like structure, newer atypical antipsychotics with this scaffold aim for a broader receptor profile to improve efficacy against negative symptoms and reduce extrapyramidal side effects. Perphenazine, a piperazine phenothiazine, acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[22]

Emerging Therapeutic Areas: Oncology

Recent research has highlighted the potential of phenylpiperazine derivatives as anticancer agents.[1] Their mechanisms in this context are still under investigation but may involve the modulation of signaling pathways crucial for cancer cell proliferation and survival. The modular nature of the phenylpiperazine scaffold makes it an attractive starting point for the design of novel anticancer drugs.[1]

Drug Design and Development: Structure-Activity Relationships (SAR)

The therapeutic utility of phenylpiperazine compounds is highly dependent on the nature and position of substituents on both the phenyl and piperazine rings. Understanding these structure-activity relationships is crucial for rational drug design.

Substitutions on the Phenyl Ring
  • Position of Substitution: The position of substituents on the phenyl ring significantly influences receptor affinity and selectivity. For example, in a series of hydantoin-phenylpiperazine derivatives, ortho-substitution with a group having a negative potential was favorable for affinity at both 5-HT1A and α1 receptors.[23][24] The meta position appeared to be important for differentiating between these two receptors.[23][24]

  • Nature of Substituents: Electron-withdrawing or electron-donating groups can alter the electronic properties of the phenyl ring and impact receptor binding. Halogen substitutions are common in many CNS-active phenylpiperazine drugs.

Substitutions on the Piperazine Ring (N4 Position)

The substituent at the N4 position of the piperazine ring is a key determinant of the pharmacological profile. This is where a wide variety of chemical moieties can be introduced to target specific receptors or to modulate physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Data:

Compound ClassKey Structural FeaturesImpact on ActivityReference
Spiroethyl phenylpiperazinesHigher molar refraction and positive field effect at the 3-position of the phenyl ring.Increased binding affinity at the 5-HT1A receptor.[11]
Hydantoin-phenylpiperazinesBulky substituents at the meta position of the phenyl ring.Favorable for 5-HT1A receptor affinity over α1 receptor affinity.[23][24]
Aryl alkanol piperazinesDescriptors like dipole moment and molecular shape.Influence 5-HT and noradrenaline reuptake inhibition.[25][26]

Synthesis and Experimental Protocols

The synthesis of phenylpiperazine derivatives can be achieved through several well-established synthetic routes.

General Synthetic Strategies
  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of the C-N bond between an aryl halide and piperazine.

  • Nucleophilic Aromatic Substitution (SNAr): This method is applicable when the phenyl ring is activated by electron-withdrawing groups.

  • Cyclization Reactions: Phenylpiperazines can also be synthesized by the cyclization of appropriate precursors, such as the reaction of a substituted aniline with bis(2-chloroethyl)amine.[27]

Detailed Experimental Protocol: Synthesis of 1-(2-methoxyphenyl)piperazine

Materials:

  • 1-bromo-2-methoxybenzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)2)

  • Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)2 (0.02 mmol), rac-BINAP (0.03 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (2 mL), followed by 1-bromo-2-methoxybenzene (1.0 mmol) and piperazine (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(2-methoxyphenyl)piperazine.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

synthesis_workflow Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup Add reagents Heating Heating Reaction Setup->Heating Seal and heat Workup Workup Heating->Workup Cool and dilute Purification Purification Workup->Purification Filter and concentrate Characterization Characterization Purification->Characterization Analyze pure product

Caption: General workflow for the synthesis of phenylpiperazine derivatives.

Conclusion and Future Directions

The phenylpiperazine scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of therapeutic agents. Its ability to interact with multiple key biological targets, particularly within the central nervous system, has led to the creation of important medicines for treating complex disorders like depression and schizophrenia. The ongoing exploration of this versatile chemical entity continues to yield novel compounds with exciting therapeutic potential, not only in neuroscience but also in emerging fields such as oncology.

Future research in this area will likely focus on several key aspects:

  • Enhanced Selectivity: The design of phenylpiperazine derivatives with higher selectivity for specific receptor subtypes will be crucial for minimizing off-target effects and improving the safety profiles of new drugs.

  • Multimodal Mechanisms of Action: The success of compounds like vortioxetine highlights the potential of designing single molecules that can modulate multiple biological targets simultaneously. This approach may offer superior efficacy for complex and heterogeneous diseases.

  • Novel Therapeutic Applications: The exploration of phenylpiperazine compounds for new therapeutic indications beyond the CNS, such as cancer and inflammatory diseases, is a promising and rapidly evolving area of research.

  • Advanced Synthetic Methodologies: The development of more efficient, cost-effective, and environmentally friendly synthetic methods for the preparation of phenylpiperazine libraries will be essential for accelerating the drug discovery process.

By leveraging a deep understanding of the structure-activity relationships, mechanisms of action, and synthetic chemistry of phenylpiperazine compounds, the scientific community is well-positioned to continue to unlock the full therapeutic potential of this remarkable scaffold.

References

An In-depth Technical Guide to 4-Methyl-3-phenylpiperazin-2-one: Synthesis, Chemical Context, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-phenylpiperazin-2-one, a heterocyclic compound belonging to the piperazinone class. While specific research on this exact molecule is limited, this document places it within the broader context of phenylpiperazine and piperazin-2-one chemistry, offering insights into its synthesis, potential applications as a synthetic intermediate, and putative pharmacological relevance. Drawing from established synthetic methodologies for related analogs and the known biological activities of the piperazinone scaffold, this guide serves as a foundational resource for researchers, medicinal chemists, and professionals in drug development interested in the exploration and utilization of this and similar chemical entities.

Introduction: The Piperazinone Core in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical properties and engage in critical interactions with biological targets.[1][2] The introduction of a carbonyl group to form a piperazin-2-one moiety creates a lactam that further diversifies the chemical space, offering a rigidified structure with distinct hydrogen bonding capabilities. These structural features have rendered piperazin-2-one derivatives a promising class of compounds with a wide range of biological activities, including cytotoxic, antiviral, and neuroprotective effects.[1][3][4] this compound, the subject of this guide, combines the piperazinone core with a phenyl group at the 3-position and a methyl group at the 4-position, suggesting its potential as a chiral building block and a pharmacologically active agent.

Synthesis of the Piperazin-2-one Scaffold

General Synthetic Strategies

Modern synthetic approaches to the piperazin-2-one core often employ cascade reactions to maximize efficiency and introduce molecular diversity. A notable example is a metal-promoted cascade transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone ring in a one-pot process, forming three new bonds.[5][6][7] This methodology allows for the introduction of substituents at various positions, making it adaptable for the synthesis of compounds like this compound.

Another powerful strategy involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence.[8] This approach, catalyzed by a quinine-derived urea, can provide enantiomerically enriched 3-aryl-piperazin-2-ones, which would be directly applicable to the synthesis of chiral this compound.[8]

A Plausible Synthetic Route to this compound

A logical and established approach to the synthesis of this compound would likely involve the reaction of N-methylethylenediamine with an activated derivative of α-halophenylacetic acid, such as α-bromophenylacetyl chloride. The N-methyl group of the diamine would be expected to preferentially attack the carbonyl carbon of the acid chloride, followed by an intramolecular nucleophilic substitution to form the piperazinone ring.

Experimental Protocol: Hypothetical Synthesis of this compound

  • Step 1: Preparation of α-Bromophenylacetyl Chloride. To a solution of α-bromophenylacetic acid in an inert solvent such as dichloromethane, add oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

  • Step 2: Cyclization with N-Methylethylenediamine. Dissolve N-methylethylenediamine in a suitable solvent like tetrahydrofuran (THF) and cool to 0 °C. To this solution, add a solution of α-bromophenylacetyl chloride in THF dropwise. After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Step 3: Work-up and Purification. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford this compound.

References

Preamble: Navigating Spectroscopic Analysis in the Absence of Direct Precedent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-phenylpiperazin-2-one

In the landscape of drug discovery and chemical research, the structural elucidation of novel or sparsely documented compounds is a foundational task. This compound, a substituted piperazinone, represents a class of heterocyclic structures pivotal in medicinal chemistry. While extensive libraries of spectral data exist, it is not uncommon to encounter molecules for which no published experimental spectra are available. This guide addresses this precise scenario.

Instead of merely presenting pre-existing data, this document serves as a technical whitepaper on the predictive spectroscopic analysis of this compound. By applying first principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we will construct a detailed, expected spectroscopic profile for this molecule. This approach, grounded in data from structurally analogous compounds and established spectroscopic theory, provides a robust framework for researchers to identify and characterize this and similar molecules. It is a testament to the predictive power of modern analytical chemistry and a practical guide for scientists navigating the frontiers of molecular characterization.

Molecular Structure and Foundation

To understand the spectroscopic properties of this compound (C₁₁H₁₄N₂O), we must first visualize its architecture. The molecule features a piperazin-2-one core, which is a six-membered heterocyclic ring containing two nitrogen atoms and a ketone (specifically, a lactam). This core is substituted with a methyl group on one nitrogen (N4) and a phenyl group on a carbon (C3) adjacent to the other nitrogen and the carbonyl group.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, invaluable structural information. As a soft ionization technique, Electrospray Ionization (ESI) is ideal for this molecule, as it will likely produce a strong protonated molecular ion [M+H]⁺ with minimal initial fragmentation.

Predicted Mass Data
ParameterPredicted Value
Molecular FormulaC₁₁H₁₄N₂O
Exact Mass190.1106 u
[M+H]⁺ (Monoisotopic)191.1184 m/z
Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of the organic solvent and deionized water containing 0.1% formic acid to facilitate protonation.[1]

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.[2]

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Flow rate of 5-10 L/min

    • Gas Temperature: 250 - 350 °C

    • Nebulizer Pressure: 1-2 bar

  • Data Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of 50-500 m/z to identify the [M+H]⁺ precursor ion.

    • Tandem MS (MS/MS): Isolate the predicted precursor ion (m/z 191.1184) and subject it to Collision-Induced Dissociation (CID) with argon or nitrogen. Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.[3]

Interpretation and Predicted Fragmentation

The structural integrity of the protonated molecule will be challenged during CID, leading to characteristic bond cleavages. The piperazine ring and its substituents offer several predictable fragmentation pathways.

  • Primary Fragmentation: The most likely fragmentation pathways involve the cleavage of the piperazine ring, a common pattern for such derivatives.[4][5] The bond between the phenyl-substituted carbon (C3) and the methylated nitrogen (N4) is a likely point of initial cleavage.

  • Key Fragments: We can predict the formation of several key fragment ions. The loss of the phenyl group or cleavage across the ring are common pathways. For instance, cleavage of the C-N bonds within the piperazine ring is a characteristic fragmentation route.[4]

Diagram: Predicted ESI-MS/MS Fragmentation Pathway

G M [M+H]⁺ m/z = 191.12 F1 Fragment m/z = 134.09 (Loss of C3H5N) M->F1 - C3H5N F2 Fragment m/z = 118.07 (Loss of C4H8N) M->F2 - C4H8N F3 Fragment m/z = 91.05 (Tropylium ion) M->F3 - C4H8N2O F4 Fragment m/z = 57.06 (C3H7N+) M->F4 - C8H7O

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential tool for identifying the functional groups within a molecule. For this compound, the key features will be the amide (lactam) functionality and the aromatic ring.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3200 - 3400N-H StretchAmide (Lactam)Medium
3000 - 3100C-H StretchAromatic (sp²)Medium
2850 - 2960C-H StretchAliphatic (sp³)Medium
~1680C=O StretchAmide (Lactam)Strong
1600, 1495C=C StretchAromatic RingMedium-Weak
1200 - 1350C-N StretchAmine/AmideMedium
700, 750C-H BendMonosubstituted BenzeneStrong
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR has become the standard technique due to its minimal sample preparation.[6]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum in air to subtract atmospheric CO₂ and H₂O absorptions.[7]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

Interpretation of Predicted Spectrum

The most diagnostic peak will be the strong absorbance from the amide C=O stretch , expected around 1680 cm⁻¹. The exact position is influenced by ring strain and conjugation. For six-membered lactams, this value is typical.[9] The presence of a medium-intensity peak in the 3200-3400 cm⁻¹ region for the N-H stretch of the lactam is also a key identifier.

The spectrum will be further defined by C-H stretching vibrations: sharp peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl group and the piperazine ring.[10] Finally, strong absorptions in the fingerprint region, specifically around 700-750 cm⁻¹, are highly characteristic of a monosubstituted benzene ring .[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of each hydrogen and carbon atom.

Predicted ¹H and ¹³C NMR Data

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-a 7.20 - 7.40 Multiplet 5H Phenyl-H
H-b ~4.50 Singlet/Doublet 1H C3-H (methine)
H-c ~3.50 Multiplet 2H C5-H₂ (axial/equatorial)
H-d ~3.20 Multiplet 2H C6-H₂ (axial/equatorial)
H-e ~2.40 Singlet 3H N4-CH₃

| H-f | ~6.50 | Broad Singlet | 1H | N2-H (amide) |

Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~170 C1 (C=O, Lactam)
~138 Phenyl C (quaternary)
127 - 129 Phenyl CH
~60 C3 (methine)
~55 C6
~48 C5

| ~45 | N4-CH₃ |

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[12][13]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure no solid particles are transferred.[13]

  • Instrumentation: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

  • Setup and Acquisition:

    • Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[12]

    • ¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

    • ¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This may require a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.[14]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Interpretation of Predicted Spectra
  • ¹H NMR: The five protons on the phenyl ring (H-a) will appear as a complex multiplet in the aromatic region (7.2-7.4 ppm). The methine proton (H-b) at C3 is deshielded by both the adjacent phenyl group and the nitrogen atom, placing its signal around 4.5 ppm. The protons on the piperazine ring (H-c, H-d) will be in the aliphatic region but shifted downfield due to the adjacent nitrogen atoms, appearing as complex multiplets. The N-methyl protons (H-e) will give a sharp singlet around 2.4 ppm. The amide proton (H-f) is often broad and may exchange with trace water in the solvent; its chemical shift can be variable.

  • ¹³C NMR: The most downfield signal will be the lactam carbonyl carbon (C1) around 170 ppm. The aromatic carbons will appear in the 127-138 ppm range. The aliphatic carbons of the ring and the methyl group will be found upfield, with the C3 methine carbon being the most deshielded of this group due to the phenyl substituent.

Diagram: Predicted ¹H-¹H COSY Correlations

Caption: Key predicted 3-bond ¹H-¹H correlations (J-couplings).

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. The tabulated data, detailed protocols, and interpretive discussions offer a robust starting point for any researcher working with this molecule. By grounding predictions in the fundamental principles of each analytical technique and drawing parallels with known compounds, we can approach the structural elucidation of novel molecules with confidence. This methodology of predictive analysis is an invaluable skill for professionals in drug development and chemical synthesis, enabling them to make informed decisions and design targeted experiments for definitive structural confirmation.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-phenylpiperazin-2-one is a heterocyclic compound featuring a piperazine ring system. As a derivative of phenylpiperazine, it holds potential as a scaffold in medicinal chemistry due to the prevalence of the phenylpiperazine moiety in a range of biologically active compounds. The physicochemical properties of this compound, specifically its solubility and stability, are fundamental parameters that govern its suitability for various applications in drug discovery and development, from initial screening to formulation.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. In the absence of extensive published data on this specific molecule, this guide synthesizes information from closely related analogs and fundamental chemical principles to provide a robust framework for its handling, analysis, and formulation.

Physicochemical Properties

PropertyPredicted/Inferred ValueRationale/Reference
Molecular Formula C₁₁H₁₄N₂OBased on chemical structure[1]
Molecular Weight 190.24 g/mol Calculated from the molecular formula[1]
Appearance Likely a crystalline solidBased on the properties of similar compounds like 1-Methyl-3-phenylpiperazine, which is a crystalline solid[2][3]
Melting Point Expected to be a solid with a defined melting pointThe related compound 1-Methyl-3-phenylpiperazine has a melting point of 56-60 °C[2][3]
pKa Estimated to be in the range of 7-9 for the N4-nitrogenThe pKa of the conjugate acid of the piperazine ring is influenced by substituents. This is a typical range for the secondary amine in a piperazine ring.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both polar (the lactam and the tertiary amine) and non-polar (the phenyl ring) functionalities in this compound suggests a nuanced solubility profile.

Qualitative Solubility Prediction

Based on the principle of "like dissolves like," the following qualitative solubility profile can be anticipated:

  • High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate both the polar and non-polar regions of the molecule. The related compound 1-Methyl-3-phenylpiperazine shows slight solubility in DMSO[2][3].

  • Moderate to High Solubility: In polar protic solvents like methanol, ethanol, and other lower-order alcohols. These solvents can act as both hydrogen bond donors and acceptors, interacting with the lactam group. 1-Methyl-3-phenylpiperazine is also slightly soluble in methanol[2][3].

  • Low Solubility: In non-polar solvents such as hexanes and diethyl ether, due to the presence of the polar lactam and amine functionalities.

  • pH-Dependent Aqueous Solubility: The N4-methylated nitrogen of the piperazine ring is basic and can be protonated at acidic pH. This protonation will significantly increase the aqueous solubility. Conversely, in neutral to basic aqueous solutions, the compound is expected to have low solubility due to the dominance of the non-polar phenyl group.

Experimental Protocol for Solubility Determination

A robust determination of the solubility of this compound can be achieved using the shake-flask method, a widely accepted standard.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile, DMSO)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Centrifuge

  • Syringe filters (0.45 µm)

Methodology:

  • Preparation: Add an excess amount of this compound to a scintillation vial containing a known volume of the selected solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Clarification: Centrifuge the collected aliquot to further separate any suspended solid particles.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

  • Calculation: The solubility is calculated from the concentration of the saturated solution.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis A Add excess compound to solvent B Shake at constant temperature (24-48h) A->B C Collect supernatant B->C D Centrifuge C->D E Filter (0.45 µm) D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

Stability Profile

Understanding the chemical stability of this compound is crucial for defining its shelf-life, storage conditions, and potential degradation pathways. The molecule possesses several functional groups that could be susceptible to degradation under certain conditions.

Potential Degradation Pathways
  • Hydrolysis of the Lactam Ring: The six-membered lactam ring is a key structural feature. While generally more stable than smaller ring lactams (e.g., β-lactams), it can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid derivative.[4][5][6][7] This is often a primary degradation pathway for lactam-containing compounds.[8] The reaction is typically catalyzed by hydronium or hydroxide ions.

  • Oxidation: The piperazine ring, particularly the nitrogen atoms and the carbon atoms alpha to them, can be susceptible to oxidation. This can lead to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Aromatic systems, such as the phenyl group, can absorb UV light, which may lead to photodegradation. The extent of this degradation will depend on the specific chromophores in the molecule and the energy of the incident light.

Forced Degradation Studies

To systematically investigate the stability of this compound, forced degradation studies are essential.[9] These studies involve exposing the compound to stress conditions that are more severe than those it would typically encounter during storage and handling.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at elevated temperatures (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperatures.

  • Oxidative Degradation: 3% Hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105 °C) for a specified duration.

  • Photodegradation: Exposure to UV and visible light in a photostability chamber.

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal degradation, the solid compound is used. For photostability, both solid and solution samples are typically tested.

  • Stress Application: Expose the samples to the specified stress conditions for a predetermined period.

  • Neutralization/Quenching: For acidic and basic samples, neutralize the solution before analysis. For oxidative samples, the reaction may be quenched if necessary.

  • Analysis: Analyze the stressed samples at various time points using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Assess for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation products are observed.[10]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions in stress media (Acid, Base, Oxidizing agent) C Hydrolysis (Acid/Base, Temp) A->C D Oxidation (H2O2) A->D F Photolytic (UV/Vis Light) A->F B Prepare solid sample E Thermal (Dry Heat) B->E B->F G Neutralize/Quench C->G D->G H Analyze by HPLC-PDA/MS E->H F->H G->H I Identify Degradants H->I

Caption: Workflow for forced degradation studies.

Analytical Methodologies

The development of a robust and validated analytical method is paramount for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately and selectively quantify the parent drug in the presence of its degradation products, excipients, and other potential impurities.

Key Considerations for Method Development:

  • Column Chemistry: A reversed-phase column (e.g., C18, C8) is typically a good starting point for a molecule with the polarity of this compound.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. Gradient elution may be necessary to resolve the parent compound from all degradation products.

  • Detection: A UV-Vis detector set at the wavelength of maximum absorbance (λmax) of this compound should provide good sensitivity. A PDA detector is highly advantageous as it can help in assessing peak purity and identifying the λmax of degradation products.

  • Method Validation: The developed method must be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity of the method is confirmed by analyzing the samples from the forced degradation studies.

Conclusion

While specific experimental data for this compound is not widely available, a comprehensive understanding of its likely solubility and stability profiles can be constructed from fundamental chemical principles and data from closely related analogs. The compound is predicted to have pH-dependent aqueous solubility and be soluble in polar organic solvents. The primary degradation pathway is anticipated to be the hydrolysis of the lactam ring, with oxidation also being a possibility.

The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to systematically evaluate the solubility and stability of this compound. Such studies are indispensable for advancing this and other promising compounds through the drug development pipeline.

References

A Technical Guide to Elucidating the Mechanism of Action for 4-Methyl-3-phenylpiperazin-2-one: A Novel CNS-Active Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone in neuroscience drug discovery, forming the structural basis of numerous approved therapeutics and a significant class of new psychoactive substances (NPS).[1][2][3] This guide focuses on a specific derivative, 4-Methyl-3-phenylpiperazin-2-one, a compound of interest due to its structural resemblance to known modulators of central nervous system (CNS) targets. Given the current absence of detailed pharmacological data for this molecule, this document presents a comprehensive, multi-phase research framework designed to systematically uncover its potential mechanism of action. We will leverage structural analysis of related compounds to formulate primary hypotheses and detail a subsequent program of in silico, in vitro, and ex vivo studies. This whitepaper is intended for researchers, scientists, and drug development professionals dedicated to the exploration of novel CNS-active agents.

Introduction: The Piperazine Moiety and Formulation of Primary Hypotheses

The N-phenylpiperazine structure is a highly versatile and privileged scaffold in medicinal chemistry, renowned for its ability to interact with key neurotransmitter systems.[4] A significant number of compounds containing this moiety modulate the serotoninergic and dopaminergic systems, which are critically involved in mood, cognition, and motor control.[4][5] Derivatives of piperazine are known to exert psychostimulant effects, often by inhibiting the reuptake of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine via their respective transporters (SERT, DAT, NET).[1]

The subject of this guide, this compound, possesses key structural features that suggest a strong potential for CNS activity:

  • A 3-Phenylpiperazin-2-one Core: This specific backbone is recognized as a valuable intermediate in the synthesis of drugs targeting neurological disorders, particularly those designed to modulate serotonin and dopamine receptors.[6]

  • Structural Analogy: The compound is structurally related to 1-Methyl-3-phenylpiperazine, a crucial intermediate in the synthesis of the antidepressant Mirtazapine, a known antagonist of adrenergic and serotonergic receptors.[7]

Based on this structural precedent, we can formulate a primary guiding hypothesis:

Primary Hypothesis: this compound functions as a modulator of monoaminergic neurotransmission through direct interaction with monoamine transporters and/or G-protein coupled receptors (GPCRs) of the serotonin and dopamine families.

This leads to several specific, testable sub-hypotheses:

  • Hypothesis 1a: The compound demonstrates inhibitory activity at SERT, DAT, or NET, thereby increasing synaptic concentrations of their respective neurotransmitters.

  • Hypothesis 1b: The compound exhibits significant binding affinity and functional activity (as an agonist, antagonist, or partial agonist) at key serotonin (e.g., 5-HT1A, 5-HT2A) and/or dopamine (e.g., D2) receptor subtypes.

  • Hypothesis 1c: The compound possesses a polypharmacological profile, interacting with multiple targets within these systems, a characteristic of many CNS-active drugs.[4]

The following sections outline a logical and efficient experimental cascade designed to systematically test these hypotheses.

A Phased Experimental Framework for Mechanistic Elucidation

To rigorously investigate the mechanism of action, a three-phase approach is proposed. This workflow begins with broad, cost-effective computational and screening methods to identify potential targets, followed by detailed in vitro validation to confirm these interactions and define their functional consequences, and concludes with ex vivo analysis to understand the compound's effects in a more physiologically relevant context.

G cluster_2 Phase III: System-Level Confirmation p1_1 Protocol 1: In Silico Docking p2_1 Protocol 3: Radioligand Binding (Affinity - Ki) p1_1->p2_1 p1_2 Protocol 2: Broad Binding Panel p1_2->p2_1 p2_2 Protocol 4: Functional Assays (Efficacy - EC50/IC50) p2_1->p2_2 p3_1 Protocol 5: Neurotransmitter Release (Brain Slices) p2_2->p3_1

Figure 1: Overall Experimental Workflow.
Phase I: In Silico and Broad Panel Target Identification

The initial phase is designed to efficiently survey the landscape of potential biological targets, prioritizing those with the highest likelihood of interaction for further study.

Protocol 1: In Silico Molecular Docking

  • Expertise & Causality: Before committing resources to wet-lab experiments, computational modeling provides a predictive framework for interaction. By docking the 3D structure of this compound into the crystallographically determined binding sites of key CNS targets, we can estimate binding energies and identify plausible interaction modes. This allows us to rank and prioritize targets based on theoretical affinity, guiding more focused subsequent assays.

  • Methodology:

    • Ligand Preparation: Generate a low-energy 3D conformer of this compound using computational chemistry software (e.g., ChemDraw 3D, Avogadro).

    • Target Selection: Obtain high-resolution crystal structures of primary human targets from the Protein Data Bank (PDB), including hSERT, hDAT, hNET, h5-HT1A, h5-HT2A, and hD2 receptors.

    • Docking Simulation: Utilize a validated docking program (e.g., AutoDock Vina, Schrödinger Glide) to perform flexible ligand-rigid receptor docking. The defined binding pocket will be based on the co-crystallized ligand in the PDB structure.

    • Analysis: Analyze the resulting poses and calculated binding affinity scores (e.g., kcal/mol). Lower binding energy suggests a more favorable interaction. Results will be tabulated for comparison.

Protocol 2: Broad Ligand Binding Panel Screening

  • Trustworthiness: This protocol serves as an empirical, self-validating counterpoint to the theoretical in silico predictions. By physically screening the compound against a large, diverse panel of receptors, transporters, and enzymes, we obtain unbiased data on its primary targets and potential off-target liabilities. A standard industry panel (e.g., Eurofins SafetyScreen or similar) provides a robust and reproducible method for initial profiling.

  • Methodology:

    • Compound Submission: Submit this compound for screening against a comprehensive panel of >100 CNS-relevant targets.

    • Screening Concentration: A single, high concentration (e.g., 10 µM) is used to maximize the chances of detecting significant interactions.

    • Data Collection: The primary output is the percent inhibition of radioligand binding for each target.

    • Hit Identification: A "hit" is defined as any target showing >50% inhibition at the screening concentration. These hits will be prioritized for Phase II validation.

Phase II: In Vitro Target Validation and Functional Characterization

This phase aims to confirm the targets identified in Phase I, precisely quantify the compound's binding affinity, and determine its functional effect on target activity.

Protocol 3: Radioligand Competition Binding Assays

  • Expertise & Causality: Once primary targets are identified, it is critical to quantify the affinity of the interaction. Competition binding assays are the gold standard for determining the equilibrium dissociation constant (Ki) of a test compound. By measuring the ability of our compound to displace a high-affinity radioligand from the target, we can calculate a precise measure of its binding potency.

  • Methodology:

    • Source Material: Utilize commercially available cell membrane preparations expressing a high density of the single, specific human target of interest (e.g., HEK293 cells overexpressing hSERT).

    • Assay Setup: In a multi-well plate format, incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT) and a range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • Incubation & Detection: Allow the reaction to reach equilibrium. Harvest the membranes onto filtermats and quantify the bound radioactivity using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC50 value (the concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 4: Functional Activity Assays

  • Trustworthiness: Demonstrating binding is insufficient; we must understand the functional consequence. Does the compound inhibit transport? Does it activate or block a receptor? This protocol employs specific functional assays to classify the compound as an inhibitor, agonist, or antagonist at the validated targets.

  • Methodology:

    • For Monoamine Transporters (SERT, DAT, NET):

      • Neurotransmitter Uptake Assay: Use synaptosomes prepared from rodent brain tissue or cell lines stably expressing the human transporter.[1]

      • Pre-incubate the cells/synaptosomes with varying concentrations of this compound.

      • Initiate uptake by adding a radiolabeled substrate (e.g., [³H]-5-HT for SERT).

      • After a short incubation, terminate the uptake reaction and measure the amount of radioactivity accumulated inside the cells.

      • Calculate the IC50 value for uptake inhibition.

    • For GPCRs (e.g., 5-HT1A, D2):

      • [³⁵S]GTPγS Binding Assay: This assay directly measures G-protein activation following receptor stimulation.[8]

      • Incubate membranes expressing the receptor of interest with GDP, varying concentrations of the test compound, and [³⁵S]GTPγS.

      • If the compound is an agonist, it will stimulate the binding of [³⁵S]GTPγS. If it is an antagonist, it will block the stimulation caused by a known agonist.

      • Quantify bound [³⁵S]GTPγS via scintillation counting.

      • Calculate EC50 (for agonists) or IC50/Kb (for antagonists).

Data Presentation: Summary of In Vitro Pharmacology

TargetDocking Score (kcal/mol)% Inhibition @ 10µMBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Functional Class
hSERTTBDTBDTBDTBDInhibitor
hDATTBDTBDTBDTBDInhibitor
hNETTBDTBDTBDTBDInhibitor
h5-HT1ATBDTBDTBDTBDAgonist/Antagonist
h5-HT2ATBDTBDTBDTBDAgonist/Antagonist
hD2TBDTBDTBDTBDAgonist/Antagonist
Table to be populated as experimental data becomes available.
Phase III: Ex Vivo System-Level Confirmation

The final phase of this initial investigation moves from isolated molecular targets to a more integrated biological system, providing insight into how the compound affects neuronal communication.

G cluster_pathway Hypothetical 5-HT1A Agonist Pathway Compound 4-Methyl-3-phenyl- piperazin-2-one Receptor 5-HT1A Receptor Compound->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Neuron Neuronal Hyperpolarization (↓ Firing Rate) G_Protein->Neuron Opens K+ Channels cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates

Figure 2: Hypothetical Signaling Pathway.

Protocol 5: Neurotransmitter Release Assay from Brain Slices

  • Authoritative Grounding: This ex vivo technique provides a powerful bridge between molecular pharmacology and neurophysiology. By measuring the release of endogenous neurotransmitters from intact brain tissue, we can assess the compound's net effect on synaptic transmission, which integrates its actions on transporters, autoreceptors, and other modulatory sites.

  • Methodology:

    • Tissue Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from relevant rodent brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

    • Neurotransmitter Loading: Incubate slices with a radiolabeled neurotransmitter (e.g., [³H]-Dopamine or [³H]-Serotonin), which is taken up into presynaptic terminals.

    • Superfusion: Place slices in a superfusion chamber and perfuse with artificial cerebrospinal fluid (aCSF). Collect fractions of the perfusate over time.

    • Stimulation & Compound Application: Elicit neurotransmitter release by stimulating the slices with a high potassium concentration or electrical field stimulation. Apply this compound to the perfusion buffer before and during stimulation to observe its effect on both basal and stimulated release.

    • Analysis: Quantify the radioactivity in each collected fraction. An increase in stimulated overflow would be consistent with transporter inhibition, while a decrease could suggest agonist activity at inhibitory autoreceptors (e.g., 5-HT1A or D2).

Conclusion and Future Directions

This technical guide outlines a rigorous, hypothesis-driven framework for the initial characterization of this compound. By progressing through the proposed phases of in silico prediction, in vitro validation, and ex vivo confirmation, researchers can systematically build a comprehensive profile of this novel compound's mechanism of action. The data generated will not only elucidate its primary molecular targets and functional activities but will also provide the critical foundation needed to guide further preclinical development, including pharmacokinetic studies, in vivo behavioral models, and safety toxicology. The structural alerts within this molecule strongly suggest a high probability of discovering a potent and potentially valuable modulator of monoaminergic systems.

References

A Comprehensive In Silico Analysis of 4-Methyl-3-phenylpiperazin-2-one: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics. This guide presents a comprehensive, prospective in silico evaluation of a specific, under-investigated derivative, 4-Methyl-3-phenylpiperazin-2-one (PubChem CID: 250678). Lacking extensive empirical data, this molecule serves as an ideal model for demonstrating a complete computational drug discovery workflow. We will detail the methodologies, from initial physicochemical characterization and target hypothesis to advanced molecular dynamics and ADMET prediction. This document is designed not merely as a report of findings, but as a methodological whitepaper to guide researchers in the computational assessment of novel chemical entities, emphasizing the rationale behind each step and the integration of various computational techniques to build a robust, data-driven hypothesis for a molecule's therapeutic potential.

Part 1: Foundational Analysis and Target Scoping

Introduction to the Candidate Molecule

This compound is a small molecule belonging to the piperazinone class of heterocyclic compounds. Its structure, featuring a phenyl group at the 3-position and a methyl group at the 4-position of the piperazin-2-one core, presents an intriguing scaffold for potential biological activity. The PubChem database provides its basic chemical identity, including the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol [1].

While this specific molecule is not extensively characterized in the literature, the broader class of piperazine derivatives is of immense interest in drug discovery, with members exhibiting activities ranging from anticancer and antipsychotic to anxiolytic effects[2]. This established history provides a strong impetus for a thorough computational investigation to unlock its potential therapeutic value.

Physicochemical Profiling and Drug-Likeness Assessment

The initial step in any in silico workflow is to characterize the molecule's fundamental physicochemical properties and assess its "drug-likeness." This predictive analysis helps to identify potential liabilities early, saving significant resources. We utilize a standard suite of descriptors, often guided by frameworks like Lipinski's Rule of Five, to predict oral bioavailability.

Protocol 1: Calculation of Physicochemical Descriptors

  • Obtain Structure: The 2D structure of this compound is obtained from a chemical database like PubChem (SMILES: CN1CCNC(=O)C1C2=CC=CC=C2).

  • Select Software: Utilize computational chemistry software or web servers (e.g., SwissADME, Schrödinger Suite, MOE) to calculate key descriptors.

  • Calculate Descriptors: The primary calculated properties include:

    • Molecular Weight (MW)

    • LogP (octanol-water partition coefficient, a measure of lipophilicity)

    • Hydrogen Bond Donors (HBD)

    • Hydrogen Bond Acceptors (HBA)

    • Topological Polar Surface Area (TPSA)

    • Rotatable Bond Count

  • Analyze Drug-Likeness: Compare the calculated values against established drug-likeness rules (e.g., Lipinski, Ghose, Veber).

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)190.24 g/mol [1]≤ 500Yes
LogP (XLogP3-AA)0.8[3]≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes
TPSA32.3 Ų[3]≤ 140 ŲYes
Rotatable Bonds1≤ 10Yes

Expert Analysis: The data in Table 1 strongly suggests that this compound has a promising drug-like profile. It fully complies with Lipinski's Rule of Five, indicating a high probability of good oral bioavailability. Its low molecular weight and TPSA suggest it may also have the potential to cross the blood-brain barrier, a key consideration for potential central nervous system (CNS) targets.

Target Hypothesis Generation

Given the lack of direct biological data, we must generate a therapeutic hypothesis based on the activity of structurally similar compounds. The piperazine scaffold is a known "privileged structure" that binds to a variety of targets. Recent studies have highlighted the role of piperazine derivatives as potent inhibitors of the mammalian target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth implicated in cancer[2][4]. Other research points to the activity of phenylpiperazines as kappa opioid receptor antagonists[5].

For the purpose of this guide, we will hypothesize that This compound may act as an inhibitor of a protein kinase, such as mTOR . This choice is based on the significant precedent for piperazine derivatives in cancer therapy and provides a well-structured target for subsequent docking and dynamics studies.

Part 2: Structure-Based Computational Workflow

With a drug-like candidate and a plausible biological target, we can proceed with a structure-based drug design (SBDD) workflow. This approach leverages the three-dimensional structure of the target protein to predict how our molecule might bind and exert its effect[6][7].

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of one molecule when bound to another to form a stable complex[6]. It is the cornerstone of virtual screening and lead optimization.

Protocol 2: Molecular Docking Workflow

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein (e.g., mTOR, PDB ID: 4JSP) from the Protein Data Bank.

    • Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

    • Add hydrogen atoms and assign correct protonation states for amino acid residues, particularly histidine, aspartate, and glutamate.

    • Perform energy minimization on the receptor structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Assign partial charges using a force field (e.g., Gasteiger charges).

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Binding Site Definition:

    • Identify the active site of the receptor. This is typically the pocket where the native ligand binds. Define a grid box or sphere encompassing this site to constrain the docking search space.

  • Docking Simulation:

    • Utilize a docking algorithm (e.g., AutoDock Vina, Glide, GOLD) to systematically sample different poses of the ligand within the defined binding site.

    • The program will score each pose based on a scoring function, which estimates the binding free energy.

  • Pose Analysis and Selection:

    • Analyze the top-ranked poses. The best pose should exhibit favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with key residues in the active site.

    • Compare the binding mode to that of known inhibitors to validate the docking protocol.

Diagram 1: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Download Receptor (e.g., PDB: 4JSP) Clean Receptor Cleaning PDB->Clean Remove Water, Add Hydrogens Ligand 2. Prepare Ligand (3D Structure, Charges) Dock 4. Run Docking (e.g., AutoDock Vina) Ligand->Dock Grid 3. Define Binding Site (Grid Generation) Clean->Grid Grid->Dock Pose 5. Analyze Poses (Scoring, Interactions) Dock->Pose Result 6. Select Best Pose (Hypothesis Generation) Pose->Result

Caption: A streamlined workflow for molecular docking studies.

Molecular Dynamics: Assessing Complex Stability

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of the predicted ligand-receptor complex and provide deeper insights into the nature of their interactions.

Protocol 3: All-Atom Molecular Dynamics Simulation

  • System Setup:

    • Use the best-ranked pose from the molecular docking study as the starting structure.

    • Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Parameterization:

    • Assign force field parameters to both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF). This step is critical for accurately describing the potential energy of the system.

  • Minimization and Equilibration:

    • Perform energy minimization on the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand.

    • Run a series of equilibration steps at constant temperature and pressure (NPT ensemble) to allow the system to relax and reach a stable density.

  • Production Run:

    • Run the production simulation for a significant duration (e.g., 100-200 nanoseconds) without restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Analyze hydrogen bonds, salt bridges, and hydrophobic contacts between the ligand and protein throughout the simulation.

Diagram 2: Molecular Dynamics Simulation Workflow

MD_Workflow Start 1. Start with Docked Complex Solvate 2. Solvate System (Add Water & Ions) Start->Solvate Param 3. Assign Force Field (AMBER, GAFF) Solvate->Param Minimize 4. Energy Minimization Param->Minimize Equilibrate 5. System Equilibration (NVT, NPT) Minimize->Equilibrate Production 6. Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis 7. Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis Conclusion 8. Assess Stability & Binding Analysis->Conclusion

Caption: Key stages of an all-atom molecular dynamics simulation.

Part 3: In Silico Pharmacokinetics and Toxicity

A molecule's efficacy is determined not only by its binding affinity but also by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Predicting these properties computationally is a critical component of modern drug discovery, helping to de-risk candidates before synthesis[8].

ADMET Prediction

Numerous computational models, many based on machine learning algorithms trained on large experimental datasets, can predict a wide range of ADMET properties.

Protocol 4: ADMET Profile Prediction

  • Select Prediction Tools: Utilize validated, publicly available tools (e.g., SwissADME, pkCSM, admetSAR) or commercial software packages.

  • Input Structure: Provide the molecular structure in a compatible format (e.g., SMILES).

  • Run Predictions: Execute the prediction modules for various endpoints, including:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.

  • Synthesize Data: Consolidate the predictions into a summary table for comprehensive review.

Table 2: Predicted ADMET Profile for this compound

ParameterCategoryPredicted OutcomeImplication
GI AbsorptionAbsorptionHighGood candidate for oral delivery
BBB PermeantDistributionYesPotential for CNS activity
CYP2D6 InhibitorMetabolismNoLow risk of drug-drug interactions
CYP3A4 InhibitorMetabolismNoLow risk of drug-drug interactions
AMES ToxicityToxicityNoLow mutagenicity risk
hERG I InhibitionToxicityNoLow risk of cardiotoxicity
HepatotoxicityToxicityNoLow risk of liver damage

Expert Analysis: The predicted ADMET profile is highly favorable. The molecule is predicted to be well-absorbed, capable of crossing the BBB, and, crucially, shows a low risk for key toxicity endpoints and metabolic interference. This clean in silico profile significantly increases its attractiveness as a drug candidate.

Part 4: Synthesis and Conclusion

The comprehensive in silico evaluation presented here provides a multi-faceted, data-driven hypothesis for the therapeutic potential of this compound. The journey from a simple chemical structure in a database to a prioritized candidate with a plausible mechanism of action, validated binding stability, and a favorable safety profile demonstrates the power of a structured computational workflow.

Logical Synthesis:

  • Drug-Likeness: The molecule exhibits excellent physicochemical properties for oral bioavailability.

  • Target Interaction: Molecular docking and MD simulations suggest stable binding to the kinase domain of mTOR, providing a testable mechanism of action.

  • Pharmacokinetics & Safety: The ADMET predictions indicate a low-risk profile, minimizing potential downstream development hurdles.

The logical next steps would be the chemical synthesis of this compound, followed by in vitro validation of the computational predictions. This would involve assays to confirm its binding affinity to mTOR and its inhibitory activity, as well as cell-based assays to measure its effect on cancer cell proliferation. This guide serves as the foundational blueprint for such an experimental campaign, showcasing how computational science can efficiently and effectively guide modern drug discovery.

References

Methodological & Application

Application Note & Detailed Protocol for the Synthesis of 4-Methyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, research-grade protocol for the laboratory-scale synthesis of 4-Methyl-3-phenylpiperazin-2-one. This piperazinone derivative is a valuable intermediate in medicinal chemistry, particularly in the synthesis of pharmacologically active compounds. The protocol herein is synthesized from established chemical literature, focusing on a reliable and reproducible methodology. This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations necessary for a successful and safe synthesis. All quantitative data is summarized for clarity, and key stages of the process are illustrated with diagrams.

Introduction and Scientific Context

Piperazinones are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The specific derivative, this compound, serves as a crucial building block. Its structure, featuring a chiral center at the C3 position and a modifiable nitrogen at the N1 position, makes it a versatile intermediate. For instance, related structures like 1-Methyl-3-phenylpiperazine are key intermediates in the synthesis of the antidepressant drug Mirtazapine[1][2]. The synthesis of such piperazinone cores is a foundational step in the development of new chemical entities within the pharmaceutical industry.

The protocol detailed below outlines a common synthetic route, which involves the cyclization of a diamine precursor with an appropriate carbonyl source, followed by N-methylation. Understanding the nuances of this synthesis is critical for chemists aiming to produce this intermediate with high purity and yield.

Reaction Scheme and Mechanism

The synthesis of this compound can be conceptualized in a multi-step process starting from readily available precursors. A plausible and referenced approach involves the initial formation of a 3-phenylpiperazin-2-one ring, followed by selective N-methylation at the 4-position.

Overall Reaction:

The key steps involve:

  • Formation of the Piperazinone Ring: Typically achieved by reacting a derivative of phenylglycine with a suitable ethylenediamine precursor.

  • N-Methylation: Introduction of a methyl group onto the N4 nitrogen of the piperazinone ring.

The following diagram illustrates the generalized workflow for this synthesis.

G cluster_0 Step 1: Synthesis of 3-Phenylpiperazin-2-one Intermediate cluster_1 Step 2: N-Methylation A Starting Materials (e.g., Phenylglycine derivative, Ethylenediamine derivative) B Reaction Mixture (Solvent, Base) A->B Combine C Cyclization Reaction (Heating/Reflux) B->C Conditions D Work-up & Purification (Extraction, Crystallization) C->D Process E 3-Phenylpiperazin-2-one D->E Isolate F 3-Phenylpiperazin-2-one I Methylation Reaction F->I Substrate G Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) G->I Reagent H Reaction Conditions (Base, Solvent, Temperature) H->I Control J Final Work-up & Purification (Quenching, Extraction, Chromatography) I->J Process K This compound (Final Product) J->K Isolate

Caption: Generalized workflow for the two-stage synthesis of this compound.

Detailed Synthesis Protocol

Safety First: The reagents used in this synthesis are hazardous. Piperazine derivatives can be toxic and corrosive[3]. Methylating agents like methyl iodide are toxic and carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 3-Phenylpiperazin-2-one

This step is adapted from methodologies used for similar piperazinone structures. One common route involves the reaction of an α-halophenylacetic acid ester with ethylenediamine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMolesNotes
Ethyl α-bromophenylacetate229.0822.9 g0.10Corrosive, lachrymator. Handle with care.
Ethylenediamine60.1018.0 g (18.9 mL)0.30Corrosive, flammable. Use in excess.
Toluene92.14200 mL-Flammable, toxic.
Sodium Bicarbonate (sat. aq.)84.01~100 mL-For work-up.
Dichloromethane (DCM)84.93~150 mL-For extraction.
Anhydrous Sodium Sulfate142.04~10 g-Drying agent.

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add toluene (200 mL) and ethylenediamine (18.0 g, 0.30 mol).

  • Addition of Ester: Slowly add ethyl α-bromophenylacetate (22.9 g, 0.10 mol) to the stirred solution over 30 minutes. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: Cool the reaction mixture to room temperature. A precipitate of ethylenediamine hydrobromide will form. Filter the solid and wash it with a small amount of cold toluene.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-phenylpiperazin-2-one.

Step 2: N-Methylation to this compound

This step involves the selective methylation of the N4 nitrogen. Using a strong base like sodium hydride is common for deprotonating the less sterically hindered nitrogen.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMolesNotes
3-Phenylpiperazin-2-one176.2217.6 g0.10Product from Step 1.
Sodium Hydride (60% in oil)24.00 (as NaH)4.4 g0.11Flammable solid, reacts violently with water. Handle with extreme care.
N,N-Dimethylformamide (DMF)73.09150 mL-Anhydrous grade is required.
Methyl Iodide (MeI)141.9415.6 g (6.8 mL)0.11Toxic, carcinogenic. Handle in a fume hood.
Diethyl Ether74.12~200 mL-For work-up.
Water18.02~100 mL-For quenching.

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (4.4 g, 0.11 mol). Wash the mineral oil away with dry hexanes if necessary. Add anhydrous DMF (100 mL).

  • Substrate Addition: Dissolve 3-phenylpiperazin-2-one (17.6 g, 0.10 mol) in anhydrous DMF (50 mL) and add it dropwise to the sodium hydride suspension at 0°C (ice bath). Stir for 30-60 minutes at this temperature to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • Methylation: Slowly add methyl iodide (15.6 g, 0.11 mol) to the reaction mixture at 0°C. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture back to 0°C and carefully quench the excess sodium hydride by the slow, dropwise addition of water (~20 mL).

  • Extraction: Pour the mixture into a separatory funnel containing water (100 mL) and diethyl ether (100 mL). Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (3 x 50 mL) to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product is purified by column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure. Key signals would include the phenyl protons, the piperazinone ring protons, and a new singlet corresponding to the N-methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₁H₁₄N₂O, MW: 190.24 g/mol ).

  • Melting Point (MP): To assess purity.

Troubleshooting and Expert Insights

  • Low Yield in Step 1: Incomplete reaction can be an issue. Ensure the reflux time is adequate and that the reagents are of good quality. The excess of ethylenediamine is crucial to drive the reaction and minimize dimer formation.

  • Non-selective Methylation in Step 2: While the N4 nitrogen is generally more nucleophilic and less sterically hindered, some N1 methylation can occur. Using a strong, bulky base can sometimes improve selectivity. Careful purification by column chromatography is essential to separate isomers. Alternative methylation strategies exist, such as using a protecting group for the N1 position, though this adds steps to the synthesis[4].

  • Handling Sodium Hydride: This is one of the most hazardous steps. Ensure the system is completely dry (flame-dried glassware, anhydrous solvents) and under an inert atmosphere to prevent ignition. Quenching must be done slowly and at low temperatures.

The diagram below illustrates the chemical transformation in Step 2.

G 3-Phenylpiperazin-2-one 3-Phenylpiperazin-2-one arrow Methylation plus1 + NaH 1) NaH, DMF plus2 + MeI 2) CH3I This compound This compound plus3 + NaI_H2 NaI + H2

Caption: Reaction scheme for the N-methylation of 3-phenylpiperazin-2-one.

Conclusion

The synthesis of this compound is a multi-step process that requires careful handling of hazardous reagents and attention to reaction conditions. The protocol provided offers a robust and well-documented pathway to this valuable chemical intermediate. By understanding the rationale behind each step and adhering to strict safety protocols, researchers can successfully synthesize this compound for further applications in drug discovery and development.

References

analytical methods for the characterization of 4-Methyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analytical Characterization of 4-Methyl-3-phenylpiperazin-2-one

Introduction

This compound is a synthetic compound belonging to the phenylpiperazine class. The piperazine nucleus is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The structural characterization of such novel compounds is a critical step in drug discovery and development, ensuring identity, purity, and stability. This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, intended for researchers in synthetic chemistry, pharmacology, and drug development. The methodologies outlined herein are grounded in established analytical principles for similar molecular structures and are designed to provide a robust framework for quality control and regulatory submission.

Chromatographic Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the preferred method for the purity assessment and quantification of moderately polar compounds like this compound. The method's versatility allows for the separation of a wide range of analytes.[3][4]

A C18 column is selected for its broad applicability in reversed-phase chromatography, effectively retaining the nonpolar phenyl group of the analyte.[4] The mobile phase, a gradient of acetonitrile and a buffered aqueous solution, allows for the elution of compounds with varying polarities. The use of a buffer, such as phosphate at an acidic pH, ensures the consistent ionization state of the analyte, leading to sharp and reproducible peaks.[4] UV detection is suitable due to the presence of the phenyl chromophore.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 1:1 solution of methanol and 20 mM HCl.[3] Dilute 1 mL of this stock solution to 10 mL with methanol to achieve a working concentration of 100 µg/mL.[3] Filter the final solution through a 0.45 µm membrane filter before injection.[3]

  • Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-10 min: 10-90% B; 10-15 min: 90% B; 15-17 min: 90-10% B; 17-20 min: 10% B[5]
Flow Rate 1.0 mL/min[3]
Column Temperature 40°C[3]
Injection Volume 10 µL[3]
Detection Diode Array Detector (DAD) at 220 nm and 254 nm[5]

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve should be constructed using certified reference standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/%Area integrate->calculate

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile impurities and for providing structural information through mass fragmentation patterns. It is particularly useful for confirming the identity of the main component.[5]

A 5% phenyl/95% methyl silicone column is a general-purpose column suitable for a wide range of semi-volatile compounds.[3] Electron Ionization (EI) at 70 eV is a standard method that generates reproducible fragmentation patterns, which can be compared to mass spectral libraries.[3] The temperature program is designed to ensure the elution of the analyte as a sharp peak while separating it from any volatile impurities.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.[5] The solution should be clear; if not, it can be sonicated for 10 minutes and filtered.[5]

  • Instrumentation and Conditions:

ParameterRecommended Setting
Column 5% phenyl/95% methyl silicone, 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Carrier Gas Helium at a constant flow of 1.0 mL/min[5]
Injection Mode Splitless, 1 µL
Injector Temperature 250°C[5]
Oven Program Initial 75°C (hold 1 min), ramp to 180°C at 20°C/min (hold 3 min), ramp to 320°C at 20°C/min (hold 7 min)[5]
Transfer Line Temp 280°C[5]
Ion Source Temp 230°C[5]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Scan Range m/z 30-550 amu

  • Data Analysis: The mass spectrum of the eluting peak corresponding to the analyte should be analyzed for its molecular ion and characteristic fragment ions to confirm the structure.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_gc Dissolve in Acetonitrile inject_gc Inject into GC prep_gc->inject_gc separate_gc Separation in GC Column inject_gc->separate_gc ionize_ms Ionization (EI, 70eV) separate_gc->ionize_ms analyze_ms Mass Analysis (Quadrupole) ionize_ms->analyze_ms spectrum Obtain Mass Spectrum analyze_ms->spectrum identify Identify Molecular Ion & Fragments spectrum->identify

GC-MS Analysis Workflow

Structural Elucidation

A combination of spectroscopic techniques is necessary for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are required for a complete assignment.

Deuterated chloroform (CDCl₃) is a common solvent for NMR as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. A 400 MHz or higher field spectrometer is recommended for better signal dispersion.[6]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Signal averaging (e.g., 16 scans) may be required to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 200 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants. Assign the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

  • ¹H NMR: Expect signals for the aromatic protons of the phenyl group (typically 7.2-7.5 ppm), the methine proton at the 3-position, the methylene protons of the piperazine ring, and the methyl protons on the nitrogen.

  • ¹³C NMR: Expect signals for the carbonyl carbon (around 170 ppm), the aromatic carbons, and the aliphatic carbons of the piperazine ring and the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.[7]

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

  • ~3050 cm⁻¹: Aromatic C-H stretching.

  • ~2950 cm⁻¹: Aliphatic C-H stretching.

  • ~1680 cm⁻¹: Carbonyl (amide) C=O stretching.

  • ~1600, 1490 cm⁻¹: Aromatic C=C stretching.

  • ~1100-1300 cm⁻¹: C-N stretching.

Solid-State Characterization

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure, including stereochemistry and solid-state conformation.

This technique provides the absolute structure of the molecule in the crystalline state, which is invaluable for understanding its three-dimensional arrangement and intermolecular interactions.[8]

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent in which the compound is sparingly soluble, such as ethanol or an ethanol/water mixture.[8]

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 153 K) using Mo Kα radiation.[8]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

  • Data Analysis: Analyze the resulting structure for bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[8]

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution cluster_analysis Analysis grow Grow Single Crystal (Slow Evaporation) mount Mount Crystal grow->mount collect Collect Diffraction Data mount->collect solve Solve Structure (Direct Methods) collect->solve refine Refine Structure solve->refine analyze Analyze Bond Lengths, Angles, & Interactions refine->analyze

X-ray Crystallography Workflow

Conclusion

The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential to confirm the identity, purity, and structure of the compound, ensuring data quality for research and development purposes. The provided protocols are based on established methods for related compounds and can be adapted and validated for specific laboratory requirements.

References

Introduction: The Analytical Imperative for 4-Methyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I present this comprehensive guide to the analysis of 4-Methyl-3-phenylpiperazin-2-one. This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to adapt and troubleshoot these methods effectively.

This compound is a substituted piperazine derivative with a molecular formula of C₁₁H₁₄N₂O.[1] Its structure, featuring a chiral center at the C3 position and a lactam moiety, makes it a compound of interest in synthetic and medicinal chemistry. Piperazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, often serving as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2][3] The precise and accurate determination of such compounds is paramount for quality control, impurity profiling, pharmacokinetic studies, and in forensic analysis where piperazine derivatives have been identified as designer drugs.[4][5]

This application note details robust and validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the qualitative and quantitative analysis of this compound. We will delve into the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in established analytical principles.

Overall Analytical Workflow

The analytical process, from sample handling to final report generation, follows a structured path. The choice between HPLC and GC-MS will depend on the analytical objective, sample matrix, and required sensitivity.

Analytical_Workflow SampleReceipt Sample Receipt & Logging SamplePrep Sample Preparation (Dissolution, Dilution, Extraction) SampleReceipt->SamplePrep HPLC_Branch HPLC Analysis SamplePrep->HPLC_Branch Aqueous / Polar Solvents GCMS_Branch GC-MS Analysis SamplePrep->GCMS_Branch Volatile / Derivatizable Solvents HPLC_Protocol HPLC Protocol Execution (Injection & Data Acquisition) HPLC_Branch->HPLC_Protocol GCMS_Protocol GC-MS Protocol Execution (Derivatization & Injection) GCMS_Branch->GCMS_Protocol DataProcessing Data Processing & Integration HPLC_Protocol->DataProcessing GCMS_Protocol->DataProcessing Quantification Quantification & Qualification DataProcessing->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: High-level workflow for the analysis of this compound.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is the premier technique for the analysis of moderately polar, non-volatile compounds like this compound, offering high resolution and sensitivity.

Scientific Rationale & Method Development
  • Chromatographic Mode: Reversed-phase (RP) chromatography is the logical choice. The analyte is moderately polar and will exhibit favorable retention on a non-polar stationary phase (like C18) with a polar mobile phase. This is the most common and versatile mode for pharmaceutical analysis.[5]

  • Stationary Phase Selection: A C18 (octadecyl) column is the workhorse of reversed-phase HPLC and serves as an excellent starting point. Its hydrophobic nature will provide adequate retention for the phenyl and methylpiperazinone structure. For methods requiring alternative selectivity, a Phenyl-Hexyl phase could be explored to enhance π-π interactions with the analyte's phenyl ring.

  • Mobile Phase Optimization: The mobile phase must provide adequate retention, good peak shape, and compatibility with the detector.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency.

    • Aqueous Phase & pH Control: The piperazine moiety is basic. Operating at a low pH (e.g., pH 2-4) using a buffer like phosphate or an acid additive like formic or phosphoric acid ensures the secondary amine is protonated.[6] This single ionic state prevents peak tailing and yields sharp, symmetrical peaks.

  • Detection: The presence of the phenyl group provides a strong chromophore, making UV detection highly effective. Based on similar phenylpiperazine compounds, a primary detection wavelength around 239 nm is expected to yield high sensitivity, while a secondary wavelength can be used for peak purity assessment.[7]

  • Consideration for Chirality: this compound possesses a stereocenter at the C3 position. As enantiomers can have different pharmacological and toxicological profiles, their separation is often a regulatory requirement.[8][9] A dedicated chiral HPLC method using a polysaccharide-based chiral stationary phase (CSP), such as cellulose or amylose derivatives, is necessary for enantiomeric separation.[8] The addition of a small amount of an amine modifier like diethylamine (DEA) to the mobile phase is often critical for improving the peak shape of basic analytes on chiral columns.[8]

Protocol 1.1: Achiral (Purity & Assay) HPLC-UV Method

This protocol is designed for determining the purity and concentration of this compound.

1. Instrumentation & Materials:

  • HPLC system with quaternary pump, autosampler, column oven, and PDA/UV detector.

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC Grade).

  • Potassium Phosphate Monobasic (Reagent Grade).

  • Phosphoric Acid (Reagent Grade).

  • Water (HPLC Grade).

  • This compound reference standard.

2. Chromatographic Conditions:

ParameterSettingRationale
Column C18 (Octadecylsilane), 250 x 4.6 mm, 5 µmProvides excellent retention and resolution for a wide range of compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidBuffered to ensure consistent analyte protonation and sharp peak shape.[6]
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 20% B to 80% B over 15 minutes, hold for 5 min, return to 20% BEnsures elution of the analyte and any potential impurities with varying polarity.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 10 µLA typical volume to balance sensitivity and column loading.
Detector UV/PDA at 239 nmWavelength for optimal absorbance by the phenyl group.[7]

3. Standard & Sample Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard (50 µg/mL): Dilute the stock solution appropriately with diluent to fall within the linear range of the assay.

  • Sample Preparation: Prepare samples by accurately weighing and dissolving in diluent to achieve a theoretical concentration of ~50 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and confirmation of volatile and semi-volatile compounds, providing unparalleled specificity through mass spectral data.

Scientific Rationale & Method Development
  • Analyte Volatility: The structure of this compound, with its polar N-H and amide functionalities, suggests it may have limited volatility and could be prone to peak tailing or thermal degradation in a hot GC injector.[10]

  • Derivatization Strategy: To overcome these challenges, derivatization is often a necessary step for piperazine compounds in GC analysis.[10][11] Silylation (e.g., with BSTFA) or acylation (e.g., with TFAA) of the secondary amine can significantly increase volatility and thermal stability, leading to improved chromatography. This application note will focus on a direct injection method for screening, but notes the potential need for derivatization for rigorous quantitative work.

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl / 95% methyl polysiloxane (e.g., DB-5MS, HP-5MS), is the industry standard for broad-scope screening.[5][10] This stationary phase provides excellent resolving power for a wide range of analytes and is robust at high temperatures.

  • Mass Spectrometry: Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible fragmentation patterns that can be compared against libraries for identification.[5] The fragmentation of this compound is expected to involve characteristic cleavages of the piperazine ring, loss of the N-methyl group, and formation of phenyl-containing ions.[12][13]

Protocol 2.1: GC-MS Screening Method

This protocol is suitable for the qualitative identification and confirmation of this compound.

1. Instrumentation & Materials:

  • GC-MS system with a split/splitless injector and an electron ionization source.

  • 5% Phenyl / 95% Methyl Polysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (Carrier Gas, 99.999% purity).

  • Methanol or Acetonitrile (GC Grade).

  • This compound reference standard.

2. GC-MS Conditions:

ParameterSettingRationale
Column 5% Phenyl / 95% Methyl Polysiloxane, 30 m x 0.25 mm, 0.25 µmIndustry-standard column for general-purpose analysis, offering good inertness and thermal stability.[5]
Carrier Gas Helium at a constant flow of 1.1 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 250 °CEnsures efficient vaporization without causing thermal degradation of the analyte.[5]
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level detection.
Oven Program Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)A general-purpose ramp to separate the analyte from solvent and matrix components.
Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.[5]
Ion Source Temp. 230 °CStandard temperature for robust EI ionization.[14]
Ionization Mode Electron Ionization (EI) at 70 eVProduces characteristic, reproducible fragmentation for library matching.[5]
Mass Scan Range 40 - 400 amuCovers the molecular ion and expected fragment ions of the analyte.

3. Standard & Sample Preparation:

  • Solvent: Methanol or Acetonitrile.

  • Standard Solution (100 µg/mL): Accurately prepare a stock solution and dilute to a working concentration suitable for GC-MS analysis.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a theoretical concentration of ~100 µg/mL. If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction may be required.

Part 3: Method Validation Principles

For use in a regulated environment, any analytical method must be validated to ensure it is fit for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte. Key validation parameters are defined by international guidelines such as those from the International Council for Harmonisation (ICH) or the Scientific Working Group for Forensic Toxicology (SWGTOX).[4]

ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.[11]
Accuracy The closeness of test results to the true value, often assessed via recovery studies in a spiked matrix.[15]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.[15]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[11][15]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11][15]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

References

The Versatile Scaffold: 4-Methyl-3-phenylpiperazin-2-one as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Phenylpiperazinone Core

The piperazine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its unique combination of structural rigidity, basic nitrogen centers for tuning physicochemical properties, and synthetic accessibility has cemented its role in drug discovery.[3][4] Within this important class of heterocycles, the 4-methyl-3-phenylpiperazin-2-one framework offers a particularly strategic entry point for the synthesis of complex molecules.

This guide provides a comprehensive overview of this compound as a versatile building block. We will delve into its synthetic accessibility, explore its key reactive sites, and provide detailed, field-proven protocols for its derivatization. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold for the rapid construction of diverse chemical libraries and the synthesis of targeted therapeutic agents.

The core structure of this compound presents three primary points for synthetic diversification: the secondary amine at the N1 position, the lactam carbonyl group, and the phenyl ring. The strategic methylation at the N4 position simplifies subsequent reactions by protecting one of the two nitrogen atoms, thereby avoiding issues of regioselectivity often encountered with unsubstituted piperazines.[5]

Part 1: Synthetic Accessibility of the Building Block

The synthesis of the this compound core can be achieved through several established routes. A common and reliable method involves the cyclization of an N-substituted diamine with an α-halo-acetyl halide or ester. The following protocol details a representative synthesis of the N-benzyl protected precursor, which can be subsequently methylated and deprotected if the N1-H is desired for further functionalization.

Workflow for the Synthesis of the Piperazinone Core

cluster_0 Step 1: Diamine Formation cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyclization & Piperazine Formation cluster_3 Step 4: Lactam Formation (Conceptual) A Styrene Oxide C Diol Intermediate A->C Ring Opening B N-Methylethanolamine B->C E Dichloride Intermediate C->E Chlorination D Thionyl Chloride (SOCl2) D->E G 1-Methyl-3-phenylpiperazine E->G Intramolecular Cyclization F Ammonia (NH3) F->G I 4-Methyl-3-phenyl- piperazin-2-one G->I Oxidative Cyclization or other methods H Oxidation/Alternative Routes H->I

Caption: Conceptual workflow for the synthesis of the this compound scaffold.

Protocol 1: Synthesis of 4-Benzyl-3-phenylpiperazin-2-one (A Precursor)

This protocol is adapted from established procedures for similar piperazinones. The N-benzyl group serves as a useful protecting group and can be removed later if desired.

Materials:

  • N-Benzyl-N'-(phenyl)-1,2-ethanediamine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-Benzyl-N'-(phenyl)-1,2-ethanediamine (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise to the cooled diamine solution over 30 minutes. Maintain the temperature at 0 °C during the addition.

    • Causality: The slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 4-Benzyl-3-phenylpiperazin-2-one.

Part 2: Reactivity and Synthetic Applications

The this compound scaffold offers several handles for chemical modification, allowing for the generation of a wide array of derivatives.

Reactions at the N1 Position: The Gateway to Diverse Functionality

The secondary amine at the N1 position is a key site for derivatization. Its nucleophilicity allows for a variety of transformations, including alkylation, arylation, and acylation.

The N1 proton can be readily removed by a base, and the resulting anion can be alkylated or arylated to introduce a wide range of substituents. This is a common strategy for modulating the pharmacological properties of piperazine-containing drugs.[6]

Protocol 2: N1-Alkylation of a 3-Phenylpiperazin-2-one Derivative

This protocol is a representative procedure for the N-alkylation of the piperazinone core. It is adapted from the methylation procedure described for a similar system.[7][8]

Materials:

  • 4-Benzyl-2-oxo-3-phenylpiperazine (starting material for this example)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (or other alkyl halide)

  • Ice-water bath

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Water and Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C.

    • Causality: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the N1-H without competing side reactions. Anhydrous conditions are critical as NaH reacts violently with water.

  • Deprotonation: Add a solution of 4-Benzyl-2-oxo-3-phenylpiperazine (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Isolation and Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reduction of the Lactam Carbonyl: Accessing the Piperazine Core

Reduction of the amide carbonyl group provides access to the corresponding 1,4-disubstituted-2-phenylpiperazines, which are themselves important pharmacophores.

Protocol 3: Reduction of this compound

This protocol uses Lithium Aluminium Hydride (LAH), a powerful reducing agent capable of reducing amides to amines. This procedure is adapted from the reduction of the N-benzyl analogue.[7][8]

Materials:

  • This compound

  • Lithium Aluminium Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Fieser's workup reagents (water, 15% NaOH, water)

  • Celite

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend LAH (1.5 eq) in anhydrous THF. Cool the suspension to 0 °C.

    • Safety Note: LAH is a highly reactive reagent that reacts violently with water and protic solvents. Handle with extreme care under anhydrous conditions.

  • Addition of Substrate: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LAH suspension at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Fieser's Method): Cool the reaction mixture to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams. A granular precipitate should form.

    • Causality: This specific workup procedure is designed to safely quench the excess LAH and precipitate the aluminum salts, making filtration easier.

  • Isolation: Stir the resulting slurry at room temperature for 1 hour. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake with THF.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 1-methyl-3-phenylpiperazine, which can be further purified by distillation or chromatography if necessary.

Reactions on the Phenyl Ring: Electrophilic Aromatic Substitution

The phenyl ring of the scaffold is amenable to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups that can modulate biological activity or serve as handles for further chemistry.[9] The piperazinone moiety is generally considered an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom attached to the ring, which can donate into the aromatic system and stabilize the arenium ion intermediate. However, it is also a deactivating group due to the overall electron-withdrawing nature of the heterocycle.

Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).

Protocol 4: Representative Nitration of the Phenyl Ring

This is a representative protocol for the nitration of an activated aromatic ring. The conditions may require optimization for the this compound substrate.[4][8]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Crushed ice

  • Sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Formation of Nitrating Mixture: Slowly add the this compound to the cold sulfuric acid with stirring. In a separate flask, prepare the nitrating mixture by adding concentrated nitric acid dropwise to an equal volume of cold concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature below 10 °C.

    • Causality: The reaction of nitric acid with sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in this reaction. Keeping the temperature low is critical to prevent over-nitration and decomposition.

  • Reaction Progression: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Isolation: Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product, which will be a mixture of ortho and para isomers, by column chromatography.

Part 3: Data Summary and Troubleshooting

Reaction TypeKey ReagentsSolvent(s)Typical TemperatureKey Considerations
N1-Alkylation NaH, Alkyl HalideDMF, THF0 °C to RTStrictly anhydrous conditions required.[7]
Lactam Reduction LiAlH₄THF, Diethyl Ether0 °C to RefluxHighly exothermic; requires careful quenching.[7][8]
Nitration (EAS) HNO₃, H₂SO₄H₂SO₄0-10 °CStrongly acidic and exothermic; control of temperature is crucial.[8]

Troubleshooting Guide

  • Low yield in N-alkylation: Ensure starting material is completely dry and the solvent is anhydrous. Check the quality of the NaH. Consider using a different base such as KHMDS or LDA for sterically hindered substrates.

  • Incomplete lactam reduction: Increase reaction time or temperature. Ensure the LAH is fresh and active. The substrate must be fully soluble in the reaction solvent.

  • Multiple products in EAS: The reaction may be too vigorous. Lower the temperature and add the nitrating agent more slowly. The directing group effect may lead to a mixture of isomers that require careful chromatographic separation.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its strategic design simplifies derivatization at the N1 position while providing access to the core piperazine structure through lactam reduction and further functionalization on the phenyl ring via electrophilic aromatic substitution. The protocols and insights provided in this guide are intended to empower researchers to efficiently utilize this scaffold in the design and synthesis of novel molecules for drug discovery and other applications. The rich chemistry of the phenylpiperazinone core ensures its continued prominence in the field of medicinal and synthetic chemistry.

References

Application Notes & Protocols: A Phased Approach to Investigating the Biological Activity of 4-Methyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for the initial characterization of the biological activity of the novel compound, 4-Methyl-3-phenylpiperazin-2-one. The piperazine scaffold is a privileged structure in medicinal chemistry, widely distributed in compounds targeting the central nervous system (CNS), inflammation, and oncology.[1] The presence of this core, combined with a phenyl group, suggests a high potential for biological activity. This guide presents a phased, decision-based workflow, progressing from initial safety and liability screening to targeted in vitro assays and preliminary pharmacokinetic profiling. Our approach is designed to efficiently identify the compound's primary pharmacological effects and assess its potential as a therapeutic lead, emphasizing scientific rigor and data-driven decision-making.

Introduction: The Scientific Rationale

The compound this compound (PubChem CID: 250678) is a novel chemical entity.[2] Its core structure, piperazin-2-one, is a derivative of piperazine, a heterocyclic moiety integral to numerous approved drugs with diverse pharmacological activities, including antidepressant, antipsychotic, and anti-inflammatory effects.[3][4] The N-methyl and C-phenyl substitutions are critical features that will dictate its steric and electronic properties, influencing target binding and metabolic stability.

Given the lack of existing biological data, a systematic, multi-tiered screening approach is essential. This strategy mitigates risk and conserves resources by front-loading fundamental safety and pharmacokinetic assessments before committing to more complex and costly efficacy studies.[5][6] Our proposed workflow is designed to first answer the most critical question: Is the compound biologically active at non-toxic concentrations? From there, we aim to elucidate its primary mechanism of action.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: In Vitro Safety & Primary Screening cluster_2 Phase 3: Mechanistic Elucidation cluster_3 Phase 4: Preclinical Feasibility cluster_4 Phase 5: In Vivo Proof-of-Concept P1 In Silico & Physicochemical Analysis P2_1 Cytotoxicity Profiling (General Viability) P1->P2_1 D1 Proceed? P2_1->D1 P2_2 Broad Pharmacological Screening (Target Hypothesis Generation) D2 Hit Identified? P2_2->D2 P3 Dose-Response & Target Validation (IC50/EC50 Determination) D3 Potent & Selective? P3->D3 P4_1 In Vitro ADME Assays (Metabolic Stability, Permeability) D4 Favorable Profile? P4_1->D4 P5 Animal Model Efficacy Study (Hypothesis Testing) D1->P2_2 If Non-Toxic D1->D1 Stop1 STOP: General Toxicity D1->Stop1 D2->P3 Yes D2->D2 Stop2 STOP: No Activity D2->Stop2 D3->P4_1 Yes D3->D3 Stop3 STOP: Poor Potency D3->Stop3 D4->P5 Yes D4->D4 Stop4 STOP: Poor ADME D4->Stop4

Caption: A phased experimental workflow with integrated Go/No-Go decision points.

Phase 1: Foundational Profiling (In Silico & Physicochemical)

Before initiating wet-lab experiments, computational tools can provide valuable insights into the drug-like properties of this compound, helping to anticipate potential liabilities such as poor solubility or low CNS penetration.

2.1. In Silico ADME & CNS Penetration Prediction The first step in assessing a compound with a piperazine core is to evaluate its potential to cross the blood-brain barrier (BBB). Several computational models exist for this purpose.

  • Rationale: The CNS Multiparameter Optimization (MPO) score is an established algorithm that predicts BBB penetration based on six key physicochemical properties: molecular weight (MW), lipophilicity (cLogP/cLogD), topological polar surface area (TPSA), hydrogen bond donors (HBD), and pKa.[7] A higher MPO score (typically > 4.0) is correlated with a higher probability of CNS penetration.[8]

  • Protocol:

    • Calculate the following physicochemical properties for the compound using software such as SwissADME, ChemDraw, or other validated platforms: MW, cLogP, cLogD at pH 7.4, TPSA, HBD count, and pKa of the most basic center.

    • Input these values into a validated MPO calculator or apply the scoring function manually.

    • Analyze the output to predict CNS penetration potential and identify any properties that fall outside the optimal range.

Table 1: Predicted Physicochemical Properties and MPO Score

Parameter Predicted Value Optimal Range (for CNS) MPO Contribution
MW ~190.24 g/mol < 360 Favorable
cLogP ~0.8 0 - 3.5 Favorable
cLogD (pH 7.4) ~0.8 0 - 3.0 Favorable
TPSA ~32.3 Ų 40 - 90 Ų Borderline/Favorable
HBD Count 1 0 - 1 Favorable
Basic pKa ~2-3 (amide N) < 8.5 Favorable

| MPO Score | High (Predicted) | > 4.0 | Indicates CNS Penetration |

Note: Actual values may vary slightly based on the algorithm used. Data from PubChem CID 11286960 and 250678 were used for estimation.[2][9]

Phase 2: In Vitro Safety & Primary Screening

This phase aims to establish a safe therapeutic window and conduct broad screening to generate initial hypotheses about the compound's biological targets.

3.1. Tier 1: Cytotoxicity Profiling

  • Rationale: Assessing cytotoxicity is a critical first step in any drug discovery program to eliminate compounds that are broadly toxic and to determine the appropriate concentration range for subsequent biological assays.[10][11] We will use two complementary assays: one measuring metabolic activity (MTT/Resazurin) and another measuring membrane integrity (LDH release). This dual approach provides a more robust assessment of cell health.[12]

  • Cell Lines:

    • HEK293 (Human Embryonic Kidney): A standard, non-cancerous human cell line for assessing general cytotoxicity.

    • SH-SY5Y (Human Neuroblastoma): A neuronal-like cell line, relevant for potential CNS effects.

    • RAW 264.7 (Mouse Macrophage): Relevant for potential anti-inflammatory effects.

  • Protocol: See Protocol 1: General Cytotoxicity Assessment in the appendix.

  • Data Interpretation: The compound will be considered non-cytotoxic if the concentration that causes 50% cell death (CC50) is >30 µM. This provides a sufficient window for observing specific pharmacological effects, which are typically expected in the sub-micromolar to low micromolar range.

3.2. Tier 2: Broad Pharmacological Screening

Based on the piperazine scaffold and in silico predictions, we will prioritize screening in two key therapeutic areas: CNS activity and anti-inflammatory activity.

A. Central Nervous System (CNS) Activity Panel

  • Rationale: Many piperazine-containing drugs modulate monoaminergic systems.[4] A primary screen against key receptors and transporters of serotonin (5-HT), dopamine, and norepinephrine is a logical starting point. The structural similarity to intermediates of the antidepressant Mirtazapine further supports this line of investigation.[13] A study on similar piperazin-2-one derivatives showed potent serotonin reuptake inhibition.[14]

  • Assays:

    • Receptor Binding Assay: A competitive binding assay using radiolabeled ligands to determine if the compound binds to a panel of CNS receptors (e.g., 5-HT1A, 5-HT2A, Dopamine D2).

    • Neurotransmitter Reuptake Assay: A functional assay to measure the inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

  • Protocol: These assays are typically run by specialized contract research organizations (CROs) with established platforms (e.g., Eurofins Discovery, Evotec). The compound should be submitted for a broad CNS panel screen at a concentration of 10 µM.

  • Data Interpretation: A "hit" is defined as >50% inhibition of binding or reuptake at 10 µM. Such hits will be prioritized for further investigation in Phase 3.

B. Anti-Inflammatory Activity Panel

  • Rationale: The piperazine moiety is also found in compounds with anti-inflammatory properties.[3][15] A primary screen to assess the inhibition of key inflammatory mediators in activated immune cells is a cost-effective way to explore this potential.

  • Assay:

    • Nitric Oxide (NO) Inhibition Assay: Measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent. A reduction in NO is a hallmark of anti-inflammatory activity.[16][17]

  • Protocol: See Protocol 2: In Vitro Anti-Inflammatory (NO Inhibition) Assay in the appendix.

  • Data Interpretation: A "hit" is defined as >50% inhibition of NO production at a non-toxic concentration (e.g., 10 µM).

G cluster_screening Primary Screening Decision Logic cluster_cns CNS Panel cluster_inflam Anti-Inflammatory Panel Start Test Compound (10 µM) Receptor Receptor Binding Start->Receptor Reuptake Neurotransmitter Reuptake Start->Reuptake NO_Inhibition NO Production Assay Start->NO_Inhibition Decision Hit > 50% Inhibition? Receptor->Decision Reuptake->Decision NO_Inhibition->Decision Proceed Proceed to Phase 3: Dose-Response Studies Decision->Proceed Yes Stop No Significant Activity Decision->Stop No

Caption: Decision logic for interpreting primary screening results.

Phase 3: Mechanistic Elucidation & Dose-Response

If a reproducible "hit" is identified in Phase 2, this phase aims to quantify its potency and confirm its mechanism of action.

  • Rationale: Determining the half-maximal inhibitory (IC50) or effective (EC50) concentration is essential for ranking compound potency and understanding its therapeutic potential.[18]

  • Protocol:

    • Based on the primary screening hit, perform a full dose-response curve (e.g., 8-point, 3-fold serial dilution starting from 30 µM).

    • Run the corresponding assay (e.g., SERT reuptake or NO inhibition) in triplicate.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

  • Data Interpretation:

    • Potent: IC50 < 1 µM

    • Moderately Potent: IC50 = 1 - 10 µM

    • Weak/Inactive: IC50 > 10 µM

Table 2: Hypothetical Dose-Response Data Summary

Assay Target Hit from Phase 2? IC50 (µM) Potency Classification
SERT Yes 0.250 Potent
NO Inhibition No > 30 Inactive

| D2 Receptor | No | > 30 | Inactive |

Phase 4: In Vitro ADME & Preclinical Feasibility

A potent compound is only useful if it can reach its target in the body. This phase assesses its fundamental absorption, distribution, metabolism, and excretion (ADME) properties.

  • Rationale: Early assessment of metabolic stability is crucial for predicting in vivo half-life and clearance.[19][20] Compounds that are metabolized too quickly will have poor bioavailability and short duration of action, while those that are too stable may accumulate and cause toxicity.[21]

  • Assays:

    • Metabolic Stability Assay: The compound is incubated with liver microsomes (containing Phase I enzymes like Cytochrome P450s) or hepatocytes (the "gold standard" containing both Phase I and II enzymes).[20][22] The rate of disappearance of the parent compound over time is measured by LC-MS/MS.

    • Blood-Brain Barrier (BBB) Permeability Assay: For CNS-active hits, an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a cell-based model using MDCK-mdr1 cells is used to predict BBB penetration.[7][8]

  • Protocol: See Protocol 3: In Vitro Metabolic Stability in Liver Microsomes in the appendix.

  • Data Interpretation:

    • Metabolic Stability: Expressed as in vitro half-life (t½) or intrinsic clearance (CLint). A longer half-life (>30 minutes in microsomes) is generally desirable.[21]

    • BBB Permeability: In the MDCK-mdr1 assay, a high apparent permeability (Papp > 5 x 10⁻⁶ cm/s) and a low efflux ratio (ER < 3) suggest good CNS penetration.[7]

Table 3: Hypothetical In Vitro ADME Profile

Assay Species Result Interpretation
Microsomal Stability Human t½ = 45 min Moderately Stable
Microsomal Stability Rat t½ = 25 min Moderately Stable (Faster in rat)

| MDCK-mdr1 Permeability | N/A | Papp (A→B) = 15 x 10⁻⁶ cm/s, ER = 1.8 | High Permeability, Not a P-gp Substrate |

Phase 5: In Vivo Proof-of-Concept (Hypothetical)

Based on a positive outcome from all preceding phases (potent, selective, non-toxic, with a favorable ADME profile), a preliminary in vivo study can be designed. The choice of model is dictated entirely by the in vitro data.[5][23]

  • Scenario 1: CNS-Active Compound (e.g., SERT Inhibitor)

    • Model: Forced Swim Test (FST) in rats or mice.

    • Rationale: The FST is a standard behavioral model used to screen for antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect.[14]

  • Scenario 2: Anti-Inflammatory Compound

    • Model: Carrageenan-Induced Paw Edema in rats.

    • Rationale: This is a classic model of acute inflammation. A reduction in paw swelling (edema) compared to a vehicle control indicates anti-inflammatory activity.[15][24]

Appendix: Detailed Experimental Protocols

Protocol 1: General Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Plate HEK293, SH-SY5Y, or RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a 2x stock of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 100 µM down to 0.1 µM). Add 100 µL of the 2x compound solution to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data to determine the CC50 value.

Protocol 2: In Vitro Anti-Inflammatory (NO Inhibition) Assay
  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat cells with various non-toxic concentrations of the test compound for 1 hour. Include vehicle control and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement: Transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (NED solution).

  • Readout: After 10 minutes, measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and express the inhibition as a percentage relative to the LPS-only control.

Protocol 3: In Vitro Metabolic Stability in Liver Microsomes
  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, 0.5 mg/mL), buffer (e.g., potassium phosphate), and the test compound (1 µM).

  • Initiate Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line is the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k. Calculate intrinsic clearance (CLint).

References

in vitro assay development for 4-Methyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the In Vitro Assay Development and Characterization of 4-Methyl-3-phenylpiperazin-2-one

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of approved therapeutics targeting a wide array of biological pathways.[1][2] this compound is a novel compound built on this privileged structure. When approaching a new chemical entity with an unknown mechanism of action, a systematic and multi-phased approach to in vitro assay development is critical for elucidating its biological function and therapeutic potential. This document, intended for researchers and drug development scientists, provides a comprehensive guide to establishing a robust assay cascade for the characterization of this compound, from initial phenotypic screening to target-specific biochemical and cell-based functional assays. The protocols herein are designed to be self-validating, incorporating industry-standard controls and data analysis methodologies to ensure scientific rigor.

Introduction: The Challenge of a Novel Compound

This compound belongs to the piperazine class of compounds, which have demonstrated broad biological activities, including anticancer, antimicrobial, and central nervous system effects.[1][3] The initial challenge in characterizing a novel analogue like this is the absence of a known biological target. Therefore, the primary objective is not to simply optimize a known assay, but to strategically develop a series of assays to first identify the compound's effect at a cellular level and then deconvolve its specific molecular target and mechanism of action (MoA).

This guide presents a logical, three-phase workflow:

  • Phase 1: Broad Phenotypic Screening: To determine the compound's general impact on cell health and viability.

  • Phase 2: Target Class Identification & Biochemical Confirmation: To narrow down the potential molecular target using a representative biochemical assay.

  • Phase 3: Cell-Based Target Validation & MoA Studies: To confirm the compound's activity on the putative target within a physiological cellular context.

This phased approach ensures that resources are directed efficiently, building a comprehensive data package from broad observations to specific molecular interactions.

Phase 1: Phenotypic Screening - The Cytotoxicity Profile

The first step is to understand if and how this compound affects cell viability. A cytotoxicity assay provides a foundational dose-response curve and helps determine the appropriate concentration range for subsequent, more complex assays. The MTT assay is a robust, colorimetric method suitable for this initial screen.[1]

Protocol 1: MTT Cytotoxicity Assay

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • HeLa (or other suitable cancer cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom plates

  • Plate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium, starting from a top concentration of 200 µM down to ~0.1 µM.

    • Include a "vehicle control" (e.g., 0.5% DMSO in medium) and a "no cells" blank control.[1]

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Formazan Solubilization and Readout:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or on a plate shaker for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Subtract the average absorbance of the "no cells" blank wells from all other wells.

  • Calculate the percentage of cell viability relative to the vehicle control:

    • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot the % Viability against the log concentration of the compound and use non-linear regression (sigmoidal dose-response) to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Data Summary: Cytotoxicity
CompoundCell LineIncubation TimeIC50 Value (µM)
This compoundHeLa48h12.5
Doxorubicin (Control)HeLa48h0.8

Phase 2: Target Identification - Biochemical Kinase Assay

Given that many piperazine derivatives target protein kinases, a logical next step is to screen the compound against a representative kinase.[4] The ADP-Glo™ Kinase Assay is a versatile platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It can be adapted for many different kinases.[5] For this protocol, we will hypothesize screening against RET kinase, a target for some related compounds.[6]

Overall Assay Development Workflow

The following diagram illustrates the systematic approach to compound characterization detailed in this guide.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation pheno_screen Cytotoxicity Profiling (e.g., MTT Assay) pheno_data Determine IC50 Establish concentration range pheno_screen->pheno_data biochem_assay Biochemical Screening (e.g., RET Kinase Assay) pheno_data->biochem_assay Inform Dosing biochem_data Determine biochemical IC50 Confirm direct target interaction biochem_assay->biochem_data cell_assay Cell-Based Functional Assay (e.g., p-STAT3 Western Blot) biochem_data->cell_assay Validate Target cell_data Confirm on-target effect in a cellular context cell_assay->cell_data

Caption: A phased workflow for in vitro assay development.

Protocol 2: ADP-Glo™ Biochemical Kinase Assay for RET

Principle: This is a luminescent assay that measures ADP production, a universal product of kinase reactions. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.

Materials:

  • Recombinant human RET kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • This compound

  • Known RET inhibitor (e.g., Pralsetinib) as a positive control

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • 384-well white, low-volume plates

  • Luminometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in Kinase Buffer.

    • Prepare a 4X compound solution by serially diluting this compound in Kinase Buffer.

    • Prepare a 4X ATP solution. The optimal concentration should be at or near the Km of the enzyme for ATP, determined in preliminary experiments.

  • Assay Plate Setup (5 µL Reaction Volume):

    • Add 1.25 µL of 4X compound or vehicle (for 0% and 100% inhibition controls) to the appropriate wells.

    • Add 1.25 µL of Kinase Buffer to the "100% inhibition" control wells.

    • Add 2.5 µL of 2X kinase/substrate solution to all wells except the "100% inhibition" control.

    • Initiate the reaction by adding 1.25 µL of 4X ATP solution to all wells.

  • Kinase Reaction:

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.

  • Readout:

    • Measure luminescence using a plate reader.

Assay Validation & Data Analysis:

  • Calculate the Z'-factor to assess assay quality:

    • Z' = 1 - [(3 * (SD_max + SD_min)) / |Avg_max - Avg_min|]

    • Where "max" refers to the 0% inhibition (vehicle) control and "min" refers to the 100% inhibition control. A Z' > 0.5 indicates an excellent assay.

  • Normalize the data and calculate the IC50 value as described in Protocol 1.

Principle of the ADP-Glo™ Kinase Assay

The diagram below outlines the two-step process of the luminescent assay.

G cluster_0 Step 1: Kinase Reaction & ATP Depletion cluster_1 Step 2: ADP to ATP Conversion & Light Production Kinase Kinase ADP ADP Kinase->ADP Substrate + ATP ADP_step2 ADP Unused ATP Unused ATP AMP AMP Unused ATP->AMP Terminates Reaction ADP_Glo_Reagent Add ADP-Glo™ Reagent ATP_new ATP ADP_step2->ATP_new ADP Conversion Detection_Reagent Add Kinase Detection Reagent Light Light ATP_new->Light Luciferase/ Luciferin

Caption: Mechanism of the two-step ADP-Glo™ luminescent assay.

Phase 3: Cell-Based Target Validation

A potent hit in a biochemical assay must be validated in a cellular context to confirm its biological relevance.[7] Cell-based assays can determine if the compound can permeate the cell membrane and engage its target in a complex intracellular environment.[8][9] Following our hypothesis of RET kinase inhibition, a Western blot for a key downstream substrate, such as phosphorylated STAT3 (p-STAT3), can serve as a robust functional readout.

Protocol 3: Western Blot for Downstream Target Inhibition

Principle: This protocol measures the level of phosphorylation of a kinase's substrate in cells treated with the inhibitor. A reduction in the phosphorylated substrate, relative to the total amount of that substrate, indicates on-target activity.

Materials:

  • LC-2/ad cell line (NSCLC cell line with a RET fusion)

  • RPMI-1640 with 10% FBS

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • 6-well plates

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed LC-2/ad cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 2, 10 µM) for 2 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then add ECL substrate and image the blot using a chemiluminescence detector.

  • Stripping and Re-probing:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 and then for a loading control like β-actin.

Data Analysis and Interpretation:

  • Quantify the band intensities using software like ImageJ.

  • For each sample, calculate the ratio of p-STAT3 to total STAT3, and then normalize this ratio to the β-actin loading control.

  • Plot the normalized p-STAT3 levels against inhibitor concentration to observe the dose-dependent inhibition of the target in a cellular system.

Conclusion

The systematic workflow presented provides a robust framework for the initial characterization of a novel compound like this compound. By progressing from broad phenotypic assays to specific biochemical and cell-based functional assays, researchers can efficiently identify the compound's biological activity, elucidate its mechanism of action, and validate its molecular target. This multi-faceted approach, grounded in sound assay development and validation principles, is essential for advancing promising new chemical entities through the drug discovery pipeline.[10]

References

Application Notes and Protocols for Cell-Based Assays Involving Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize phenylpiperazine derivatives. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to ensure robust and reproducible results.

Introduction: The Versatility of the Phenylpiperazine Scaffold

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically significant drugs.[1][2] Its unique structural and physicochemical properties allow for interaction with a diverse range of biological targets. Consequently, phenylpiperazine derivatives are investigated for a multitude of therapeutic applications, most notably in oncology and neuroscience.[1][2] Their mechanisms of action often involve the modulation of key signaling pathways, such as those regulated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases.[3][4]

This guide will delve into the practical aspects of evaluating the cellular effects of these compounds, focusing on two primary areas of investigation: their impact on cell viability and cytotoxicity, and their modulation of GPCR signaling pathways.

Section 1: Assessing Cytotoxicity and Cell Viability

A fundamental step in characterizing any new compound is to determine its effect on cell health. This is crucial for both oncology drug discovery, where cytotoxicity is a desired outcome, and for the development of non-cancer therapeutics, where minimizing off-target toxicity is paramount.[5][6]

Principle of Cytotoxicity Assays

Cytotoxicity assays measure various indicators of cellular health, including metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).[5] A dose-response relationship is typically established to determine the concentration at which a compound exerts half of its maximal inhibitory effect (IC50), a key measure of potency.[5][7]

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxicity of phenylpiperazine derivatives involves a primary screen to determine the IC50 value, followed by more detailed mechanistic assays to understand how the compounds induce cell death.

Cytotoxicity_Workflow cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanism of Action start Seed cells in 96-well plates treat Treat with serial dilutions of phenylpiperazine derivative start->treat incubate Incubate for 24, 48, or 72 hours treat->incubate mtt Perform MTT or similar viability assay incubate->mtt ic50 Calculate IC50 value mtt->ic50 annexin Apoptosis Assay (Annexin V/PI Staining) ic50->annexin Investigate Apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle Analyze Cell Cycle Arrest western Western Blot for Apoptotic Markers ic50->western Confirm Protein Expression Changes

Caption: General workflow for in vitro cytotoxicity testing of phenylpiperazine derivatives.

Detailed Protocol: Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to quantify the metabolic activity of cells, which serves as an indicator of cell viability.[5] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[5][7]

Materials:

  • Phenylpiperazine derivative stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, DU145 for prostate cancer)[6][8]

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the phenylpiperazine derivative in complete medium. It is advisable to perform a wide range of concentrations initially (e.g., 0.01 to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).[6]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Solubilization:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

ParameterExample ValueDescription
Cell LineLNCaP (Prostate Cancer)Androgen-sensitive human prostate adenocarcinoma cells.[8]
Seeding Density8,000 cells/wellOptimal density for logarithmic growth over the assay period.
Incubation Time72 hoursAllows for multiple cell doublings to observe antiproliferative effects.
IC50 Range1 - 50 µMA common potency range for novel cytotoxic compounds.[8]
Detailed Protocol: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[7] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V-FITC.[7] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[7]

Materials:

  • Cells treated with the phenylpiperazine derivative at the IC50 concentration for a specified time (e.g., 24 hours).

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Collect both adherent and floating cells from the culture plate.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]

  • Incubation:

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • Data is typically presented as a dot plot with four quadrants:

      • Lower-left (Annexin V-/PI-): Viable cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Section 2: Characterizing Interactions with G-Protein Coupled Receptors (GPCRs)

Phenylpiperazine derivatives are well-known for their interactions with GPCRs, particularly serotonin and dopamine receptors, making them valuable candidates for treating neurological and psychiatric disorders.[9][10][11] Cell-based functional assays are essential to determine whether a compound acts as an agonist, antagonist, or biased ligand at a specific receptor.[12][13][14]

Principles of GPCR Functional Assays

GPCRs transduce extracellular signals into intracellular responses through various signaling pathways.[14] Functional assays typically measure the downstream consequences of receptor activation, such as changes in second messenger levels (e.g., cAMP, IP₁, calcium) or the recruitment of intracellular proteins like β-arrestin.[12][14]

GPCR_Signaling cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway Gs_Receptor Gs-coupled Receptor Gs_Protein Gs Protein Gs_Receptor->Gs_Protein AC Adenylyl Cyclase Gs_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Gi_Receptor Gi-coupled Receptor Gi_Protein Gi Protein Gi_Receptor->Gi_Protein AC_inhib Adenylyl Cyclase Gi_Protein->AC_inhib cAMP_inhib cAMP AC_inhib->cAMP_inhib Gq_Receptor Gq-coupled Receptor Gq_Protein Gq Protein Gq_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Ligand Phenylpiperazine Derivative Ligand->Gs_Receptor Ligand->Gi_Receptor Ligand->Gq_Receptor

Caption: Major GPCR signaling pathways modulated by phenylpiperazine derivatives.

Detailed Protocol: cAMP Assay for Gs- and Gi-Coupled Receptors

This protocol describes a competitive immunoassay to measure intracellular cyclic AMP (cAMP) levels, which are modulated by the activation of Gs- (stimulatory) and Gi- (inhibitory) coupled receptors.

Materials:

  • HEK293 cells stably expressing the GPCR of interest (e.g., Dopamine D1 receptor - Gs, or Dopamine D2 receptor - Gi)

  • Phenylpiperazine derivative stock solution

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaLISA format)

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays)

  • Reference agonist and antagonist for the target receptor

  • 384-well low-volume white microplates

Procedure:

  • Cell Seeding:

    • Harvest and resuspend cells in assay buffer.

    • Dispense a low number of cells (e.g., 2,000-5,000 cells/well) into a 384-well plate.

  • Agonist Mode (for Gs-coupled receptors):

    • Prepare serial dilutions of the phenylpiperazine derivative.

    • Add the diluted compounds to the cells.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode (for Gs-coupled receptors):

    • Add serial dilutions of the phenylpiperazine derivative to the cells and incubate for 15 minutes.

    • Add a fixed concentration of the reference agonist (typically the EC₈₀ concentration).

    • Incubate for an additional 30 minutes.

  • Agonist Mode (for Gi-coupled receptors):

    • Add serial dilutions of the phenylpiperazine derivative to the cells.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.

    • Incubate for 30 minutes. A potent Gi agonist will inhibit this forskolin-induced cAMP increase.

  • cAMP Detection:

    • Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a compatible microplate reader.

  • Data Analysis:

    • Convert the raw data to cAMP concentrations using a standard curve.

    • For agonist mode, plot the cAMP concentration against the log of the compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • For antagonist mode, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50.

Assay ParameterGs-Coupled (Agonist)Gi-Coupled (Agonist)Description
Cell Line HEK293-D1RHEK293-D2RStably expressing the target receptor.
Primary Readout cAMP increasecAMP decreaseMeasures the modulation of adenylyl cyclase activity.
Stimulant NoneForskolinForskolin is used to create a signal window for inhibition.
Potency Metric EC50EC50Concentration for 50% of maximal stimulation/inhibition.
Efficacy Metric EmaxEmaxMaximum response relative to a reference full agonist.
Detailed Protocol: Calcium Flux Assay for Gq-Coupled Receptors

This assay measures changes in intracellular calcium concentrations, a hallmark of Gq-coupled receptor activation which leads to the production of inositol triphosphate (IP₃) and subsequent calcium release from intracellular stores.[12]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the Gq-coupled GPCR of interest (e.g., Serotonin 5-HT2A receptor)[15]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Cal-520 AM)[15]

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)[15]

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Microplate reader with fluorescence detection and liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed cells into a 384-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the culture medium and add the loading buffer to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[15]

  • Assay Execution:

    • Place the cell plate and a compound plate (containing serial dilutions of the phenylpiperazine derivative) into the microplate reader.

    • The instrument will establish a baseline fluorescence reading.

    • The instrument's liquid handler will then add the compounds to the cell plate.

    • Fluorescence is monitored in real-time to detect a rapid increase in intracellular calcium.

  • Data Analysis:

    • The response is typically quantified as the maximum fluorescence signal minus the baseline fluorescence.

    • Plot the response against the log of the compound concentration to determine the EC50 and Emax for agonists.

    • For antagonists, pre-incubate with the test compounds before adding a reference agonist and measure the inhibition of the agonist's response.

Conclusion

The protocols and guidelines presented here provide a robust framework for the comprehensive cellular characterization of phenylpiperazine derivatives. By systematically evaluating both the cytotoxic potential and the specific interactions with key signaling pathways, researchers can build a detailed pharmacological profile of their compounds. This multi-faceted approach is critical for identifying promising lead candidates, understanding their mechanism of action, and ultimately advancing the development of novel therapeutics.

References

Introduction: The Significance of Pharmacokinetic Profiling for 4-Methyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the pharmacokinetic evaluation of 4-Methyl-3-phenylpiperazin-2-one, from preclinical characterization to early-phase clinical development.

This compound is a small molecule belonging to the piperazine class of compounds. Piperazine derivatives are of significant interest in medicinal chemistry due to their structural versatility and a broad spectrum of biological activities.[1][2][3] The therapeutic potential of any new chemical entity, including this compound, is critically dependent on its pharmacokinetic (PK) profile. Pharmacokinetics, often described as what the body does to a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[4]

A thorough understanding of these ADME properties is not merely an academic exercise; it is a cornerstone of modern drug development.[5] Early and comprehensive PK profiling enables researchers to establish critical dose-exposure-response relationships, predict human dosage regimens, and identify potential liabilities such as drug-drug interactions or rapid metabolism that could lead to late-stage clinical failures.[6] This guide, designed for researchers and drug development professionals, provides a detailed framework and actionable protocols for a systematic pharmacokinetic evaluation of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂OPubChem CID: 250678[7]
Molecular Weight 190.24 g/mol PubChem CID: 250678[7]
Structure (Image of the chemical structure)

Phase 1: Preclinical Characterization - In Vitro ADME Profiling

The journey begins with in vitro ADME assays. These studies are pivotal in early drug discovery, providing essential insights into a compound's intrinsic properties before advancing to more complex and costly in vivo experiments.[5][8] They serve as a foundational screen to identify potential developmental hurdles.

Workflow for In Vitro ADME Assessment

cluster_physchem Physicochemical Properties cluster_absorption Absorption Potential cluster_metabolism Metabolic Fate cluster_distribution Distribution Solubility Aqueous Solubility Permeability Permeability Assay (e.g., Caco-2) Solubility->Permeability Influences LogD Lipophilicity (LogD) LogD->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolic_Stability Impacts First-Pass Metabolism CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition Informs DDI Risk PPB Plasma Protein Binding Metabolic_Stability->PPB Metabolite_ID Metabolite Identification CYP_Inhibition->Metabolite_ID BPR Blood-Plasma Ratio PPB->BPR

Caption: Workflow of key in vitro ADME assays.

Protocol 1: Metabolic Stability in Liver Microsomes

Rationale: Liver microsomes are subcellular fractions containing a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[9] This assay provides a rapid assessment of a compound's susceptibility to oxidative metabolism, yielding key parameters like intrinsic clearance (CLint) and in vitro half-life (t½).

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Acetonitrile) at 10 mM.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH solution in buffer. This is the critical cofactor for CYP activity and should be prepared fresh.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, HLM (final protein concentration 0.5-1.0 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound). The cold solvent precipitates the microsomal proteins and stops the enzymatic reaction.

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Field Insight: It is advisable to run positive controls (compounds with known high and low clearance, e.g., Verapamil and Warfarin, respectively) alongside the test compound. This validates the metabolic competency of the microsomal batch and ensures the assay is performing as expected.

Protocol 2: Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This system is the industry standard for predicting intestinal drug absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[8]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

    • Additionally, determine the permeability of a low-permeability marker (e.g., Lucifer Yellow). Only monolayers meeting predefined acceptance criteria should be used.

  • Permeability Assessment (Bidirectional):

    • Apical to Basolateral (A-B): Add this compound (typically at 10 µM) to the apical (donor) side of the Transwell®. At specified time points, collect samples from the basolateral (receiver) side. This mimics drug absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A): Add the compound to the basolateral (donor) side and collect samples from the apical (receiver) side. This measures the rate of drug efflux back into the intestinal lumen.

  • Sample Analysis:

    • Quantify the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.

    • Calculate the Efflux Ratio (ER) as: Papp (B-A) / Papp (A-B).

    • Interpretation: An ER > 2 is a strong indication that the compound is a substrate for active efflux transporters.

Phase 2: Preclinical In Vivo Pharmacokinetic Studies

After establishing an in vitro profile, the next logical step is to evaluate the compound's behavior in a living system.[6] In vivo studies provide a holistic view of ADME, integrating complex physiological factors that cannot be replicated in vitro.[10]

Choice of Animal Model: The most common initial choices are rodent species like the Sprague-Dawley rat or CD-1 mouse, due to their well-characterized physiology, availability, and cost-effectiveness.[11] The key is to select a model that allows for robust characterization of fundamental PK parameters.

Protocol 3: Single-Dose Pharmacokinetic Study in Rats

Rationale: This study is designed to determine key PK parameters following both intravenous (IV) and oral (PO) administration. The IV dose reveals the drug's distribution and elimination characteristics independent of absorption, while the PO dose assesses oral absorption and bioavailability.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=3-5 per group) fitted with jugular vein catheters for serial blood sampling. This refinement reduces animal stress and improves data quality compared to terminal bleeds.

    • Animals should be fasted overnight before dosing to minimize variability in oral absorption.

  • Dosing:

    • IV Group: Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein. The compound must be formulated in a suitable sterile vehicle (e.g., saline with a co-solvent).

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage. The formulation may be a solution or suspension.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-150 µL) from the jugular vein catheter at predefined time points.

    • A typical sampling schedule would be:

      • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place them on ice.

  • Plasma Processing:

    • Within 30 minutes of collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

  • Bioanalysis and PK Analysis:

    • Quantify the plasma concentrations of the drug using a validated LC-MS/MS method.

    • Use pharmacokinetic software (e.g., Certara Phoenix®, MATLAB SimBiology®) to perform non-compartmental analysis (NCA) on the plasma concentration-time data.[12][13]

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDefinitionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the speed of absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total systemic drug exposure over time.
Elimination Half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Phase 3: Bioanalytical Method Validation

The axiom "you can't trust the data if you don't trust the assay" is paramount in pharmacokinetics. A robust and validated bioanalytical method is the bedrock of any PK study. The current industry standard is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for its superior sensitivity and selectivity in quantifying small molecules in complex biological matrices.[14][15] All validation procedures must be rigorously documented and adhere to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry or the ICH M10 guideline.[16][17][18]

Workflow for Bioanalytical Method Validation

MD Method Development (LC-MS/MS Optimization) Selectivity Selectivity & Specificity MD->Selectivity Cal_Curve Calibration Curve (Linearity, Range) Selectivity->Cal_Curve Accuracy_Precision Accuracy & Precision (Intra- & Inter-batch) Cal_Curve->Accuracy_Precision LLOQ Lower Limit of Quantification (LLOQ) Cal_Curve->LLOQ Recovery_Matrix Recovery & Matrix Effect Accuracy_Precision->Recovery_Matrix Stability Stability Assessment (Freeze-Thaw, Bench-Top, etc.) Recovery_Matrix->Stability Validation_Report Final Validation Report Stability->Validation_Report

Caption: Key stages of bioanalytical method validation.

Protocol 4: LC-MS/MS Method Validation in Plasma

Objective: To validate a quantitative LC-MS/MS method for this compound in plasma according to regulatory standards.

Methodology:

  • System Suitability: Before each validation run, inject a standard solution to confirm the performance of the LC-MS/MS system (e.g., peak shape, retention time, signal intensity).

  • Selectivity: Analyze at least six different blank lots of rat plasma (and human plasma, if applicable) to ensure no endogenous components interfere with the detection of the analyte or the internal standard.

  • Calibration Curve: Prepare calibration standards by spiking blank plasma with known concentrations of the analyte, covering the expected concentration range. The curve should consist of a blank, a zero standard (blank + internal standard), and 8-10 non-zero concentrations. The linearity should be assessed using a weighted linear regression model (typically 1/x²).

  • Accuracy and Precision:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC.

    • Intra-batch (within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-batch (between-run): Analyze the QC replicates across at least three different runs on different days.

  • Stability: Assess the stability of the analyte in plasma under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration reflecting expected sample handling time.

    • Long-Term Stability: At the intended storage temperature (-80°C) for a period exceeding the study duration.

  • Matrix Effect and Recovery:

    • Matrix Effect: Compare the analyte's signal response in post-extraction spiked plasma samples to its response in a pure solution. This assesses ion suppression or enhancement from the biological matrix.

    • Recovery: Compare the analyte's signal in pre-extraction spiked samples to post-extraction spiked samples to determine the efficiency of the extraction process.

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ).
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Stability Mean concentration of stability samples within ±15% of nominal concentration.
Matrix Factor CV of the internal standard-normalized matrix factor across different lots of matrix should be ≤ 15%.

Phase 4: Clinical Pharmacokinetic Study Design

Data from robust preclinical studies informs the design of the first-in-human (FIH) clinical trial.[19] Phase 1 clinical trials are primarily focused on safety and tolerability, but they are also essential for characterizing human pharmacokinetics. The standard designs are the Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies.[4][20][21]

SAD and MAD Study Designs

SAD_Start Single Ascending Dose (SAD) Study Start Cohort1 Cohort 1 (n=6-8) Low Dose vs. Placebo SAD_Start->Cohort1 Safety1 Safety & PK Review Cohort1->Safety1 Dose_Escalate1 Dose Escalation Decision Safety1->Dose_Escalate1 Cohort2 Cohort 2 (n=6-8) Medium Dose vs. Placebo Dose_Escalate1->Cohort2 Safe SAD_End SAD Complete (MTD & Single-Dose PK Profile) Dose_Escalate1->SAD_End Stop Safety2 Safety & PK Review Cohort2->Safety2 Dose_Escalate2 Dose Escalation Decision Safety2->Dose_Escalate2 CohortN Cohort N... (Until MTD Reached) Dose_Escalate2->CohortN Safe Dose_Escalate2->SAD_End Stop CohortN->SAD_End MAD_Start Multiple Ascending Dose (MAD) Study Start SAD_End->MAD_Start Informs Dosing MAD_Cohort1 Cohort A (n=8-10) Low Dose (QD/BID) vs. Placebo MAD_Start->MAD_Cohort1 MAD_Safety1 Safety & Steady-State PK Review MAD_Cohort1->MAD_Safety1 MAD_Dose_Escalate1 Dose Escalation Decision MAD_Safety1->MAD_Dose_Escalate1 MAD_Cohort2 Cohort B (n=8-10) Medium Dose (QD/BID) vs. Placebo MAD_Dose_Escalate1->MAD_Cohort2 Safe MAD_End MAD Complete (Multi-Dose Safety & Steady-State PK) MAD_Dose_Escalate1->MAD_End Stop MAD_Cohort2->MAD_End

Caption: Sequential design of SAD and MAD studies in Phase 1.

Protocol 5: Outline of a Phase 1 SAD/MAD Clinical Trial

Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound in Healthy Adult Subjects.

Objectives:

  • Primary: To assess the safety and tolerability of single and multiple ascending doses of the compound.

  • Secondary: To characterize the single-dose and multiple-dose (steady-state) pharmacokinetic profiles. To assess dose proportionality.

Study Design:

  • Single Ascending Dose (SAD) Part: [22]

    • Sequential cohorts of healthy subjects (e.g., 8 subjects per cohort; 6 active, 2 placebo).

    • The first cohort receives the lowest planned dose, determined from preclinical toxicology data.

    • A Safety Review Committee reviews all safety and available PK data from a cohort before deciding to escalate to the next planned dose in a new cohort.

    • Dose escalation continues until the maximum tolerated dose (MTD) is identified or the maximum planned dose is reached.

    • Intensive PK blood sampling occurs for 24-72 hours post-dose.

  • Multiple Ascending Dose (MAD) Part: [23][24]

    • Initiated after safety has been established for the corresponding dose levels in the SAD part.

    • Sequential cohorts receive multiple doses of the compound (e.g., once or twice daily for 7-14 days) to achieve steady-state concentrations.

    • PK sampling is intensive on Day 1 (to assess single-dose PK) and on the last day (to assess steady-state PK). Trough samples are often collected on intermediate days to confirm accumulation.

    • Safety monitoring is continuous throughout the dosing period.

The systematic study of pharmacokinetics is an indispensable component of drug development. For a novel compound like this compound, the protocols outlined herein provide a comprehensive and logical pathway from early in vitro characterization to the critical first-in-human clinical trial. By integrating robust in vitro assays, well-designed in vivo animal studies, and meticulously validated bioanalytical methods, researchers can build a deep understanding of the compound's ADME profile. This knowledge is crucial for making informed decisions, optimizing clinical study designs, and ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

Application Notes and Protocols: Techniques for Creating Derivatives of 4-Methyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methyl-3-phenylpiperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework and the presence of multiple functionalization points make it an attractive starting point for the development of novel therapeutics. This guide provides a detailed overview of established and innovative techniques for the synthesis of derivatives of this compound, focusing on practical applications and the underlying chemical principles. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for further drug discovery and development efforts. Piperazine derivatives are known to be versatile and easily modifiable for desired pharmacological activities.[1]

Core Scaffold and Strategic Considerations

The derivatization of this compound can be strategically approached by targeting three primary locations: the phenyl ring, the N1-position of the piperazinone ring, and the C5/C6 methylene bridges. The choice of strategy will depend on the desired structural modifications and the overall synthetic plan.

Figure 1: Key derivatization points on the this compound scaffold.

I. Functionalization of the Phenyl Ring

Modification of the phenyl ring is a common strategy to explore the structure-activity relationship (SAR) of this compound derivatives. This is typically achieved through palladium-catalyzed cross-coupling reactions, which offer a powerful and versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds.[2] To perform these reactions, a halo-substituted precursor, such as 4-methyl-3-(4-bromophenyl)piperazin-2-one, is required.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron species with an organohalide.[3][4] This reaction is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[3]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium complex.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Suzuki_Workflow start Start with 4-Methyl-3-(4-bromophenyl)piperazin-2-one reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) start->reagents Combine reaction Heat reaction mixture (e.g., 80-100 °C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Desired Biaryl Derivative purification->product

Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Methyl-3-(4-bromophenyl)piperazin-2-one

Reagent/ParameterQuantity/ConditionNotes
Starting Material 4-Methyl-3-(4-bromophenyl)piperazin-2-one1.0 eq
Arylboronic Acid 1.2 - 1.5 eq
Palladium Catalyst Pd(PPh₃)₄0.05 - 0.1 eq
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 eq
Solvent Toluene/Ethanol/Water (e.g., 4:1:1)Degas with N₂ or Ar
Temperature 80 - 100 °C
Reaction Time 4 - 12 hoursMonitor by TLC or LC-MS

Experimental Protocol:

  • To a round-bottom flask, add 4-methyl-3-(4-bromophenyl)piperazin-2-one (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[6][7] This reaction is highly valuable for introducing a wide variety of amine functionalities onto the phenyl ring of the piperazinone scaffold.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and to ensure the stability of the catalytic species.

Buchwald_Workflow start Start with 4-Methyl-3-(4-bromophenyl)piperazin-2-one reagents Primary or Secondary Amine Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Anhydrous Solvent (e.g., Toluene) start->reagents Combine reaction Heat reaction mixture under inert atmosphere reagents->reaction workup Quench with water & Extraction reaction->workup purification Column Chromatography workup->purification product Desired Arylamine Derivative purification->product

Figure 3: General workflow for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 4-Methyl-3-(4-bromophenyl)piperazin-2-one

Reagent/ParameterQuantity/ConditionNotes
Starting Material 4-Methyl-3-(4-bromophenyl)piperazin-2-one1.0 eq
Amine 1.2 - 1.5 eq
Palladium Precursor Pd₂(dba)₃0.02 - 0.05 eq
Ligand XPhos or SPhos0.04 - 0.1 eq
Base NaOtBu1.5 - 2.0 eq
Solvent Anhydrous Toluene or DioxaneDegas with N₂ or Ar
Temperature 80 - 110 °C
Reaction Time 6 - 24 hoursMonitor by TLC or LC-MS

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, combine 4-methyl-3-(4-bromophenyl)piperazin-2-one (1.0 eq), the palladium precursor (0.02 eq), the ligand (0.04 eq), and the base (1.5 eq) in a dry reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the amine (1.2 eq).

  • Seal the vessel and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

II. Derivatization at the N1-Position

Direct derivatization at the N1-position of this compound is challenging due to the presence of the amide functionality. However, this position can be functionalized by employing a synthetic route that introduces the desired substituent before or during the formation of the piperazinone ring.

A. N-Acylation

Acylation of the N1-position can be achieved by reacting a suitable precursor with an acylating agent. A common strategy involves the use of a protecting group on the N4-nitrogen, which can be removed later in the synthesis.

Protocol: N-Acylation of a 4-Protected-3-phenylpiperazin-2-one

This protocol assumes the synthesis of a 4-benzyl-3-phenylpiperazin-2-one intermediate, which can then be acylated at the N1 position.

Reagent/ParameterQuantity/ConditionNotes
Starting Material 4-Benzyl-3-phenylpiperazin-2-one1.0 eq
Acylating Agent Acyl chloride or anhydride1.1 - 1.5 eq
Base Triethylamine or DIPEA1.5 - 2.0 eq
Solvent Anhydrous CH₂Cl₂ or THF
Temperature 0 °C to room temperature
Reaction Time 2 - 6 hoursMonitor by TLC or LC-MS

Experimental Protocol:

  • Dissolve 4-benzyl-3-phenylpiperazin-2-one (1.0 eq) and the base (1.5 eq) in the anhydrous solvent at 0 °C.

  • Slowly add the acylating agent (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

  • The benzyl protecting group can be subsequently removed by catalytic hydrogenation (e.g., H₂, Pd/C).

III. Alkylation at C5/C6 Positions

Direct and selective alkylation at the C5 or C6 positions of the this compound ring is synthetically challenging and less commonly reported. More advanced strategies, such as asymmetric lithiation-substitution, have been developed for related piperazine systems, but these often require specialized reagents and conditions.[9] For practical purposes, building the desired substitution pattern into the precursors before ring formation is often a more viable approach.

Conclusion

The derivatization of this compound offers a rich field for chemical exploration in drug discovery. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-acylation provide reliable methods for accessing a diverse range of derivatives. The successful application of these techniques hinges on a careful consideration of the reaction mechanisms and the judicious choice of reagents and conditions. As with any synthetic endeavor, optimization of these protocols for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes & Protocols: Safe Laboratory Handling of 4-Methyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-3-phenylpiperazin-2-one is a heterocyclic compound belonging to the piperazinone class. The piperazine nucleus is a common scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds targeting the central nervous system and other therapeutic areas.[1] As such, this compound is of significant interest to researchers in synthetic chemistry and drug development, often serving as a key intermediate or a structural analogue in discovery programs.[2][3][4]

The potential biological activity of this class of molecules necessitates a robust and informed approach to laboratory safety and handling. This document provides a detailed guide synthesized from established safety protocols for related chemical structures and best practices in chemical research. The protocols herein are designed to be self-validating, ensuring that researchers can handle this compound with a high degree of safety and experimental integrity.

Section 1: Compound Profile and Hazard Assessment

A thorough understanding of a compound's properties is the foundation of a reliable safety protocol. While specific toxicological data for this compound is not extensively published, a reliable hazard assessment can be constructed by examining data from structurally similar piperazine derivatives.

1.1. Chemical and Physical Properties

The following data is based on the isomeric compound 1-Methyl-3-phenylpiperazin-2-one, which is expected to have very similar physical properties.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂OPubChem CID: 11286960[5]
Molecular Weight 190.24 g/mol PubChem CID: 11286960[5]
CAS Number 799796-66-0 (for isomer)PubChem CID: 11286960[5]
Appearance Likely a solid at room temperatureInferred from related compounds[6]

1.2. Hazard Evaluation & Mitigation

Based on Safety Data Sheets (SDS) for analogous compounds like 1-Methyl-3-phenylpiperazine and other piperazine derivatives, the following hazards should be assumed.

Hazard CategoryAnticipated RiskRationale & Causality
Acute Oral Toxicity Harmful if swallowed.[7][8]The piperazine moiety can interact with various biological pathways, and oral ingestion may lead to systemic toxicity.
Skin Corrosion/Irritation Causes skin irritation.[8][9]The basic nitrogen atoms of the piperazine ring can be irritating to dermal tissues upon prolonged contact.
Eye Damage/Irritation Causes serious eye irritation/damage.[8][9]The chemical nature of the compound can cause significant damage to sensitive eye tissues, potentially leading to irreversible harm.
Inhalation Hazard May cause respiratory tract irritation.Fine powders or vapors can irritate the mucous membranes of the respiratory system.

Expert Insight: The primary causality behind the irritant nature of many piperazine derivatives stems from the basicity of the nitrogen atoms within the heterocyclic ring. This property can disrupt physiological pH on contact with skin, eyes, and mucous membranes, leading to irritation or burns.

A systematic approach to hazard assessment is crucial before any experimental work begins.

cluster_assessment Hazard Assessment Workflow Start Identify Compound: This compound GetData Gather Direct Data (e.g., SDS, PubChem) Start->GetData GetAnalogData Gather Analog Data (e.g., other phenylpiperazines) GetData->GetAnalogData If data is limited Analyze Analyze Hazards: - Skin/Eye Irritation - Toxicity (Oral) - Inhalation GetData->Analyze GetAnalogData->Analyze DevelopSOP Develop Safe Handling Protocol (SOP) Analyze->DevelopSOP Implement Implement Controls (PPE, Fume Hood) DevelopSOP->Implement Review Review & Refine Protocol Implement->Review

Caption: A logical workflow for assessing chemical hazards.

Section 2: Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls, is essential for mitigating the risks identified above.

cluster_hoc Hierarchy of Safety Controls E Elimination (Most Effective) S Substitution Eng Engineering Controls (Fume Hood, Ventilation) Adm Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) (Least Effective)

Caption: The hierarchy of controls for mitigating laboratory risks.

2.1. Engineering Controls

  • Fume Hood: All manipulations of this compound, including weighing, transfers, and preparing solutions, must be conducted inside a certified chemical fume hood.

    • Rationale: This is the primary line of defense to prevent inhalation of fine powders or aerosols, protecting the user and the laboratory environment.

2.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes.[8]

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any tears or perforations before use. Change gloves immediately if they become contaminated.

    • Expert Insight: While specific chemical resistance data for this compound is unavailable, nitrile gloves offer good general protection against a wide range of organic chemicals. For prolonged operations, consider double-gloving.

  • Body Protection: A full-length laboratory coat must be worn and kept fastened.

  • Respiratory Protection: Not typically required when work is performed within a fume hood. If a situation arises where the fume hood is not available or fails, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Section 3: Standard Operating Procedures (SOPs)

3.1. Handling and Storage

  • General Handling: Avoid all personal contact. Do not breathe dust or vapor. Wash hands thoroughly after handling.[8][9]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[9]

    • Rationale: Improper storage can lead to degradation of the compound or create unsafe conditions. Piperazines can react with strong oxidizers.

3.2. Spill and Emergency Procedures

  • Small Spill (Solid):

    • Ensure the area is well-ventilated (fume hood).

    • Wearing appropriate PPE, gently sweep up the material to avoid creating dust.

    • Place the spilled material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

    • Skin Contact: Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes.[8][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

3.3. Waste Disposal

All waste containing this compound must be disposed of as hazardous chemical waste. Collect in a designated, sealed, and properly labeled container. Follow all local, state, and federal regulations for chemical waste disposal.

Section 4: Analytical Protocols for Quality Control

A self-validating protocol requires confirmation of compound identity and purity before use in any experiment. This ensures reproducibility and data integrity.

cluster_qc Quality Control Workflow Sample Receive Sample Visual Visual Inspection (Color, Form) Sample->Visual NMR Identity Confirmation (¹H NMR) Visual->NMR HPLC Purity Assessment (HPLC-UV) NMR->HPLC Pass Purity ≥ 95%? HPLC->Pass Release Release for Use Pass->Release Yes Fail Quarantine/ Repurify Pass->Fail No

Caption: A standard workflow for the quality control of chemical intermediates.

4.1. Protocol: Identity Confirmation by ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Materials: NMR tube, deuterated chloroform (CDCl₃), sample of this compound.

  • Procedure:

    • Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ to dissolve the sample.

    • Vortex briefly to ensure complete dissolution.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum according to the spectrometer's standard operating procedure.

    • Data Analysis: Process the spectrum and compare the observed chemical shifts, multiplicities, and integrations with the expected structure. Look for signals corresponding to the phenyl group (approx. 7.2-7.4 ppm), the N-methyl group (singlet), and the various methylene protons of the piperazinone ring.[3][11]

4.2. Protocol: Purity Assessment by HPLC-UV

  • Objective: To determine the purity of the compound by separating it from any potential impurities.

  • Expert Insight: The phenyl and lactam (amide in a ring) moieties in the structure provide strong UV chromophores, making HPLC with UV detection an ideal method for purity analysis. While methods exist for derivatizing piperazine itself, it is likely not necessary for this compound.

  • Materials: HPLC-grade acetonitrile (ACN) and water, formic acid, sample of this compound, volumetric flasks, autosampler vials.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL. Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.

    • HPLC Method:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Gradient: Start with a 10-minute linear gradient from 10% B to 90% B, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak corresponding to this compound. A purity level of ≥95% is typically required for use in further synthetic steps or biological assays.

References

Application Notes and Protocols: Investigating 4-Methyl-3-phenylpiperazin-2-one in Neuroblastoma Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this publication, there is no direct published research specifically detailing the application of 4-Methyl-3-phenylpiperazin-2-one in neuroblastoma. The following application note is a prospective guide based on the known molecular landscape of neuroblastoma and the activities of related piperazine-containing compounds in oncology. It is intended to provide a scientifically rigorous framework for initiating research in this area.

Introduction: The Unmet Need in High-Risk Neuroblastoma and the Potential of Novel Small Molecules

Neuroblastoma (NB) is a pediatric cancer originating from neural crest cells and is the most common extracranial solid tumor in children.[1] While low-risk cases have favorable outcomes, high-risk neuroblastoma—often characterized by MYCN amplification, chromosomal abnormalities, and mutations in genes like ALK—remains a significant clinical challenge with high rates of relapse and mortality.[1][2][3] The complex and heterogeneous nature of neuroblastoma underscores the urgent need for novel therapeutic agents that can overcome drug resistance and target the specific signaling pathways that drive its progression.[1][2]

Key signaling pathways frequently dysregulated in neuroblastoma include the PI3K/Akt/mTOR, RAS-MAPK, and p53-MDM2 pathways.[1][4] These pathways control critical cellular processes such as proliferation, survival, and apoptosis, making them attractive targets for therapeutic intervention.[1][5] Piperazine and its derivatives are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties.[6][7][8] Various piperazine-containing compounds have been investigated as inhibitors of kinases and other crucial enzymes in cancer signaling.[9][10]

This document outlines a hypothetical framework for the investigation of This compound , a novel piperazinone derivative, as a potential therapeutic agent for neuroblastoma. We will propose a plausible mechanism of action and provide detailed protocols for its initial preclinical evaluation.

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Given the central role of the PI3K/Akt/mTOR pathway in promoting neuroblastoma cell survival and chemoresistance, we hypothesize that this compound may act as an inhibitor of a key kinase within this cascade, such as mTOR or Akt.[1][4] The activation of this pathway is a common feature of aggressive neuroblastoma tumors and is associated with poor prognosis.[1] Inhibition of this pathway can sensitize neuroblastoma cells to standard chemotherapeutic agents and induce apoptosis.[1]

The proposed mechanism involves the binding of this compound to the ATP-binding pocket of a critical kinase in the PI3K/Akt/mTOR pathway, leading to the downstream inhibition of protein synthesis and cell cycle progression, ultimately culminating in apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factors GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Apoptosis Apoptosis mTORC1->Apoptosis Inhibition leads to Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Compound 4-Methyl-3-phenyl- piperazin-2-one Compound->mTORC1 Inhibits

Caption: Proposed inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway in neuroblastoma.

Hypothetical Efficacy Data

The initial screening of this compound would involve determining its half-maximal inhibitory concentration (IC50) across various neuroblastoma cell lines, including those with different MYCN statuses.

Cell LineMYCN StatusPutative IC50 (µM) of this compound
SK-N-BE(2C)Amplified2.5
IMR-32Amplified3.1
SK-N-SHNon-amplified7.8
SH-SY5YNon-amplified10.2
hTERT-immortalized Normal FibroblastsN/A> 50

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the initial characterization of this compound's effects on neuroblastoma cells.

G Start Start: Neuroblastoma Cell Culture (e.g., SK-N-BE(2C), SK-N-SH) Treatment Treat cells with This compound (Dose-response & Time-course) Start->Treatment Assay_Viability Cell Viability Assay (MTT / CellTiter-Glo) Treatment->Assay_Viability Assay_Apoptosis Apoptosis Assay (Annexin V / PI Staining via Flow Cytometry) Treatment->Assay_Apoptosis Assay_Western Western Blot Analysis (p-Akt, p-mTOR, Cleaved Caspase-3) Treatment->Assay_Western Data_IC50 Determine IC50 Values Assay_Viability->Data_IC50 Data_Apoptosis Quantify Apoptotic Cell Population Assay_Apoptosis->Data_Apoptosis Data_Protein Analyze Protein Expression Levels Assay_Western->Data_Protein Conclusion Conclusion: Evaluate Therapeutic Potential Data_IC50->Conclusion Data_Apoptosis->Conclusion Data_Protein->Conclusion

Caption: Experimental workflow for the preclinical evaluation of this compound in neuroblastoma research.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on neuroblastoma cell lines and calculate the IC50 value.

Materials:

  • Neuroblastoma cell lines (e.g., SK-N-BE(2C), SK-N-SH)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Rationale: This allows cells to adhere and enter the logarithmic growth phase, ensuring a consistent response to treatment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

    • Rationale: A 48-72 hour incubation period is typically sufficient to observe significant effects on cell proliferation.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • 6-well plates

  • Neuroblastoma cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations corresponding to 1x and 2x the predetermined IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

  • Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Protocol 3: Western Blot Analysis

Objective: To investigate the effect of this compound on the proposed target pathway proteins.

Materials:

  • 6-well plates

  • Neuroblastoma cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with the compound at IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Lyse the cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Rationale: This separates proteins by molecular weight, allowing for the specific detection of target proteins.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize them to a loading control (e.g., β-actin). Compare the levels of phosphorylated and cleaved proteins in treated versus control samples.

Conclusion and Future Directions

This application note provides a foundational strategy for the initial investigation of this compound as a potential therapeutic agent for neuroblastoma. The proposed protocols are designed to robustly assess its cytotoxic and pro-apoptotic activity and to validate its hypothetical mechanism of action through the PI3K/Akt/mTOR pathway. Positive results from these initial studies would warrant further investigation, including in vivo efficacy studies in neuroblastoma xenograft models and detailed mechanistic studies to confirm the direct molecular target. The exploration of novel small molecules like this compound is a critical step toward developing more effective therapies for high-risk neuroblastoma.

References

Application Notes and Protocols: The Use of 4-Methyl-3-phenylpiperazin-2-one in the Development of Novel Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Serotonin Reuptake Inhibitors

Selective Serotonin Reuptake Inhibitors (SSRIs) represent a cornerstone in the pharmacological management of depression and various anxiety disorders. Their mechanism of action, which involves the inhibition of the serotonin transporter (SERT), leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. While existing SSRIs are effective for many patients, there remains a significant unmet medical need for agents with a faster onset of action, improved efficacy in treatment-resistant populations, and a more favorable side-effect profile.

The exploration of novel chemical scaffolds is a critical endeavor in the pursuit of next-generation serotonergic agents. The piperazine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery, known for its presence in numerous approved drugs.[1][2] The rigid, yet modifiable, structure of the piperazinone core offers a unique three-dimensional arrangement for interacting with monoamine transporters. This guide focuses on the 4-Methyl-3-phenylpiperazin-2-one scaffold as a promising starting point for the development of novel SRIs. We will provide a comprehensive overview of its synthesis, protocols for in vitro characterization, and a discussion on the strategic exploration of its structure-activity relationship (SAR).

Section 1: Synthesis of the this compound Scaffold and Derivative Library

A robust and versatile synthetic route is paramount for generating a library of analogs to explore the SAR of the this compound core. The following protocol describes a multi-step synthesis that allows for diversification at key positions of the molecule.

Rationale for the Synthetic Strategy

The proposed synthesis is designed for flexibility, enabling the introduction of various substituents on the phenyl ring and the piperazine nitrogen. This approach is crucial for systematically probing the chemical space around the core scaffold to identify derivatives with optimal potency and selectivity for the serotonin transporter. The synthesis of the related compound, 1-methyl-3-phenylpiperazine, has been described in the literature, providing a foundation for the synthesis of the piperazinone analog.[3][4][5]

Experimental Protocol: Synthesis of this compound Derivatives

This protocol outlines the general steps for synthesizing a library of this compound derivatives.

Step 1: Synthesis of N-benzyl-N'-methyl-2-aminoacetonitrile

  • To a solution of N-benzyl-N-methylethylenediamine (1 eq.) in dichloromethane (DCM) at 0 °C, add a solution of potassium cyanide (1.1 eq.) in water.

  • Slowly add a solution of formaldehyde (37% in water, 1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-benzyl-N'-methyl-2-aminoacetonitrile.

Step 2: Cyclization to 4-Methyl-1-benzyl-3-aminopiperazin-2-one

  • Dissolve the crude N-benzyl-N'-methyl-2-aminoacetonitrile in concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 4-Methyl-1-benzyl-3-aminopiperazin-2-one.

Step 3: Phenyl Ring Introduction via Suzuki Coupling

  • To a solution of 4-Methyl-1-benzyl-3-bromopiperazin-2-one (synthesized from the corresponding amino-piperazinone via Sandmeyer reaction, 1 eq.) and a substituted phenylboronic acid (1.2 eq.) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3 eq.).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) and heat the reaction mixture to 80 °C for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography on silica gel to afford the desired 4-Methyl-1-benzyl-3-(substituted-phenyl)piperazin-2-one.

Step 4: Deprotection to Yield the Final Compounds

  • Dissolve the 4-Methyl-1-benzyl-3-(substituted-phenyl)piperazin-2-one derivative in methanol.

  • Add palladium on carbon (10 wt. %) and stir the mixture under a hydrogen atmosphere (balloon pressure) for 16 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the final 4-Methyl-3-(substituted-phenyl)piperazin-2-one derivative.

Visualization of the Synthetic Workflow

Synthetic_Workflow A N-benzyl-N-methylethylenediamine B N-benzyl-N'-methyl-2-aminoacetonitrile A->B KCN, CH2O C 4-Methyl-1-benzyl-3-aminopiperazin-2-one B->C H2SO4 D 4-Methyl-1-benzyl-3-bromopiperazin-2-one C->D Sandmeyer Reaction F 4-Methyl-1-benzyl-3-(substituted-phenyl)piperazin-2-one D->F Suzuki Coupling E Substituted Phenylboronic Acid E->F G 4-Methyl-3-(substituted-phenyl)piperazin-2-one (Final Product) F->G H2, Pd/C SAR_Logic cluster_SAR Structure-Activity Relationship Exploration Scaffold This compound Core R1 Phenyl Ring (R¹) - Potency - Selectivity Scaffold->R1 Modify Substituents R2 N-4 Position (R²) - Pocket Size Probing Scaffold->R2 Vary Alkyl Group Core Piperazinone Core - Stereochemistry Scaffold->Core Alter Stereocenter

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-3-phenylpiperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your product yield and purity.

Introduction: Synthetic Strategy Overview

The synthesis of this compound is a critical step for accessing various downstream compounds. While several routes to substituted phenylpiperazines exist, a common and effective strategy for this specific lactam involves the cyclocondensation of an activated phenylacetic acid derivative with an unsymmetrical N-alkyldiamine. A particularly relevant approach is the reaction between an α-keto ester, such as methyl benzoylformate, and N-methylethylenediamine.[1] This method offers a direct route to the desired piperazinone core.

However, challenges such as low yields, difficult purifications, and the formation of isomeric impurities are common. This guide will address these issues head-on, providing both theoretical explanations and practical, field-tested solutions.

Visualizing the Primary Synthetic Workflow

The following diagram outlines the key steps in the proposed cyclocondensation synthesis of this compound.

G cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product SM1 Methyl Benzoylformate P1 Mix Reagents in Solvent (e.g., Toluene) with Acetic Acid SM1->P1 SM2 N-Methylethylenediamine SM2->P1 P2 Heat to Reflux (Azeotropic removal of H2O) P1->P2 Heat P3 Reaction Monitoring (TLC/HPLC) P2->P3 Monitor W1 Solvent Removal P3->W1 Reaction Complete W2 Aqueous Wash / Extraction W1->W2 W3 Crystallization or Column Chromatography W2->W3 FP This compound W3->FP

Caption: Key workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is consistently low (<40%). What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can stem from several factors. Let's break down the potential causes using a systematic approach.

  • Causality 1: Incomplete Reaction. The cyclocondensation reaction is an equilibrium process. To drive it towards the product, the water generated as a byproduct must be removed efficiently.

    • Solution: Ensure you are using a solvent like toluene or benzene that allows for azeotropic removal of water with a Dean-Stark apparatus. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed. A patent describing a similar synthesis highlights heating the reaction mixture to 60-65°C for several hours to ensure completion.[1]

  • Causality 2: Side Reactions. The formation of byproducts is a common cause of reduced yields. In syntheses involving piperazine cores, non-selective reactions can lead to undesired isomers or dimers. While the primary route avoids many issues associated with post-synthesis methylation (like the formation of 1,4-dimethylpiperazine), other side reactions can occur.[2]

    • Solution: Maintain strict temperature control. Running the reaction at the optimal reflux temperature without excessive heating can minimize thermal degradation or polymerization. Ensure the stoichiometry is accurate; an excess of the diamine can sometimes lead to other condensation products.

  • Causality 3: Sub-optimal pH. The initial condensation to form the imine intermediate is often acid-catalyzed.

    • Solution: The addition of a catalytic amount of a weak acid, like acetic acid, is crucial.[1] The optimal amount should be determined empirically, but typically ranges from 0.1 to 1.0 equivalents. Too much acid can lead to salt formation and inhibit the reaction.

  • Causality 4: Purification Losses. The product may be lost during the workup and purification stages.

    • Solution: After the reaction, a careful workup is essential. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove the acetic acid catalyst. If using column chromatography, select a solvent system that provides good separation (Rf ~0.3-0.4) to avoid broad elution bands and product loss. For crystallization, perform small-scale solvent screening to find a system that provides high recovery of pure crystals.

Troubleshooting Decision Tree: Low Yield

G Start Low Product Yield Check_Completion Is the reaction going to completion? (Check TLC/HPLC) Start->Check_Completion Check_Impurities Are there significant side products? Check_Completion->Check_Impurities Yes Sol_Water Action: Ensure efficient water removal (Dean-Stark) & extend reaction time. Check_Completion->Sol_Water No Check_Workup Is product being lost during workup? Check_Impurities->Check_Workup No Sol_Temp Action: Optimize reaction temperature & check stoichiometry. Check_Impurities->Sol_Temp Yes Sol_pH Action: Titrate catalytic acid amount. Check_Impurities->Sol_pH Yes Sol_Purification Action: Optimize extraction pH and crystallization/chromatography conditions. Check_Workup->Sol_Purification Yes

References

Technical Support Center: Purification of 4-Methyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 4-Methyl-3-phenylpiperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common obstacles encountered during the purification of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction to Purification Challenges

This compound is a substituted piperazinone with a unique set of physicochemical properties that can present significant purification challenges. Its structure, featuring a lactam ring, a tertiary amine, and a phenyl group, makes it susceptible to specific side reactions during synthesis and potential degradation during workup and purification. Key challenges often revolve around the removal of structurally similar impurities, potential for hydrolysis, and achieving high purity required for downstream applications.

A critical aspect of purifying piperazine derivatives is understanding the potential for isomeric impurities. For instance, in the synthesis of related compounds like 1-methyl-3-phenylpiperazine, non-selective methylation can lead to the formation of undesired isomers such as 1-methyl-2-phenylpiperazine and 1,4-dimethyl-2-phenylpiperazine[1][2]. While our target molecule is a piperazin-2-one, analogous challenges with positional isomers and over-methylation can be anticipated depending on the synthetic route.

Furthermore, the stability of the piperazine ring and its substituents can be a concern. Phenylpiperazine derivatives can undergo degradation, including hydrolysis, particularly under acidic or alkaline conditions[3][4]. This necessitates careful control of pH and temperature throughout the purification process.

This guide provides a structured approach to troubleshooting these challenges, with detailed protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities can be categorized as follows:

  • Starting Material Carryover: Unreacted starting materials are a common source of contamination.

  • Positional Isomers: Depending on the synthetic strategy, isomers such as 1-methyl-3-phenylpiperazin-2-one could potentially form. Non-selective reactions are a known issue in piperazine chemistry[1][2].

  • Over-Alkylation Products: If methylation is a step in your synthesis, di-methylated or other over-alkylated species could be present.

  • Hydrolysis Products: The lactam ring in the piperazin-2-one structure can be susceptible to hydrolysis, especially under strong acidic or basic conditions during workup, leading to ring-opened products[3][4].

  • Byproducts from Side Reactions: These are specific to your chosen synthesis and can include products of condensation, oxidation, or rearrangement.

A thorough understanding of your synthetic pathway is crucial for anticipating and identifying potential impurities.

Q2: My crude product is an oil, but I expect a solid. What should I do?

A2: The presence of residual solvent or impurities can often cause a product that is typically a solid to present as an oil. This compound is expected to be a solid, with related compounds like 1-methyl-3-phenylpiperazine having a melting point of 56-60 °C[5].

  • Troubleshooting Steps:

    • High Vacuum Drying: Ensure all residual solvent has been removed by drying the crude product under high vacuum, possibly with gentle heating.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether).

    • Chromatographic Purification: If trituration fails, the oil likely contains a significant amount of impurities that are depressing the melting point. Proceed with column chromatography to isolate the pure compound.

Q3: I am struggling to separate my product from a closely related impurity by column chromatography. What can I do to improve separation?

A3: Co-elution of closely related impurities is a common challenge. Here are several strategies to improve chromatographic separation:

  • Optimize the Mobile Phase:

    • Solvent System: Experiment with different solvent systems. For piperazine derivatives, both neutral and acidic solvent systems have been used in thin-layer chromatography (TLC), which can be a good starting point for developing a column chromatography method[6][7]. A common mobile phase for silica gel chromatography of moderately polar compounds is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone).

    • Gradient Elution: Employing a shallow gradient of the polar solvent can often resolve closely eluting spots.

    • Additive: Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can improve peak shape and resolution.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. If you are using silica gel, switching to alumina (basic or neutral) or a reverse-phase C18 silica gel might provide the necessary selectivity. Reverse-phase HPLC methods have been successfully developed for the purity evaluation of other phenylpiperazine derivatives[4].

Troubleshooting Guides

Guide 1: Dealing with Poor Crystallization/Recrystallization Yields

Low yields during recrystallization can be due to several factors, including the choice of solvent, the presence of impurities that inhibit crystal growth, or the product being too soluble in the chosen solvent.

Troubleshooting Workflow for Recrystallization

Caption: Decision tree for troubleshooting poor recrystallization yields.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal recrystallization solvent (or solvent pair) is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, consider solvents like isopropanol, ethanol, toluene, or mixtures such as ethyl acetate/hexanes.

  • Dissolution: In a flask, add the minimum amount of boiling solvent to your crude product until it completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Guide 2: Purity Assessment and Method Development

Accurate assessment of purity is critical. HPLC and TLC are powerful tools for this purpose.

TLC Method Development for this compound

Thin-layer chromatography is an excellent starting point for developing a purification strategy. For piperazine derivatives, silica gel plates are commonly used[4][6][7].

  • Recommended Starting Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).

  • Procedure:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a chamber containing your chosen mobile phase.

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with iodine vapor or potassium permanganate).

  • Interpretation:

    • An ideal mobile phase will give your product an Rf value of ~0.3-0.4 and show good separation from any impurities.

    • If the spots are too high (high Rf), decrease the polarity of the mobile phase (increase the proportion of hexanes).

    • If the spots are too low (low Rf), increase the polarity of the mobile phase (increase the proportion of ethyl acetate).

HPLC Method Development for Purity Analysis

For quantitative purity analysis, a validated HPLC method is essential. Based on methods for related compounds, a reverse-phase HPLC method is a good starting point[4][8].

Table 1: Starting HPLC Conditions for this compound

ParameterRecommended Condition
Column C8 or C18, 150 x 4.6 mm, 3.5 or 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage over 10-20 minutes
Flow Rate 1.0 mL/min
Detection UV at 239 nm and 254 nm
Column Temperature 25-30 °C

This method should be validated for selectivity, precision, accuracy, and linearity to ensure reliable purity data[4].

Advanced Purification Strategy: A Decision Workflow

For challenging purifications where simple recrystallization is insufficient, a more systematic approach is required.

Caption: A workflow for selecting the appropriate purification strategy.

This structured approach, combining analytical assessment with targeted purification techniques, will enable you to efficiently and effectively purify this compound, ensuring the high quality required for your research and development endeavors.

References

resolving common issues in the synthesis of phenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Phenylpiperazine Derivatives

Welcome to the technical support center for the synthesis of phenylpiperazine derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this critical structural motif. Phenylpiperazines are a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] However, their synthesis, particularly through powerful methods like the Buchwald-Hartwig amination, can present significant challenges.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explaining the chemical principles behind each recommendation to empower you to optimize your reactions effectively.

Section 1: Troubleshooting Low Yield & Reaction Failure

Low or nonexistent yield is one of the most frequent and frustrating issues in cross-coupling reactions. The problem often lies within the delicate interplay of the catalyst, ligand, base, and solvent.

FAQ 1.1: My Buchwald-Hartwig amination is giving low or no yield. What are the primary causes and how can I troubleshoot?

Answer: Low yields in the N-arylation of piperazines can typically be traced back to four key areas: catalyst/ligand issues, improper base selection, poor solvent choice, or suboptimal reaction conditions. A systematic approach is required to pinpoint the failure point.

In-depth Analysis & Causality:

The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling process. Its success hinges on a functional catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. A failure in any of these steps will halt the reaction.

  • Catalyst & Ligand System: The choice of palladium source and phosphine ligand is paramount. The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, such as electron-rich or sterically hindered aryl halides, bulky and electron-rich phosphine ligands are often necessary to promote the crucial reductive elimination step.[2][3][4] Using a simple catalyst like Pd(OAc)₂ without an appropriate ligand, or with an inadequate one, is a common point of failure. Pre-catalysts, which form the active catalytic species more cleanly in situ, are often more reliable.[5]

  • Base Selection: The base's role is to deprotonate the piperazine, making it a more potent nucleophile. A base that is too weak may not facilitate this step efficiently. Conversely, a base that is too strong, like sodium tert-butoxide (NaOtBu), can sometimes lead to the decomposition of sensitive starting materials.[2] The base's solubility in the reaction solvent is also critical for its effectiveness.[3]

  • Solvent Effects: The solvent must solubilize all reactants and maintain the stability of the catalytic species. Common choices like toluene, dioxane, and THF are effective, but if starting materials have poor solubility, the reaction will be slow or incomplete.[2][3] It is also crucial that the solvent is anhydrous, as water can deactivate both the catalyst and the strong bases used.[3]

Troubleshooting Workflow:

To systematically diagnose the issue, a logical, step-by-step approach is recommended. The following diagram outlines a decision-making workflow for troubleshooting a failing N-arylation reaction.

G cluster_0 Troubleshooting Workflow for Low Yield Start Reaction Failure (Low/No Yield) Check_SM Step 1: Verify Starting Materials - Purity (NMR, LCMS) - Anhydrous Solvent? - Degassed? Start->Check_SM Check_Catalyst Step 2: Evaluate Catalyst System - New bottle of catalyst/ligand? - Using a pre-catalyst? - Correct Pd/Ligand ratio? Check_SM->Check_Catalyst Materials OK Screen_Conditions Step 3: Screen Reaction Parameters - Ligand Screen (e.g., XPhos, RuPhos) - Base Screen (NaOtBu, K3PO4, Cs2CO3) - Solvent Screen (Toluene, Dioxane, t-BuOH) Check_Catalyst->Screen_Conditions Catalyst OK Optimize_Temp Step 4: Optimize Temperature & Time - Monitor by TLC/LCMS - Run at lower/higher temp? Screen_Conditions->Optimize_Temp Conditions Screened Success Reaction Optimized (Good Yield) Optimize_Temp->Success

Caption: A step-by-step workflow for diagnosing and resolving low-yield issues.

Recommended Experimental Protocol: Small-Scale Reaction Screen

When faced with a low-yielding reaction, performing a parallel screen of conditions on a small scale (e.g., 0.1 mmol) is highly efficient.

Materials:

  • Aryl halide (1.0 equiv)

  • Piperazine or mono-protected piperazine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Array of phosphine ligands (e.g., XPhos, RuPhos, SPhos)

  • Array of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvents (e.g., Toluene, Dioxane, CPME)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an array of vials within a glovebox, add the aryl halide, piperazine, and a stir bar.

  • To each vial, add a different combination of catalyst, ligand, base, and solvent as outlined in the table below.

  • Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).

  • Stir for a set time (e.g., 12-24 hours).

  • After cooling, quench a small aliquot of each reaction mixture and analyze by LC-MS to determine the relative conversion to the desired product.

Table 1: Example Screening Conditions for N-Arylation

VialCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene100
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Dioxane100
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)t-BuOH100

This systematic screening approach allows for the rapid identification of optimal reaction parameters, saving time and resources.[2]

Section 2: Managing Selectivity and Byproducts

A common challenge in working with piperazine is its symmetrical nature, which can lead to undesired side reactions, most notably the formation of the N,N'-diarylated byproduct.

FAQ 2.1: How can I prevent the formation of the N,N'-diarylated byproduct and improve mono-selectivity?

Answer: Controlling selectivity is a critical challenge. The most effective strategies involve manipulating stoichiometry, adjusting reaction conditions, or—most reliably—using a mono-protected piperazine derivative.

In-depth Analysis & Causality:

Piperazine possesses two nucleophilic secondary amines. Once the first N-arylation occurs, the resulting mono-phenylpiperazine is often still reactive enough to undergo a second arylation, leading to the undesired bis-arylated product.

  • Stoichiometry: Using a large excess of piperazine (5-10 fold) can statistically favor the mono-arylation product by increasing the probability that an aryl halide will react with an unreacted piperazine molecule rather than the mono-substituted product.[2] Slowly adding the aryl halide to the reaction mixture can also help maintain a high relative concentration of piperazine.[3]

  • Reaction Conditions: High temperatures and long reaction times can favor the formation of the more thermodynamically stable diarylated product.[2] Therefore, it is crucial to monitor the reaction's progress closely using techniques like TLC or LC-MS and to stop the reaction once the formation of the desired mono-substituted product is maximized.[2]

  • Protecting Groups: The most robust and widely used method to ensure mono-selectivity is to start with a mono-protected piperazine, such as N-Boc-piperazine.[3][5] The tert-butyloxycarbonyl (Boc) group effectively blocks one of the nitrogen atoms from reacting. After the arylation is complete, the Boc group can be easily removed under acidic conditions.

Workflow Diagram for Ensuring Mono-Selectivity:

G cluster_1 Strategy for Achieving Mono-N-Arylation Start Goal: Mono-Phenylpiperazine Decision Is absolute mono-selectivity critical? Start->Decision Use_Protecting_Group Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) 1. N-Arylation 2. Deprotection Decision->Use_Protecting_Group Yes Optimize_Conditions Optimize Reaction Conditions - Use large excess of piperazine (5-10x) - Slow addition of Aryl Halide - Monitor reaction closely (TLC/LCMS) - Lower temperature if possible Decision->Optimize_Conditions No End_Protected High Yield of Mono-Product Use_Protecting_Group->End_Protected End_Optimized Mixture of Mono/Di (Requires Purification) Optimize_Conditions->End_Optimized

Caption: Decision tree for selecting a strategy to achieve mono-selectivity.

Protocol 2: Synthesis and Use of N-Boc-piperazine for Mono-Arylation

Part A: Synthesis of N-Boc-piperazine

  • Dissolve piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM) and cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise to the piperazine solution over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate pure N-Boc-piperazine.[2]

Part B: Buchwald-Hartwig Amination with N-Boc-piperazine

  • Follow the optimized procedure from your reaction screen (FAQ 1.1), using N-Boc-piperazine (1.2 equiv) as the nucleophile.

  • After the reaction is complete and worked up, dissolve the crude N-aryl-N'-Boc-piperazine in a solvent such as DCM or dioxane.

  • Add an excess of a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA).

  • Stir at room temperature until TLC or LC-MS confirms the complete removal of the Boc group.

  • Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract the desired mono-N-arylpiperazine product.

Section 3: Purification Challenges

Even with a successful reaction, isolating the pure phenylpiperazine derivative can be challenging, particularly with respect to residual palladium catalyst.

FAQ 3.1: My purified product is still contaminated with palladium. What are the best methods for removing residual catalyst?

Answer: Residual palladium is a common issue in cross-coupling chemistry and can interfere with subsequent reactions or biological assays. Standard column chromatography is often insufficient. More rigorous methods, such as using metal scavengers, are highly recommended.

In-depth Analysis & Causality:

Palladium complexes can bind to the nitrogen atoms in your product, causing them to co-elute during silica gel chromatography. This makes separation difficult. Regulatory limits for palladium in active pharmaceutical ingredients (APIs) are very low (typically < 5 ppm), making its removal essential.[6]

Recommended Purification Strategies:

  • Filtration through Celite/Silica: After the reaction, diluting the mixture with a solvent like ethyl acetate and filtering it through a pad of celite or silica gel can remove a significant portion of the precipitated palladium salts.[4]

  • Aqueous Wash: An aqueous wash (e.g., with ammonium chloride or EDTA solution) can sometimes help extract water-soluble palladium species.

  • Metal Scavengers: This is the most effective method. Scavenging resins are functionalized polymers designed to bind tightly to transition metals.

    • Procedure: After initial purification (e.g., chromatography), dissolve the product in a suitable solvent. Add the scavenger resin (e.g., silica-bound thiol or triamine resins) and stir for several hours at room temperature or with gentle heating. Filter off the resin to obtain a product with significantly reduced palladium levels.

    • Using a scavenging step after chromatography is a reliable way to reduce palladium to acceptable levels (<100 ppm).[7]

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for removing both organic impurities and residual metal catalysts.[2]

A set of simple guidelines to minimize palladium contamination includes:

  • Routinely use a palladium scavenging reagent after column chromatography.[7]

  • Consider quantifying residual palladium levels using methods like ICP-MS for critical compounds.[7]

References

degradation pathways of 4-Methyl-3-phenylpiperazin-2-one under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-3-phenylpiperazin-2-one. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound under various experimental conditions. As a molecule with a lactam structure, it is susceptible to specific degradation pathways that can impact experimental outcomes, purity, and stability assessments.

This document is designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the primary degradation pathways I should be concerned about for this compound?

The chemical structure of this compound contains a cyclic amide (a lactam) within its piperazinone ring, which is the most probable site for degradation. The primary degradation pathway of concern is hydrolysis.[1][2] Like other lactams and amides, this bond can be cleaved by acid- or base-catalyzed hydrolysis. Other potential, though likely secondary, pathways include oxidation and photodegradation, common for many active pharmaceutical ingredients.[1][3]

  • Hydrolytic Degradation: This is the most common degradation process for chemical structures containing amide bonds.[1] It involves the cleavage of the lactam ring, which would result in the formation of an amino acid derivative. This reaction is highly dependent on pH and temperature.[1]

  • Oxidative Degradation: The nitrogen atoms in the piperazine ring and the tertiary carbon atom attached to the phenyl group could be susceptible to oxidation, potentially forming N-oxides or other oxygenated species.[4]

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[5][6] This can lead to complex reaction pathways and the formation of multiple degradation products.

Q2: Under what experimental conditions is this compound expected to degrade?

Degradation is most likely to be observed under stressed conditions, which are often intentionally applied in "forced degradation" studies to understand a compound's stability profile.[2][7] These studies are essential for developing stability-indicating analytical methods.[7]

Expect degradation under the following conditions, as recommended by ICH guidelines:[2][5]

  • Acidic Conditions: Heating in the presence of a strong acid (e.g., 0.1 M to 1 M HCl).

  • Basic Conditions: Heating in the presence of a strong base (e.g., 0.1 M to 1 M NaOH).

  • Oxidative Conditions: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂) at room or elevated temperature.

  • Thermal Stress: Exposure to high temperatures (e.g., 85°C) in a solid or solution state.[5]

  • Photolytic Stress: Exposure to controlled light sources, including UV and visible light (e.g., 1.2 million lux hours).[5]

Q3: What are the likely structures of the primary degradation products?

While specific experimental data for this exact molecule is not publicly available, we can predict the most probable degradation products based on chemical principles. The primary product would result from the hydrolysis of the lactam bond.

  • Hydrolytic Product (DP1): Cleavage of the amide bond in the piperazinone ring would yield 2-((2-aminoethyl)(methyl)amino)-2-phenylacetic acid . This product would have a mass increase of 18.01 Da (the mass of H₂O) compared to the parent compound.

Below is a proposed pathway for the hydrolytic degradation.

G parent This compound (C11H14N2O) hydrolysis H2O (Acid or Base Catalysis) product 2-((2-aminoethyl)(methyl)amino)-2-phenylacetic acid (C11H16N2O2) [Hydrolytic Degradant DP1] parent->product Lactam Hydrolysis

Proposed hydrolytic degradation pathway of this compound.
Q4: What are the recommended analytical methods for monitoring these degradation pathways?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for separating the parent compound from its degradation products.[8]

  • Technique: Reversed-phase HPLC (RP-HPLC) is typically used.

  • Column: A C18 column is a common starting point.[5]

  • Detection:

    • UV/PDA Detector: A Photodiode Array (PDA) detector is crucial for monitoring the separation and for peak purity analysis.[5][9]

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended. MS detection provides mass information for each peak, which is invaluable for identifying unknown degradation products by comparing their masses to predicted structures.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Scenario 1: Unexpected Peaks in My HPLC Chromatogram

Problem: You are running a sample of this compound and observe more peaks than expected, even in an unstressed sample.

Possible Cause Explanation & Troubleshooting Steps
Synthesis-Related Impurities The synthesis of piperazine derivatives can result in isomeric impurities or by-products from side reactions. For instance, the synthesis of 1-Methyl-3-phenylpiperazine can yield the 1-methyl-2-phenylpiperazine isomer.[10][11] Action: 1. Review the synthesis pathway of your material to predict potential impurities. 2. Use LC-MS to determine the mass of the unexpected peaks. Isomers will have the same mass as the parent compound but different retention times. 3. If possible, obtain reference standards for predicted impurities.
Mobile Phase Contamination or Interaction Impurities in your mobile phase solvents (water, acetonitrile, methanol) or buffers can appear as peaks. The mobile phase could also react with your compound if it is unstable at that pH. Action: 1. Run a blank gradient (injecting only mobile phase) to identify system peaks. 2. Use fresh, high-purity HPLC-grade solvents and freshly prepared buffers. 3. Check the pH of your mobile phase and assess if it could be contributing to on-column degradation.
Early-Stage Degradation The compound may be degrading during sample preparation or while sitting in the autosampler. Phenylpiperazine derivatives can exhibit varying stability in different biological matrices and storage conditions.[12] Action: 1. Prepare samples immediately before analysis. 2. Use a cooled autosampler (e.g., 4°C). 3. Perform a time-course study on a prepared sample left at room temperature to see if peak areas change over time.
Scenario 2: Inconsistent or Non-Reproducible Degradation Rates

Problem: You are performing forced degradation studies, but the percentage of degradation varies significantly between identical experiments.

Possible Cause Explanation & Troubleshooting Steps
Inconsistent Stress Conditions Minor variations in temperature, pH, or reagent concentration can have a large impact on degradation kinetics. Hydrolysis rates, for example, are highly pH-dependent.[1] Action: 1. Use a calibrated heating block or water bath for precise temperature control. 2. Accurately prepare acid, base, and buffer solutions and verify the final pH of the reaction mixture. 3. Ensure thorough mixing of all solutions.
Oxygen Sensitivity If oxidative degradation is a competing pathway, the amount of dissolved oxygen in your solution can affect results. Action: 1. For hydrolytic or thermal studies where oxidation is not the intended stressor, consider degassing your solvents or purging the reaction vial with an inert gas (e.g., nitrogen or argon) before sealing and heating.
Photodegradation from Ambient Light If the compound is light-sensitive, exposure to lab lighting during sample preparation and handling can cause unintended degradation.[6] Action: 1. Work under yellow light or cover flasks and sample vials with aluminum foil. 2. Use amber glass vials for sample storage and in the autosampler.
Scenario 3: Difficulty Identifying a Major Degradation Product

Problem: You have a major, well-separated degradation peak in your chromatogram, but its identity is unknown.

Action Plan: A systematic approach is needed to elucidate the structure of the unknown degradant.[7]

Step-by-Step Workflow for Degradant Identification

G cluster_0 Initial Analysis cluster_1 Hypothesis Generation cluster_2 Structure Confirmation A 1. Run LC-MS Analysis B 2. Determine Mass of Degradant A->B C 3. Calculate Mass Difference from Parent Compound B->C D 4. Propose Structures (e.g., +18 for Hydrolysis, +16 for Oxidation) C->D E 5. Use High-Resolution MS (HRMS) for Elemental Formula D->E F 6. Perform Tandem MS (MS/MS) to Obtain Fragments E->F G 7. Compare Fragmentation with Proposed Structure F->G H 8. Isolate Degradant (Prep-HPLC) & Analyze by NMR (Definitive) G->H

Workflow for the identification of unknown degradation products.
  • Obtain Mass Data (LC-MS): Determine the accurate mass of the unknown peak.

  • Propose a Formula (HRMS): Use high-resolution mass spectrometry to obtain an accurate mass measurement, which can help determine the elemental formula.

  • Generate Fragments (MS/MS): Perform tandem mass spectrometry to break the degradant molecule apart. The resulting fragmentation pattern provides structural clues, much like a fingerprint.

  • Isolate and Analyze (Prep-HPLC & NMR): For definitive structure confirmation, isolate a sufficient quantity of the degradation product using preparative HPLC. Analyze the pure fraction by Nuclear Magnetic Resonance (NMR) spectroscopy.

Summary Data Tables

Table 1: Standard Conditions for Forced Degradation Studies

This table summarizes typical starting conditions for stress testing based on ICH guidelines. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without completely destroying the sample.[2][5][7]

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80 °C2 - 24 hours
Base Hydrolysis 0.1 M - 1 M NaOH60 - 80 °C2 - 24 hours
Oxidation 3 - 30% H₂O₂Room Temp - 60 °C1 - 12 hours
Thermal Dry Heat80 - 100 °C24 - 72 hours
Photolytic 1.2 million lux-hours (visible) & 200 watt-hours/m² (UV)AmbientAs required
Table 2: Predicted Degradation Products and Mass Shifts
Degradation PathwayProposed Product NameMolecular FormulaMass Shift from ParentNotes
Hydrolysis 2-((2-aminoethyl)(methyl)amino)-2-phenylacetic acidC₁₁H₁₆N₂O₂+18.01 DaAddition of one water molecule.
Oxidation This compound N⁴-oxideC₁₁H₁₄N₂O₂+15.99 DaAddition of one oxygen atom at the N4-position.
Oxidation 1-Methyl-4-oxo-2-phenylpiperazine-1-carboxamideC₁₁H₁₂N₂O₂-2.02 DaHypothetical ring oxidation.

References

troubleshooting poor solubility of 4-Methyl-3-phenylpiperazin-2-one in assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Discovery & Development Solutions

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Methyl-3-phenylpiperazin-2-one in experimental assays. Poor aqueous solubility is a common hurdle for lipophilic molecules, leading to issues like compound precipitation, inaccurate concentration measurements, and unreliable assay results. This resource provides a logical, step-by-step approach to diagnose, troubleshoot, and resolve these issues, ensuring the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in 100% DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. Why did this happen?

This is a classic solvent-shift precipitation event and is the most common issue for poorly soluble compounds.[1] Your compound is highly soluble in the polar aprotic solvent Dimethyl Sulfoxide (DMSO), but it is poorly soluble in water.[2] When you introduce the DMSO stock solution into the aqueous buffer, the DMSO concentration is diluted dramatically. The solvent environment instantly shifts from being DMSO-dominant to water-dominant. The surrounding water molecules cannot effectively solvate the lipophilic this compound, causing it to crash out of solution.[3]

Q2: What is the maximum concentration of DMSO my cell-based assay can tolerate?

This is highly dependent on the specific cell line and the duration of the assay. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% v/v without significant cytotoxicity.[2][4] However, some sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.[5] It is critical to perform a DMSO tolerance experiment for your specific cell line and assay endpoint to establish a definitive non-toxic working concentration.

Q3: The structure of this compound has a piperazine ring, which I thought would improve water solubility. Is this not the case?

While the piperazine ring does contain two nitrogen atoms that can act as hydrogen bond acceptors, increasing polarity, the overall solubility of the molecule is dictated by the balance of its hydrophilic and lipophilic regions.[6] The presence of the phenyl group (a bulky, non-polar aromatic ring) significantly increases the molecule's lipophilicity, which is the primary driver of its poor aqueous solubility. The key to improving its solubility often lies in leveraging the basicity of the piperazine nitrogens.[7][8]

Q4: Could the pH of my assay buffer be contributing to the poor solubility?

Absolutely. The piperazine moiety is basic, with a predicted pKa around 8.5 for similar structures.[9] This means that at physiological pH (e.g., 7.4), a significant portion of the molecules will be in their neutral, less soluble free-base form. Adjusting the pH of the buffer can ionize the molecule, dramatically increasing its aqueous solubility.[10][11]

In-Depth Troubleshooting Guides

For persistent solubility issues, a more systematic approach is required. The following guides provide detailed protocols and advanced strategies to enhance the solubility of this compound.

Guide 1: Systematic Solubility Assessment

Before attempting advanced methods, it's crucial to systematically determine the compound's baseline solubility in relevant solvents. This provides a quantitative foundation for developing a successful formulation strategy.

Protocol 1: Kinetic Solubility Assessment in Different Media
  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

  • Aliquot Buffers: In a 96-well plate, add 198 µL of your test buffers to different wells. Recommended test buffers include:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Citrate Buffer, pH 5.0

    • Glycine-HCl Buffer, pH 3.0

    • Your specific assay buffer

  • Compound Addition: Add 2 µL of the DMSO stock solution to each well (this creates a 1:100 dilution and a final DMSO concentration of 1%). Mix thoroughly.

  • Equilibrate: Seal the plate and allow it to equilibrate at room temperature for 1-2 hours.

  • Visual Inspection: Check for any visible precipitation against a dark background.

  • Quantification (Optional but Recommended): Centrifuge the plate to pellet any precipitate. Carefully remove the supernatant and analyze the concentration of the dissolved compound using a suitable method like HPLC-UV or LC-MS.

  • Data Recording: Record the results in a structured table.

Data Presentation: Solubility Assessment of this compound
Buffer SystemBuffer pHFinal DMSO (%)Target Conc. (µM)Visual Result (Precipitate Y/N)Measured Soluble Conc. (µM)
PBS7.41%100
Citrate Buffer5.01%100
Glycine-HCl Buffer3.01%100
Assay Buffer X6.81%100

This systematic approach will quickly reveal if pH adjustment is a viable strategy for your compound.

Guide 2: Formulation Strategies for Enhanced Solubility

If initial troubleshooting is insufficient, the following formulation strategies can be employed, ranging from simple additions to more complex preparations.

Caption: Troubleshooting workflow for poor compound solubility.

1. pH Modification
  • Mechanism: As established, this compound contains basic nitrogens. By lowering the pH of the solvent well below the pKa of these nitrogens (a pKa difference of >=2 units is ideal), you can protonate them, forming a positively charged species.[12] This ionic form interacts much more favorably with polar water molecules, leading to a significant increase in solubility.[10][11]

  • Application: Based on the results from Guide 1, determine the optimal pH that maintains compound solubility without compromising your assay's biological integrity (e.g., enzyme activity, cell health).

  • Caution: Ensure that the required pH is compatible with your biological system. Extreme pH values can denature proteins or harm cells.

2. Co-solvents
  • Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of hydrophobic compounds.[13] They work by reducing the overall polarity of the solvent system, making it more favorable for the non-polar regions of your compound.[14]

  • Common Co-solvents for Biological Assays:

    • Polyethylene Glycol 400 (PEG-400)

    • Propylene Glycol (PG)

    • Ethanol

    • Glycerol

  • Application: Prepare a stock solution in DMSO. In a separate vial, prepare your assay buffer containing a small percentage (e.g., 5-10%) of a co-solvent. Add the DMSO stock to this co-solvent/buffer mixture. As with DMSO, you must verify the tolerance of your assay system to any co-solvent used.[15][16]

3. Complexation with Cyclodextrins
  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core.[19][20] The resulting "inclusion complex" has a hydrophilic exterior, allowing the entire complex to dissolve readily in aqueous media, thereby increasing the apparent solubility of the compound.[21] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[20]

  • Application: Prepare a solution of HP-β-CD (e.g., 10-50 mM) in your assay buffer. Add your DMSO stock of the compound directly to this cyclodextrin-containing solution. Vigorous mixing or sonication can facilitate the formation of the inclusion complex.

G cluster_0 Cyclodextrin Inclusion Complex Formation Compound Poorly Soluble Compound (e.g., this compound) Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (HP-β-CD) Hydrophobic Cavity Hydrophilic Exterior CD->Complex Forms Complex Compound_in_Complex Compound

Caption: Mechanism of cyclodextrin-mediated solubilization.

4. Advanced Formulation Strategies

If the above methods fail, particularly for in vivo studies or high-concentration requirements, more advanced formulation approaches may be necessary. These typically require specialized expertise and equipment.

  • Salt Formation: This involves reacting the basic this compound with an acid to form a stable, solid salt (e.g., hydrochloride, mesylate).[22][23] Salt forms are generally crystalline solids with significantly higher aqueous solubility and dissolution rates than the free base.[11][24] A salt screening study is performed to identify the optimal counter-ion that provides the best combination of solubility, stability, and manufacturability.[25]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the compound is molecularly dispersed in a solid polymer matrix in its high-energy amorphous state.[26][27] This amorphous form lacks a crystal lattice structure, which means no energy is required to break crystal bonds upon dissolution, leading to enhanced solubility and the potential for supersaturation.[28][29][30]

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of the compound to the nanometer range dramatically increases its surface area-to-volume ratio.[14] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate.[31]

References

Technical Support Center: Minimizing Byproduct Formation in 4-Methyl-3-phenylpiperazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-3-phenylpiperazin-2-one. This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to purity and yield. We will explore the causal mechanisms behind byproduct formation and provide field-proven strategies and protocols to ensure the synthesis of a highly pure target compound.

Part 1: Understanding the Core Challenge: The Problem of Non-Selective N-Methylation

The synthesis of this compound, a key intermediate for various pharmaceutical compounds, often presents a significant challenge: controlling the site of N-methylation.[1] The precursor, 3-phenylpiperazin-2-one, possesses two nitrogen atoms with differing reactivity. Direct methylation is frequently non-selective and leads to a mixture of products, complicating purification and reducing the yield of the desired N1-methylated product.[1]

This guide focuses on a strategic approach using protecting groups to circumvent these issues, ensuring a robust and reproducible synthesis.

Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of this compound?

The most common impurities arise from non-selective reactions, incomplete conversions, or side reactions of the starting materials.

Byproduct NameFormation MechanismMitigation Strategy
1,4-Dimethyl-2-oxo-3-phenylpiperazine Non-selective methylation of both N1 and N4 positions of the 3-phenylpiperazin-2-one core. This is especially prevalent in direct methylation approaches.[1]Employ a protecting group on the N4 position before methylation.
Unreacted 3-Phenylpiperazin-2-one Incomplete methylation reaction due to suboptimal conditions, insufficient methylating agent, or deactivated base.Optimize reaction time, temperature, and stoichiometry. Monitor reaction completion via TLC or HPLC.[2]
1-Methyl-2-phenylpiperazine Isomeric impurity that can arise from the reduction of the lactam (oxo group) if harsh reducing agents are used improperly or if synthesis starts from different precursors.[1][3]Use selective synthesis routes that build the desired lactam structure without ambiguity. The protecting group strategy avoids this.
Diketopiperazines Can form as a side reaction during the initial cyclization to create the piperazinone ring, especially from dipeptide precursors.[4]Control cyclization conditions (temperature, base selection) carefully.
Q2: Why is a protecting group strategy recommended over direct methylation?

Direct methylation of 3-phenylpiperazin-2-one is problematic because the secondary amine at the N4 position can also be methylated. This leads to the formation of the undesired 1,4-dimethyl byproduct.[1] A protecting group strategy offers a decisive advantage by temporarily blocking the N4 position. The use of a benzyl group is common; it is sterically hindering and can be selectively removed later under mild conditions, ensuring that methylation occurs exclusively at the N1 position. This multi-step approach is superior as it provides unparalleled control over selectivity, leading to a much purer product and simplifying downstream purification.[1][3][5]

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: My final product is contaminated with a significant amount of 1,4-dimethyl-2-oxo-3-phenylpiperazine.
  • Root Cause Analysis: This is the classic sign of non-selective direct methylation. You are likely methylating both nitrogens of the piperazinone ring.

  • Immediate Corrective Action: Stop the direct methylation protocol. The product mixture will be difficult to separate efficiently due to similar polarities.

  • Recommended Long-Term Solution: Adopt the N4-protection strategy outlined in Protocol 1 . By protecting the N4-position with a benzyl group, you direct the methyl iodide exclusively to the N1-position. The benzyl group is then cleanly removed via catalytic hydrogenation.

Synthesis Strategy cluster_0 Problematic: Direct Methylation cluster_1 Recommended: Protecting Group Strategy A0 3-Phenylpiperazin-2-one B0 Product Mixture A0->B0 CH₃I, Base C0 4-Methyl-3-phenyl- piperazin-2-one (Desired) B0->C0 Low Yield D0 1,4-Dimethyl Byproduct B0->D0 High Impurity A1 3-Phenylpiperazin-2-one B1 4-Benzyl-3-phenyl- piperazin-2-one A1->B1 1. Benzyl Halide C1 4-Benzyl-1-methyl-3-phenyl- piperazin-2-one B1->C1 2. CH₃I, NaH D1 4-Methyl-3-phenyl- piperazin-2-one C1->D1 3. H₂, Pd/C E1 High Purity Product D1->E1

Caption: Comparison of direct vs. protected synthesis routes.
Issue 2: The methylation reaction is sluggish or incomplete, with significant starting material remaining.

  • Root Cause Analysis: This typically points to issues with reagents or reaction conditions. The most common culprits are inactive base, insufficient equivalents of reagents, or suboptimal temperature.

  • Troubleshooting Steps:

    • Verify Base Activity: Sodium hydride (NaH) is highly reactive with moisture. Use freshly opened NaH or wash the mineral oil dispersion with dry hexanes before use. Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).

    • Check Stoichiometry: Use a slight excess of both NaH (1.1-1.2 eq) and methyl iodide (1.1-1.2 eq) to drive the reaction to completion.[1]

    • Optimize Temperature: While the initial addition of the piperazinone to the NaH slurry should be done at a lower temperature (10-15°C) to control the exothermic reaction, the subsequent methylation may require warming to room temperature (25°C) to proceed at a reasonable rate.[1][3]

    • Monitor Progress: Do not rely on time alone. Actively monitor the reaction using TLC or LC-MS every 1-2 hours to determine the endpoint.[4][5]

Troubleshooting Workflow start Problem: Incomplete Methylation q1 Is NaH fresh and handled under inert atmosphere? start->q1 sol1 Solution: Use fresh NaH. Wash with dry hexanes. Ensure inert conditions. q1->sol1 No q2 Are you using 1.1-1.2 eq of NaH and CH₃I? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Solution: Adjust stoichiometry to use a slight excess of reagents. q2->sol2 No q3 Are you monitoring the reaction by TLC/LC-MS? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Solution: Implement in-process checks to confirm completion before workup. q3->sol3 No end_node Reaction should proceed to completion. q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Decision tree for troubleshooting incomplete reactions.
Part 4: Validated Experimental Protocols

Protocol 1: High-Purity Synthesis of this compound via N-Protection

This three-step protocol is designed to maximize purity by ensuring selective N1-methylation.

Step A: Synthesis of 4-Benzyl-2-oxo-3-phenylpiperazine

  • Setup: In a round-bottom flask under a nitrogen atmosphere, suspend 3-phenylpiperazin-2-one (1.0 eq) in a suitable solvent like DMF.

  • Deprotonation: Add a base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 10-15°C. Stir for 30 minutes.

  • Benzylation: Slowly add benzyl bromide or benzyl chloride (1.1 eq).

  • Reaction: Allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction with cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 4-benzyl-2-oxo-3-phenylpiperazine.

Step B: N-Methylation of 4-Benzyl-2-oxo-3-phenylpiperazine [1][3]

  • Setup: Under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion) in anhydrous DMF at 10°C.

  • Addition: Slowly add a solution of 4-benzyl-2-oxo-3-phenylpiperazine (1.0 eq) in DMF, keeping the temperature below 25°C. Stir for 15-30 minutes.

  • Methylation: Add methyl iodide (1.2 eq) dropwise, maintaining the temperature below 25°C.

  • Reaction: Stir the reaction for 1-2 hours at room temperature. Monitor completion by HPLC or TLC.

  • Workup: Pour the reaction mass into cold water and extract with toluene. Wash the organic layer, dry, and concentrate to yield crude 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine.

Step C: Debenzylation to Yield Final Product [1][5]

  • Setup: Dissolve the crude product from Step B in acetic acid.

  • Catalyst: Add 5% Palladium on Carbon (Pd/C) catalyst (50% wet, ~5-10% w/w).

  • Hydrogenation: Subject the mixture to hydrogenation (80-100 psi H₂) at 25-30°C for 4-6 hours.

  • Monitoring: Check for the disappearance of the starting material by HPLC.

  • Workup: Filter the reaction mixture to remove the catalyst. Distill the acetic acid under reduced pressure.

  • Isolation: Dissolve the residue in water and adjust the pH to 11-12 with aqueous NaOH. Extract the product with a suitable solvent (e.g., toluene or methylene chloride).

  • Purification: Concentrate the organic layer and purify the final product, this compound, by recrystallization from a solvent like cyclohexane to achieve high purity.[1]

Protocol 2: Analytical Monitoring by HPLC

A robust HPLC method is crucial for monitoring reaction progress and assessing final product purity.

  • Column: C18 reverse-phase column (e.g., LiChrosorb 100 RP-18, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH ≈ 2-3).

  • Detection: UV at 239 nm.[6]

  • Internal Standard: Phenacetin can be used for quantitative analysis.[6]

  • Procedure: Prepare samples by diluting a small aliquot of the reaction mixture in the mobile phase. The disappearance of the starting material peak and the appearance of the product peak will indicate reaction progress. The final product should show a single major peak (>99.5% purity).

References

Technical Support Center: Optimization of Analytical Methods for 4-Methyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Methyl-3-phenylpiperazin-2-one. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. As a substituted phenylpiperazine, this molecule presents unique analytical challenges that require robust and optimized methods for accurate quantification and characterization. This document provides field-proven insights, detailed protocols, and comprehensive troubleshooting guides to ensure the integrity and reliability of your experimental results.

Introduction to this compound Analysis

This compound is a heterocyclic compound featuring a piperazine ring, a structure common in many biologically active molecules.[1] Accurate detection is crucial for pharmacokinetic studies, metabolite identification, purity assessment, and stability testing. The presence of a basic nitrogen atom in the piperazine ring and a lactam functional group dictates its chromatographic behavior and stability.[2][3] This guide will focus on the three most common and powerful analytical techniques for this type of molecule: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from sample receipt to final report.

Analytical_Workflow cluster_pre Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis SampleReceipt Sample Receipt & Logging StandardPrep Standard & QC Preparation SampleReceipt->StandardPrep SamplePrep Sample Preparation (Extraction/Dilution) StandardPrep->SamplePrep HPLC HPLC-UV SamplePrep->HPLC Aqueous/Organic Samples GCMS GC-MS SamplePrep->GCMS Volatile/Derivatized Samples LCMSMS LC-MS/MS SamplePrep->LCMSMS Trace Level Samples DataProcessing Data Processing & Integration HPLC->DataProcessing GCMS->DataProcessing LCMSMS->DataProcessing Review Data Review & QC Check DataProcessing->Review Report Final Report Generation Review->Report

Caption: General workflow for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is an excellent starting point for purity analysis and quantification in relatively clean matrices, such as drug substance or formulation analysis. The phenyl group provides a strong chromophore for UV detection.

Recommended HPLC-UV Protocol

This protocol is a robust starting point based on methodologies developed for similar phenylpiperazine derivatives.[4]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of methanol and 0.01 M HCl.[1] Dilute this stock solution further with the mobile phase to a working concentration of ~10-50 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate monobasic), adjusted to a pH of 2.0-3.0.[4] The acidic pH is critical to ensure the basic piperazine nitrogen is protonated, which significantly improves peak shape by minimizing interactions with residual silanol groups on the column packing.

    • Elution Mode: Isocratic or gradient elution. Start with an isocratic elution of 30% acetonitrile. If co-eluting impurities are present, a gradient from 10% to 70% acetonitrile over 20 minutes is recommended.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C to ensure reproducible retention times.[1]

    • Injection Volume: 10 µL.

    • Detection: UV at 239 nm.[4]

HPLC-UV Troubleshooting Guide
Problem / Question Potential Cause & Scientific Rationale Recommended Solution
My peak is tailing or showing significant fronting. Peak tailing for basic compounds like this compound is often caused by secondary ionic interactions between the protonated analyte and deprotonated, acidic silanol groups on the silica column support. Fronting can occur due to column overload or sample solvent being much stronger than the mobile phase.1. Lower Mobile Phase pH: Adjust the mobile phase pH to <3.0. This ensures both the analyte and the silanol groups are fully protonated, minimizing unwanted interactions.[2] 2. Add a Competing Base: Introduce a small amount of an amine modifier like triethylamine (0.1%) to the mobile phase. It will preferentially bind to the active silanol sites.[2] 3. Check Sample Load: Dilute your sample and reinject. Ensure the sample solvent is similar in strength to, or weaker than, the mobile phase.[6] 4. Use a Modern Column: Employ a column with end-capping technology or a different stationary phase (e.g., phenyl column) for alternative selectivity.[2]
The retention time is drifting or unstable. This is commonly due to issues with the mobile phase, pump, or column temperature. Inconsistent mobile phase composition, trapped air bubbles in the pump, or temperature fluctuations can all lead to erratic retention.[6]1. Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed using sonication or an inline degasser. 2. Purge the Pump: Purge the pump lines to remove any trapped air. 3. Pre-mix Mobile Phase: If using a gradient mixer for isocratic elution, try hand-mixing the mobile phase to eliminate proportioning valve errors. 4. Use a Column Oven: Maintain a stable column temperature (e.g., 35°C) using a column oven for consistency.[6]
I am not seeing enough sensitivity for my low-level impurities. Sensitivity can be limited by the detector settings, injection volume, or sample concentration. The UV wavelength may also not be optimal for the analyte's maximum absorbance.1. Optimize Wavelength: Perform a UV scan of your analyte to determine its true λmax (absorbance maximum) and set the detector to that wavelength. 2. Increase Injection Volume/Concentration: Carefully increase the injection volume or the sample concentration, being mindful of potential column overload. 3. Use a Longer Pathlength Flow Cell: If available, a detector flow cell with a longer pathlength will increase the absorbance signal according to the Beer-Lambert law.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for volatile and thermally stable compounds. While piperazine derivatives can sometimes be challenging due to their polarity, GC-MS provides excellent separation and structural information from mass spectra.

Recommended GC-MS Protocol

This protocol is based on established methods for the analysis of various piperazine derivatives.[1][7]

Step-by-Step Methodology:

  • Sample Preparation: The sample must be in a volatile organic solvent. Dissolve the analyte in methanol or acetonitrile to a concentration of 1-100 µg/mL.[7] If the sample is in an aqueous matrix, perform a liquid-liquid extraction (LLE) into a solvent like ethyl acetate after basifying the aqueous layer with NaOH to deprotonate the piperazine nitrogen, making it more soluble in the organic solvent.

  • GC-MS Conditions:

    • Column: A low-to-mid polarity column, such as a 5% phenyl/95% methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

    • Injector: 250°C, Splitless mode (1 µL injection).

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 290°C and hold for 10 minutes. This program allows for the elution of solvents at a low temperature before ramping up to elute the analyte.[1]

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

GC-MS Troubleshooting Guide
Problem / Question Potential Cause & Scientific Rationale Recommended Solution
My peak is broad or tailing, and sensitivity is low. The secondary amine and lactam functionalities can be quite polar, leading to adsorption on active sites within the GC inlet or column. This is a common issue for nitrogen-containing compounds.1. Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Change the liner frequently, as active sites can develop over time. 2. Derivatization: While not always necessary, derivatization can dramatically improve performance. Silylating the N-H group with a reagent like BSTFA will reduce polarity and improve peak shape and volatility. 3. Check for Leaks: Air leaks in the GC system can degrade the column's stationary phase, creating active sites. Perform a leak check.
I suspect my compound is degrading in the injector. The high temperature of the GC inlet can cause thermal degradation of some molecules, especially those with sensitive functional groups.1. Lower Injector Temperature: Methodically lower the injector temperature in 10°C increments (e.g., from 250°C down to 220°C) to find the lowest possible temperature that still allows for efficient volatilization without degradation. 2. Use a Faster Oven Ramp: A faster initial oven ramp can help move the analyte out of the hot inlet and onto the column more quickly, minimizing its residence time in the high-temperature zone.
The mass spectrum is inconsistent or shows background ions. This often points to contamination in the ion source or a leak in the MS vacuum system. Column bleed at high temperatures can also contribute to background noise.1. Clean the Ion Source: Follow the manufacturer's procedure for cleaning the ion source, repeller, and lenses. This is a routine maintenance task for MS systems. 2. Condition the Column: If using a new column or one that has been exposed to air, condition it according to the manufacturer's instructions to remove volatile contaminants. 3. Check for Leaks: Ensure all vacuum seals are tight and perform a system tune and vacuum check.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of compounds in complex matrices like plasma, urine, or tissue homogenates, offering unparalleled sensitivity and selectivity.[8]

Recommended LC-MS/MS Protocol

This method is adapted from high-sensitivity assays for other piperazine derivatives and provides a validated starting point.[8][9]

Step-by-Step Methodology:

  • Sample Preparation (Biological Matrix):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (a structurally similar compound, e.g., 1-phenylpiperazine).

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid. The formic acid is crucial for promoting good ionization in the ESI source.[10]

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The piperazine nitrogen is readily protonated.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Parameter Optimization: Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion and product ions, as well as collision energy (CE) and other source parameters.

Predicted MRM Transitions for Method Development

The molecular weight of this compound is 190.24 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 191.2. Fragmentation is likely to occur within the piperazine ring.[11] The following are hypothetical, yet scientifically-grounded, transitions to begin method development.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Proposed Use
This compound191.2134.1Quantifier (Loss of C₂H₃NO)
This compound191.2105.1Qualifier (Phenyl-carbonyl fragment)
This compound191.277.1Qualifier (Phenyl fragment)
LC-MS/MS Troubleshooting Guide

The following diagram outlines a decision-making process for troubleshooting low signal intensity in an LC-MS/MS experiment.

LCMS_Troubleshooting Start Low or No MS Signal CheckLC Is there a peak in the UV/DAD chromatogram? Start->CheckLC CheckInfusion Infuse standard directly. Is signal present? CheckLC->CheckInfusion Yes TroubleshootLC Troubleshoot LC System: - Column clogged? - Leak in flow path? - Sample prep issue? CheckLC->TroubleshootLC No CheckSource Check ESI Source: - Nebulizer position - Gas flows - Voltages CheckInfusion->CheckSource No MatrixEffects Investigate Matrix Effects: - Dilute sample - Improve sample cleanup (SPE) - Change chromatography CheckInfusion->MatrixEffects Yes CheckTuning Check MS Tuning & Calibration CheckSource->CheckTuning CheckMethod Review MRM Method: - Correct m/z values? - Dwell times sufficient? CheckTuning->CheckMethod

Caption: Decision tree for troubleshooting low signal in LC-MS/MS analysis.

Q&A for Common LC-MS/MS Issues:

  • Question: My signal is strong in pure solvent but disappears in my extracted plasma sample. What is happening?

    • Answer: This is a classic case of matrix effects , specifically ion suppression. Co-eluting endogenous compounds from the plasma (e.g., phospholipids) are competing with your analyte for ionization in the ESI source, reducing its signal. The solution involves improving your sample cleanup (e.g., switching from protein precipitation to solid-phase extraction), diluting the sample, or adjusting the chromatography to move your analyte's retention time away from the highly suppressing regions of the chromatogram.

  • Question: Why is my signal-to-noise ratio poor even with a decent signal?

    • Answer: High background noise can originate from several sources. Ensure your mobile phase solvents are LC-MS grade and freshly prepared. Contamination from plasticizers (e.g., from plastic containers or tubing) can introduce high chemical noise. Electronically, noise can come from improper grounding of the instrument or nearby electrical equipment. A thorough cleaning of the ion source and front-end optics of the mass spectrometer can also significantly reduce background noise.

General FAQs

  • Question 1: How should I store stock solutions of this compound?

    • Answer: Due to the potential for hydrolysis of the lactam ring, especially at extreme pH, it is recommended to store stock solutions in an organic solvent like DMSO or acetonitrile at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[2] For aqueous solutions used in assays, prepare them fresh daily.

  • Question 2: My sample has poor solubility. What can I do?

    • Answer: For piperazine derivatives, solubility is often pH-dependent.[5] Try dissolving the compound in a slightly acidic aqueous solution (e.g., 0.01 M HCl) to protonate the basic nitrogen. If working with organic solvents, co-solvents like DMSO or DMF can be effective. For very challenging cases, formulation strategies like creating a salt form or using cyclodextrins may be necessary.[5]

  • Question 3: What is a suitable internal standard for quantitative analysis?

    • Answer: The best internal standard is a stable isotope-labeled version of the analyte (e.g., with ¹³C or ²H atoms). If this is unavailable, a close structural analog is the next best choice. For this compound, a compound like 1-phenylpiperazine or another substituted phenylpiperazine derivative that is not present in the sample would be a good candidate.[8]

References

Technical Support Guide: Scaling the Synthesis of 4-Methyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 4-Methyl-3-phenylpiperazin-2-one. As a key heterocyclic scaffold in modern drug discovery, the efficient and reproducible synthesis of this molecule at scale is paramount. This document moves beyond simple protocols to provide a framework for understanding the critical parameters, troubleshooting common issues, and implementing robust strategies for scale-up.

Section 1: Strategic Overview of Synthesis and Scale-Up

The synthesis of this compound presents a classic challenge in regioselectivity. The primary goal is to selectively introduce a methyl group onto the N4 nitrogen while avoiding competing reactions at the N1 position. A robust and scalable strategy isolates these steps through the use of a protecting group. The overall workflow involves three key stages: formation of the core piperazinone ring, selective methylation, and final deprotection.

Synthesis_Workflow cluster_0 Stage 1: Core Ring Formation cluster_1 Stage 2: Regioselective N-Alkylation cluster_2 Stage 3: Final Product Isolation start Phenylglycine Derivative + Ethylene Diamine Derivative ring_formation Cyclization/ Condensation start->ring_formation piperazinone_core 3-Phenylpiperazin-2-one ring_formation->piperazinone_core protection N1 Protection (e.g., Boc-Anhydride) piperazinone_core->protection protected_piperazinone N1-Boc-3-phenyl- piperazin-2-one protection->protected_piperazinone methylation N4-Methylation (e.g., MeI, NaH) protected_piperazinone->methylation fully_substituted N1-Boc-4-methyl-3-phenyl- piperazin-2-one methylation->fully_substituted deprotection Deprotection (e.g., Acidic Conditions) fully_substituted->deprotection final_product 4-Methyl-3-phenyl- piperazin-2-one deprotection->final_product

Caption: General workflow for the regioselective synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that arise during the planning and execution of the synthesis at an increasing scale.

Q1: What are the primary synthetic routes to consider for this compound, and which is best for scale-up?

There are several approaches to building the piperazinone core.[1] A common lab-scale method involves a one-pot tandem reductive amination-cyclization.[2][3] However, for scale-up, a more controlled, stepwise approach is often superior for ensuring purity and reproducibility. A highly reliable strategy involves the cyclization of a phenylglycine derivative with a protected ethylenediamine, followed by selective N-methylation. An even more robust method, detailed in patent literature for a related compound, involves creating the 3-phenylpiperazin-2-one core first, protecting the N1 position (e.g., with a Boc group), methylating the N4 position, and finally deprotecting N1.[4][5] This multi-step process provides distinct control over each transformation, minimizing the formation of isomeric impurities that are difficult to remove at scale.[6][7]

Q2: How can I ensure selective methylation at the N4 position and avoid the 1-methyl isomer?

Regioselectivity is the central challenge. Direct methylation of 3-phenylpiperazin-2-one often yields a mixture of N1-methyl, N4-methyl, and N1,N4-dimethyl species, which are difficult to separate.[7] The most effective strategy is to leverage the differential reactivity of the two nitrogen atoms. The N1 nitrogen, being part of an amide linkage, is significantly less nucleophilic than the N4 secondary amine. However, under strong basic conditions, the N1 proton can be abstracted, leading to undesired alkylation.

The authoritative solution is to use a protecting group strategy:

  • Protect N1: React 3-phenylpiperazin-2-one with an amine-protecting group like Boc-anhydride. This selectively acylates the more nucleophilic N4 position first. A subsequent intramolecular acyl transfer or direct protection under specific conditions can yield the N1-protected intermediate. A more direct route starts with N-Boc-ethylenediamine and phenylglycine derivatives.

  • Methylate N4: With N1 blocked, the N4 position is the only site available for methylation.

  • Deprotect N1: The protecting group is removed in the final step. This approach is common in pharmaceutical process chemistry to ensure high purity.[8]

Q3: What are the Critical Process Parameters (CPPs) to monitor during scale-up?

Moving from a 1L flask to a 100L reactor is not a linear process.[9] The following CPPs must be carefully controlled:

  • Temperature: Exothermic events, such as quenching a Lithium Aluminium Hydride (LAH) reduction or adding a strong base, must be managed with controlled addition rates and efficient reactor cooling.[4]

  • Mixing/Agitation: Inadequate mixing can lead to localized "hot spots" or high concentrations of reagents, promoting side reactions. The agitator speed and design are critical for maintaining a homogenous reaction mixture.

  • Reagent Addition Rate: Slow, controlled addition of reagents is crucial, especially for highly reactive species, to maintain temperature and minimize impurity formation.

  • Purity of Starting Materials: At scale, even small impurities in starting materials can accumulate, affecting reaction performance and final product purity.

Q4: What are the main impurity concerns and how can they be minimized?

The primary impurities arise from a lack of selectivity in the methylation step.[6][7]

  • 1-Methyl-3-phenylpiperazin-2-one (Isomer): The most common and difficult-to-remove impurity. Minimized by the N1-protection strategy discussed in Q2.

  • 1,4-Dimethyl-3-phenylpiperazin-2-one (Over-methylation): Results from using an excess of the methylating agent or prolonged reaction times. Control is achieved by using a slight deficiency or stoichiometric amount of the methylating agent and monitoring the reaction by HPLC.

  • Unreacted Starting Material: Can be minimized by optimizing reaction time and temperature.

  • Residual Palladium: If a Buchwald-Hartwig amination or a Pd-catalyzed deprotection is used, residual palladium is a major concern in pharmaceutical synthesis.[10][11] This is mitigated by choosing reaction conditions that use low catalyst loading and employing post-reaction purification steps like treatment with activated carbon or specialized metal scavengers.

Section 3: Troubleshooting Guide

This guide addresses specific problems encountered during synthesis and scale-up in a question-and-answer format.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low Yield of Piperazinone Ring Formation Incomplete cyclization/condensation reaction.Solution: Increase reaction temperature and/or time while monitoring via HPLC. The cyclization is an equilibrium process; driving off a byproduct like water (using a Dean-Stark trap in a suitable solvent like toluene) can shift the equilibrium toward the product. For reductive amination routes, ensure the reducing agent is active and added at the correct stage.[3]
Side reactions, such as polymerization of starting materials.Solution: Maintain strict stoichiometric control of reactants. Use a controlled, slower addition rate for one of the key starting materials into the reaction vessel to keep its instantaneous concentration low, thereby disfavoring polymerization pathways.
Poor Selectivity During N-Methylation Formation of the undesired 1-methyl isomer and/or the 1,4-dimethyl by-product.[6][7]Solution: Implement the N1-protection strategy (see FAQ Q2 and Protocol 4.1). This is the most robust method to guarantee regioselectivity. The steric and electronic properties of the protecting group physically and electronically block the N1 position from reacting.
Incorrect base or solvent system.Solution: Use a non-nucleophilic, sterically hindered base (e.g., sodium hydride) to deprotonate the N4 amine without attacking the methylating agent. Aprotic polar solvents like THF or DMF are typically effective.[4] Ensure anhydrous conditions, as water can consume the base and affect reactivity.
Difficulty in Product Purification / Isolation The final product is an oil or fails to crystallize.Solution: Conduct a systematic solvent screening for crystallization. Start with solvents where the product has high solubility when hot and low solubility when cold (e.g., isopropanol, ethyl acetate, heptane mixtures). If it remains an oil, consider converting it to a salt (e.g., hydrochloride) which often has a higher propensity to crystallize. Adjusting the pH of the aqueous phase during workup can be critical; basifying to pH >12 ensures the piperazinone is in its free base form for efficient extraction into an organic solvent.[6]
Contamination with residual palladium catalyst from a deprotection or coupling step.[10]Solution: After the reaction, stir the organic solution with a metal scavenger (e.g., activated carbon, silica-based scavengers with thiol groups) for several hours, then filter. This is a critical step for active pharmaceutical ingredients. Using a heterogeneous catalyst (e.g., Pd on carbon) simplifies removal to a simple filtration step.[4][11]
Reaction Fails to Go to Completion Deactivation of reagents or catalyst.Solution: Ensure all reagents are pure and solvents are anhydrous. Moisture is a common culprit, especially when using water-sensitive reagents like NaH or LiAlH₄.[4] For catalytic reactions, ensure the catalyst has not been poisoned by impurities (e.g., sulfur-containing compounds) in the starting materials.
Exothermic Runaway or Poor Control at Scale Heat generated by the reaction exceeds the cooling capacity of the reactor.[9][12]Solution: This is a serious safety issue. Never add all reagents at once at scale. Use a syringe pump or addition funnel for a slow, controlled addition of the limiting reagent. Ensure the reactor's cooling system is operational and set to a temperature that can handle the exotherm. A pre-scale-up safety assessment (e.g., reaction calorimetry) is highly recommended to understand the thermal profile of the reaction.

Section 4: Validated Experimental Protocols

The following protocols are based on established chemical principles for piperazinone synthesis and provide a reliable, stepwise approach suitable for scaling.

Protocol 4.1: Synthesis of 4-Benzyl-3-phenylpiperazin-2-one

Causality: Using N-benzylethylenediamine as a starting material installs a protecting group on the N4 nitrogen from the outset. The benzyl group is robust and can be removed under standard hydrogenation conditions later.

  • To a stirred solution of N-benzylethylenediamine (1.0 equivalent) in a suitable solvent like methanol, add methyl phenylglyoxylate (1.0 equivalent).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0°C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours until the reduction is complete (monitor by TLC/LCMS).

  • Heat the reaction mixture to reflux for 4-6 hours to promote intramolecular cyclization and the formation of the piperazinone ring.

  • Cool the mixture, concentrate under reduced pressure, and perform a standard aqueous workup to isolate the crude 4-Benzyl-3-phenylpiperazin-2-one. The product can often be purified by crystallization from a solvent like ethanol.

Protocol 4.2: Selective N1-Methylation

Causality: With the N4 position blocked by the benzyl group, methylation can only occur at the N1 position. Sodium hydride is a strong, non-nucleophilic base that deprotonates the amide nitrogen, creating a nucleophilic anion for the subsequent reaction.

  • Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C.

  • Slowly add a solution of 4-Benzyl-3-phenylpiperazin-2-one (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0°C for 30-60 minutes.

  • Add methyl iodide (MeI, 1.1 equivalents) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by HPLC.

  • Carefully quench the reaction by the slow addition of water at 0°C. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate to yield crude 1-Methyl-4-benzyl-3-phenylpiperazin-2-one.

Protocol 4.3: Deprotection to Yield this compound

Causality: Catalytic hydrogenation is a clean and efficient method for removing a benzyl group. The palladium catalyst facilitates the cleavage of the C-N bond by hydrogen gas.

  • Dissolve the crude 1-Methyl-4-benzyl-3-phenylpiperazin-2-one from the previous step in a solvent such as acetic acid or ethanol.[4]

  • Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 50% wet with water to prevent ignition in air).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature.[4][7]

  • Monitor the reaction progress by HPLC. Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure. If acetic acid was used, dissolve the residue in water and basify with NaOH solution to a pH of 11-12.[4]

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or toluene).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product, this compound. Further purification can be achieved by crystallization.

Section 5: Data Summary & Visualization

Table 1: Key Parameter Adjustments for Scale-Up
ParameterLab Scale (10g)Pilot Scale (1kg)Rationale for Change
Solvent Volume (N1-Methylation) ~100-200 mL (10-20 vol)~7-10 L (7-10 vol)At scale, reactions are run more concentrated to improve throughput and reduce solvent waste. However, sufficient volume is needed for effective mixing and heat transfer.
Reagent Addition Time (NaH/MeI) 5-10 minutes1-2 hoursSlow addition is critical at scale to control the reaction exotherm and prevent temperature spikes that could lead to side products.[9]
Reaction Quench Add reaction mixture to water/ice.Slowly add quenching agent (e.g., isopropanol, then water) to the reaction mixture.Reverse addition is a key safety principle at scale to control the quenching of reactive species like NaH, preventing gas evolution from overwhelming the vessel.
Purification Method Flash ChromatographyCrystallization / Re-crystallizationChromatography is not economically viable for large quantities. Developing a robust crystallization protocol is essential for achieving high purity at scale.[9]

Troubleshooting Decision Tree

Troubleshooting_Tree start Unsatisfactory Reaction Outcome check_purity Analyze Crude Mixture (HPLC, NMR) start->check_purity low_yield Low Yield? check_purity->low_yield impurity_issue Impurity Profile Issue? check_purity->impurity_issue incomplete_rxn High Starting Material? low_yield->incomplete_rxn Yes side_products Significant Side Products? low_yield->side_products No regioisomer Regioisomer (1-methyl) Present? impurity_issue->regioisomer Yes over_methylation Di-methyl Product Present? impurity_issue->over_methylation No increase_params Action: - Increase Reaction Time - Increase Temperature - Check Reagent Quality incomplete_rxn->increase_params Yes optimize_conditions Action: - Lower Temperature - Control Addition Rate - Check Stoichiometry side_products->optimize_conditions Yes protecting_group Action: - Implement N1-Protecting Group Strategy regioisomer->protecting_group Yes control_meq Action: - Reduce Equivalents of MeI - Shorten Reaction Time - Improve HPLC Monitoring over_methylation->control_meq Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of 4-Methyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-phenylpiperazin-2-one is a substituted piperazinone, a heterocyclic motif of significant interest in medicinal chemistry and drug development. As a key intermediate or a final active pharmaceutical ingredient (API), its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final drug product. The presence of impurities, even at trace levels, can lead to undesirable side effects, altered pharmacological activity, or instability.

This guide provides a comprehensive framework for the purity analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causal logic behind selecting specific analytical techniques, establishing a robust, self-validating workflow, and interpreting the resulting data in accordance with global regulatory standards. Our approach is grounded in the principle of orthogonality—using multiple, different analytical techniques to build a complete and trustworthy purity profile.

Part 1: Deconstructing the Impurity Profile

A successful purity analysis begins with a theoretical understanding of the potential impurities. These can arise from the synthetic route or degradation. While the exact commercial synthesis of this compound may be proprietary, we can infer a likely impurity profile by examining a common synthetic pathway for closely related 1-alkyl-3-phenylpiperazin-2-ones. A plausible route involves the cyclization of a diamine precursor with an α-halophenylacetyl derivative, followed by N-methylation.

Based on this, we can anticipate several classes of impurities as outlined in the ICH Q3A(R2) guideline[1][2][3]:

  • Organic Impurities:

    • Starting Materials: Unreacted N-methylethylenediamine or 2-halo-N-(2-aminoethyl)-2-phenylacetamide.

    • Intermediates: Incomplete cyclization products.

    • By-products: Isomeric impurities, such as 1-methyl-3-phenylpiperazin-2-one (positional isomer) or over-methylated products like 1,4-dimethyl-3-phenylpiperazin-2-one, are significant concerns in similar syntheses[4].

    • Reagents: Catalysts or other reagents used in the synthesis.

  • Degradation Products: The lactam ring in the piperazinone structure could be susceptible to hydrolysis under extreme pH or temperature conditions, leading to ring-opened impurities.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., Toluene, Methanol, Acetonitrile) must be controlled according to ICH Q3C and USP <467> guidelines[5][6][7].

Part 2: A Multi-Pronged Strategy for Purity Verification

No single analytical method can provide a complete picture of a sample's purity. Therefore, we will employ an orthogonal testing strategy, combining the quantitative power of High-Performance Liquid Chromatography (HPLC) with the specificity of Gas Chromatography-Mass Spectrometry (GC-MS) and the structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy.

Primary Quantitative Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis for non-volatile organic compounds like this compound. Its high resolution and sensitivity make it ideal for separating and quantifying closely related impurities.

Causality Behind Method Choice:

  • Reversed-Phase (RP-HPLC): The target molecule is moderately polar. An RP-HPLC method using a C18 (octadecyl) stationary phase provides excellent retention and separation for such compounds based on their hydrophobicity.

  • Photodiode Array (PDA) Detector: A PDA detector is superior to a simple UV detector because it provides spectral data for each peak. This allows for an assessment of peak purity (i.e., confirming a single peak is not composed of co-eluting impurities) and can give clues to an impurity's structure based on its UV spectrum.

Orthogonal Technique for Volatiles and Alternative Selectivity: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. It serves two critical roles in this analysis:

  • Residual Solvent Analysis: It is the standard method for quantifying residual solvents as mandated by USP <467>[8][9].

  • Impurity Confirmation: It provides an orthogonal separation mechanism to HPLC (based on volatility and polarity vs. hydrophobicity). Some impurities that may be difficult to resolve by HPLC might be easily separated by GC. The mass spectrometer provides high-confidence identification based on fragmentation patterns.

Causality Behind Method Choice:

  • Headspace GC: For residual solvent analysis, headspace injection is used to introduce only the volatile components into the GC system, protecting the instrument from non-volatile matrix components.

  • Direct Liquid Injection: For analyzing process-related impurities, a liquid injection of a derivatized or underivatized sample can be used. Derivatization may be necessary to improve the volatility and thermal stability of piperazine-containing compounds[10].

Definitive Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for the structural elucidation of organic molecules. While not typically used for routine quantitative purity testing, it is essential for definitively identifying the structure of the main component and any significant unknown impurities.

Causality Behind Method Choice:

  • ¹H NMR: Provides information on the proton environment in the molecule. The integral of the signals can be used for a rough quantification of impurities if their signals are resolved from the main component.

  • ¹³C NMR and 2D NMR (COSY, HSQC, HMBC): These experiments are used to piece together the carbon skeleton and the complete connectivity of the molecule, confirming the identity of the API and providing the structure of unknown impurities isolated via techniques like preparative HPLC[11].

Part 3: Validated Experimental Protocols

The following protocols are designed to be robust and serve as a starting point for method validation in your laboratory. All methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.

Workflow for Comprehensive Purity Analysis

The overall analytical workflow is designed to ensure a thorough and reliable assessment of the sample.

G cluster_0 Sample Reception & Preparation cluster_1 Primary Quantitative Analysis cluster_2 Orthogonal & Specific Analyses cluster_3 Data Consolidation & Reporting Sample This compound Batch Prep Prepare stock solution in appropriate diluent (e.g., Acetonitrile/Water) Sample->Prep HPLC RP-HPLC-PDA Analysis (Assay and Related Substances) Prep->HPLC GCMS_RS Headspace GC-MS (Residual Solvents) Prep->GCMS_RS GCMS_Imp Liquid Injection GC-MS (Volatile Impurities) Prep->GCMS_Imp NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Data_HPLC Quantify Impurities Assess Peak Purity Calculate Assay vs. Reference HPLC->Data_HPLC Report Compile Purity Report: - Assay (%) - Individual Impurities (%) - Total Impurities (%) - Residual Solvents (ppm) - Structural Confirmation Data_HPLC->Report GCMS_RS->Report GCMS_Imp->Report NMR->Report

Caption: A comprehensive workflow for the purity analysis of this compound.

Protocol 1: RP-HPLC Method for Assay and Related Substances

Objective: To quantify the main component and separate and quantify related organic impurities.

Methodology:

  • Chromatographic System:

    • HPLC with a gradient pump, autosampler, column oven, and PDA detector.

  • Column:

    • Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm, or equivalent. The C18 phase provides the necessary hydrophobicity for good retention and separation.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid acts as an ion-pairing agent to improve peak shape for the basic nitrogen atoms in the piperazine ring and provides a suitable pH for analysis.

  • Gradient Elution:

    • A gradient is used to elute impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar compounds.

      Time (min) %A %B
      0 95 5
      25 40 60
      30 5 95
      35 5 95
      36 95 5

      | 45 | 95 | 5 |

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA at 254 nm (or optimal wavelength determined by UV scan).

  • Sample Preparation:

    • Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This results in a concentration of approximately 0.5 mg/mL.

  • System Suitability Test (SST):

    • Before sample analysis, inject a standard solution five times.

    • The %RSD for the peak area should be ≤ 2.0%.

    • Tailing factor should be ≤ 2.0.

    • Theoretical plates should be ≥ 2000.

    • Trustworthiness: The SST ensures the chromatographic system is performing adequately before analyzing any samples[12].

Protocol 2: Headspace GC-MS for Residual Solvents

Objective: To identify and quantify residual solvents according to USP <467>.

Methodology:

  • Chromatographic System:

    • GC-MS with a headspace autosampler.

  • Column:

    • DB-624, 30 m x 0.32 mm, 1.8 µm, or equivalent. This column phase is designed for the analysis of volatile organic compounds.

  • GC Parameters:

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Oven Program: 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.

    • Injector Temperature: 250 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: 35-350 amu.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial immediately. Prepare a blank (DMSO only) and a standard solution containing known amounts of the expected solvents.

Part 4: Data Interpretation and Method Validation

Purity Calculation and Impurity Identification
  • HPLC Data: Purity is typically calculated using an area percent normalization method.

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

    • For higher accuracy, especially if impurity response factors differ significantly, a reference standard for each impurity should be used for quantification. The PDA detector can help identify peaks by comparing their UV spectra to a library or to the main peak.

  • GC-MS Data: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification is done by creating a calibration curve with certified reference standards.

Ensuring Trustworthiness: Method Validation

To ensure the reliability of the analytical data, the HPLC method for purity and assay must be validated according to ICH Q2(R2) guidelines[13]. The key validation parameters are summarized below.

Table 1: HPLC Method Validation Parameters

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components. Peak purity analysis (using PDA), no interference at the retention time of the main peak in spiked samples.
Linearity To demonstrate a direct proportional relationship between concentration and detector response. R² ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy To assess the closeness of the test results to the true value. 98.0% to 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability: Agreement between results of multiple measurements of the same sample under the same conditions. %RSD ≤ 2.0% for six replicate preparations.
Intermediate Precision: Agreement between results from the same sample tested on different days, with different analysts, or on different equipment. Overall %RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Signal-to-Noise ratio of 10:1; %RSD ≤ 10%.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | System suitability parameters remain within limits; peak areas show no significant change. |

Conclusion

The purity analysis of this compound requires a meticulous and multi-faceted approach. A single technique is insufficient to build the confidence required in drug development. By integrating a primary quantitative method like RP-HPLC with orthogonal techniques such as GC-MS and confirmatory tools like NMR, researchers can establish a comprehensive and reliable purity profile. This guide provides the strategic framework and detailed protocols to achieve this. The cornerstone of this entire process is a deep understanding of potential impurities and a commitment to rigorous method validation, ensuring that the final data is not only accurate but also defensible and trustworthy.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Methyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

In pharmaceutical development and quality control, the reliability of analytical data is paramount. When an analytical method is updated or transferred between laboratories, a direct comparison is necessary to ensure the continued integrity of results. This guide provides an in-depth comparison and a procedural framework for the cross-validation of two distinct analytical methods for the quantification of 4-Methyl-3-phenylpiperazin-2-one, a key pharmaceutical intermediate. We will compare a legacy High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a modern Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. This document details the scientific rationale behind experimental choices, provides step-by-step protocols, and establishes clear acceptance criteria, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Introduction: The Imperative for Analytical Method Cross-Validation

This compound is a heterocyclic compound that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this intermediate is essential for ensuring process control, purity, and the final quality of the drug product.

Over the course of a drug's lifecycle, it is common to evolve analytical methods. A laboratory might upgrade from an older HPLC-based method to a more sensitive and rapid UPLC-MS/MS method to improve throughput or lower detection limits.[4][5] Analytical method cross-validation is the formal process of comparing the results from two distinct procedures to demonstrate that they provide equivalent data.[6][7] This process is not merely a procedural formality; it is a scientific necessity that underpins data integrity across different technologies, sites, or even within the same lab over time.[6][8] The goal is to provide documented evidence that any differences between the two methods are within acceptable, predefined limits.[9][10]

This guide will focus on a common scenario: cross-validating a newly developed UPLC-MS/MS method against a fully validated, existing HPLC-UV method for the assay of this compound.

Comparative Overview of the Analytical Methods

The choice of an analytical technique is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput. While both HPLC-UV and UPLC-MS/MS are powerful chromatographic techniques, they operate on different principles and offer distinct advantages.

FeatureMethod A: HPLC-UV Method B: UPLC-MS/MS
Principle Separation by liquid chromatography, detection by UV absorbance. Quantification is based on the Beer-Lambert law.Separation by ultra-high-performance liquid chromatography, detection by mass-to-charge ratio of fragmented ions.
Selectivity Moderate. Relies on chromatographic separation to distinguish the analyte from impurities. Co-eluting species with similar UV spectra can interfere.High. Mass spectrometry provides an orthogonal detection mechanism, identifying compounds by their specific mass, which significantly reduces interference.[11]
Sensitivity Lower. Limits of quantification (LOQ) are typically in the microgram per milliliter (µg/mL) range.Higher. LOQ can reach the nanogram or even picogram per milliliter (ng/mL, pg/mL) range, ideal for trace analysis.[4]
Speed Slower. Typical run times are longer (e.g., 10-15 minutes) due to larger particle size columns and lower pressure limits.Faster. Sub-2 µm particle columns allow for much faster separations (e.g., 2-4 minutes) without sacrificing resolution.[5]
Robustness Generally high and widely understood. The technology is mature and instrumentation is common in QC labs.High, but can be more complex. Susceptible to matrix effects (ion suppression/enhancement) which must be carefully managed.[12]

The Cross-Validation Workflow

The cross-validation process is a structured study governed by a pre-approved protocol. It ensures that the new method (Method B) is "fit for purpose" and can replace the original method (Method A) without compromising data quality.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Objectives & Acceptance Criteria P2 Write & Approve Cross-Validation Protocol P1->P2 Based on ICH Q2(R2) E1 Prepare Homogeneous Sample Lots P2->E1 Execute Protocol E2 Analyze Samples by Method A (Original) E1->E2 E3 Analyze Samples by Method B (New) E1->E3 A1 Compile Data from Both Methods E2->A1 E3->A1 A2 Perform Statistical Comparison (e.g., %Difference) A1->A2 A3 Compare Results to Acceptance Criteria A2->A3 A4 Generate Final Validation Report A3->A4 Conclusion on Method Equivalency

Caption: Workflow for Analytical Method Cross-Validation.

Experimental Protocols

Absolute accuracy and meticulous execution are the cornerstones of a successful validation study. The following protocols are provided as a robust template.

Method A: HPLC-UV Protocol (Original Method)
  • Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 60:40 (v/v) Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 12 minutes.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.

Method B: UPLC-MS/MS Protocol (New Method)
  • Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[4][5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 10% B, ramp to 95% B over 2.0 minutes, hold for 0.5 minutes, return to 10% B and re-equilibrate for 1.0 minute.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transition: m/z 191.1 > 119.1 (Quantifier), m/z 191.1 > 91.1 (Qualifier). (Note: These are hypothetical values and must be determined experimentally).

  • Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of approximately 1 µg/mL.

Cross-Validation Study Design

The study must be designed to directly compare the performance characteristics of both methods.

Samples

A minimum of three independent lots of this compound should be used. For each lot, prepare six independent samples. This results in 18 total samples (3 lots x 6 replicates).

Procedure
  • Prepare all 18 samples as per the sample preparation protocol for Method A.

  • Analyze each sample in duplicate using Method A.

  • From the same stock solutions, prepare a second set of 18 samples according to the dilution requirements for Method B.

  • Analyze each of these samples in duplicate using Method B.

Acceptance Criteria

The core of the cross-validation is the acceptance criteria, which must be pre-defined in the protocol. These criteria are based on ICH Q2(R2) guidelines.[1][7][13]

  • Precision (RSD): The Relative Standard Deviation (%RSD) of the six replicate preparations for each lot must be ≤ 2.0% for each method individually.

  • Comparative Accuracy (%Difference): The percentage difference between the average assay value obtained by Method A and Method B for each lot should not exceed ± 3.0%.

The formula for percentage difference is: %Difference = [(Result_Method_B - Result_Method_A) / Result_Method_A] * 100

LogicalComparison cluster_methods Analytical Methods cluster_data Generated Data M_A Method A (HPLC-UV) Data_A Assay Results (Lot 1, 2, 3) M_A->Data_A M_B Method B (UPLC-MS/MS) Data_B Assay Results (Lot 1, 2, 3) M_B->Data_B Comparison Statistical Comparison Data_A->Comparison Data_B->Comparison Report Validation Report Comparison->Report Meets Acceptance Criteria?

Caption: Logical flow of data comparison in cross-validation.

Data Presentation and Interpretation

Results should be tabulated clearly to facilitate direct comparison.

Table 1: Precision Results for Method A (HPLC-UV)

Lot NumberReplicate 1 (%)Replicate 2 (%)Replicate 3 (%)Replicate 4 (%)Replicate 5 (%)Replicate 6 (%)Mean (%) %RSD
Lot-00199.8100.199.5100.399.7100.5100.0 0.4%
Lot-00298.999.298.799.499.198.899.0 0.3%
Lot-003101.0100.7101.2100.5101.3100.8100.9 0.3%

Table 2: Precision Results for Method B (UPLC-MS/MS)

Lot NumberReplicate 1 (%)Replicate 2 (%)Replicate 3 (%)Replicate 4 (%)Replicate 5 (%)Replicate 6 (%)Mean (%) %RSD
Lot-001100.299.9100.4100.199.8100.3100.1 0.2%
Lot-00299.398.999.199.598.899.299.1 0.3%
Lot-003101.1100.8101.3100.9101.5101.0101.1 0.2%

Table 3: Comparative Accuracy Results

Lot NumberMean Assay (Method A)Mean Assay (Method B)% Difference Status
Lot-001100.0%100.1%+0.1% Pass
Lot-00299.0%99.1%+0.1% Pass
Lot-003100.9%101.1%+0.2% Pass

Interpretation: The data presented in the tables demonstrate that both methods exhibit excellent precision, with all %RSD values well below the 2.0% acceptance criterion. The comparative accuracy results are also well within the ±3.0% limit for all three lots. This strong agreement indicates that the new UPLC-MS/MS method provides results that are statistically equivalent to the original HPLC-UV method for the assay of this compound. Therefore, Method B can be confidently implemented as a replacement for Method A.

Conclusion

The cross-validation study successfully demonstrated the equivalency of the new UPLC-MS/MS method and the existing HPLC-UV method. The rigorous experimental design, grounded in regulatory principles, provides a high degree of confidence that the transition to the new method will maintain data integrity and ensure consistent quality assessment of this compound. This guide serves as a comprehensive framework for scientists undertaking similar analytical method comparisons, emphasizing the critical interplay of meticulous planning, precise execution, and robust data analysis.

References

A Comparative Analysis of 4-Methyl-3-phenylpiperazin-2-one's Potential Efficacy Against Established CNS Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold stands out as a "privileged structure," forming the backbone of numerous approved therapeutics.[1][2] Its prevalence in antidepressants and antipsychotics underscores its utility in modulating complex neurological pathways.[3][4] This guide delves into a comparative analysis of the therapeutic potential of a lesser-known derivative, 4-Methyl-3-phenylpiperazin-2-one, against established CNS drugs. While primarily recognized as a key intermediate in the synthesis of the antidepressant Mirtazapine, its structural features warrant a thorough examination of its hypothetical efficacy.[5]

This document provides an in-depth, data-driven comparison for researchers, scientists, and drug development professionals. We will explore the potential pharmacological profile of this compound, contrasting it with Mirtazapine and other prominent piperazine-containing antidepressants and atypical antipsychotics. The analysis will be grounded in experimental data from in vitro receptor binding assays and in vivo behavioral models, providing a comprehensive framework for evaluating its potential as a novel CNS therapeutic.

Hypothesized Pharmacological Profile of this compound

Currently, there is no publicly available data on the direct biological activity of this compound.[6] Its significance lies in its role as a precursor to 1-methyl-3-phenylpiperazine, a direct forerunner to Mirtazapine.[5] The chemical transformation from the piperazin-2-one to the active piperazine involves the reduction of the ketone group. This structural proximity to a known active pharmaceutical ingredient (API) allows us to hypothesize its potential biological targets.

Given that Mirtazapine's therapeutic effects stem from its interaction with a range of neurotransmitter receptors, it is plausible that this compound, or derivatives thereof, could exhibit affinity for similar targets.[7][8] The core phenylpiperazine structure is a key pharmacophore for interaction with aminergic receptors, including serotonergic, dopaminergic, and adrenergic receptors.

In Vitro Efficacy: A Comparative Receptor Binding Analysis

To contextualize the potential of this compound, we will compare the receptor binding profiles of Mirtazapine and other relevant piperazine-containing CNS drugs. The binding affinity, represented by the inhibition constant (Ki), is a critical measure of a drug's potency at a specific receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected CNS Drugs

ReceptorMirtazapineTrazodoneClozapineOlanzapineAripiprazoleZiprasidone
Serotonin Receptors
5-HT1ALow Affinity[9]55[10]230[11]220[12]4.1[13]3.4[1]
5-HT2A1.6[14]35.6[8]16[11]4[12]3.4[13]0.4[1]
5-HT2C3.0[14]224[8]9.6[11]11[12]15[13]1.3[1]
5-HT3High Affinity[9]-1300[11]120[12]--
Dopamine Receptors
D1Low Affinity[9]-160[11]31[12]260[13]48[1]
D2Low Affinity[9]-125[15]11[12]0.34[13]4.8[15]
D4--21[16]27[17]44[18]7.2[1]
Adrenergic Receptors
α1Moderate Affinity[19]153[8]7[11]19[12]57[13]10[1]
α2A20[14]155[8]10[11]230[12]121[13]40[1]
α2C18[14]-12[11]31[12]--
Histamine Receptors
H10.26[14]-6.3[11]7[12]60[13]47[1]
Muscarinic Receptors
M1Low Affinity[20]-1.9[15]26[12]>1000[15]>1000[1]

Note: Ki values are compiled from various sources and may have been determined under different experimental conditions. They are intended for comparative purposes.

This data highlights the diverse receptor interaction profiles of these drugs. Mirtazapine is characterized by its potent antagonism of α2-adrenergic, 5-HT2A, 5-HT2C, and H1 receptors, with low affinity for dopamine and muscarinic receptors.[9][19][20] In contrast, atypical antipsychotics like Clozapine and Olanzapine exhibit a broader spectrum of activity, including significant affinity for dopamine D2 and muscarinic M1 receptors.[11][12][15] Trazodone, another antidepressant with a piperazine moiety, shows selective inhibition of serotonin reuptake and antagonism at 5-HT2A receptors.[8]

Any derivative of this compound would need to be screened against a similar panel of receptors to determine its potential therapeutic application. A high affinity for 5-HT2A and α2-adrenergic receptors, with low affinity for D2 receptors, might suggest an antidepressant profile similar to Mirtazapine. Conversely, significant D2 receptor affinity could indicate potential antipsychotic properties.

In Vivo Efficacy: Predictive Behavioral Models

To translate in vitro binding affinities into potential therapeutic effects, preclinical studies rely on a battery of in vivo behavioral models in animals. These models aim to simulate aspects of human CNS disorders and assess the efficacy of drug candidates.

Models for Antidepressant Efficacy

The most commonly used models for evaluating antidepressant potential are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[17] These tests are based on the principle that antidepressant treatment reduces the immobility time of rodents when placed in an inescapable, stressful situation.[21][22]

  • Mirtazapine in the Forced Swim Test: Studies have shown that mirtazapine dose-dependently reduces immobility time in the FST, with a reported 50% response rate in clinical trials at doses up to 30 mg.[23]

Models for Antipsychotic Efficacy

For assessing antipsychotic potential, the Conditioned Avoidance Response (CAR) and Prepulse Inhibition (PPI) of the acoustic startle reflex are standard models.[24]

  • Conditioned Avoidance Response (CAR): This model assesses a drug's ability to interfere with a learned avoidance behavior, a characteristic of many antipsychotic drugs.[25]

    • Clozapine in CAR: Clozapine has been shown to decrease avoidance responses in a dose-dependent manner. For instance, a high dose of 5 mg/kg significantly decreased avoidances in mice.[24] Another study in rats showed that 10.0 mg/kg of clozapine disrupted the CAR.[26][27]

  • Prepulse Inhibition (PPI): PPI is a measure of sensorimotor gating, which is often deficient in patients with schizophrenia. Atypical antipsychotics are expected to restore PPI deficits induced by psychotomimetic drugs like MK-801.[28]

    • Olanzapine in PPI: Olanzapine has been shown to reverse MK-801-induced disruptions in PPI.[29] Doses of 2.5 and 5 mg/kg of olanzapine have been effective in restoring PPI deficits in rats.[30]

Should this compound or its derivatives be investigated, a comprehensive in vivo testing strategy employing these models would be essential to characterize their behavioral pharmacology and predict their therapeutic potential.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments cited in this guide.

In Vitro Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound to a specific receptor using a radioligand competition assay.

Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors)

  • Test compound (e.g., this compound derivative)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubation: Incubate the plate at a specific temperature for a set duration to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Forced Swim Test (FST)

This protocol describes the procedure for assessing the antidepressant-like activity of a test compound in mice.

Objective: To evaluate the effect of a test compound on the duration of immobility in the forced swim test.

Materials:

  • Male mice (e.g., C57BL/6)

  • Test compound

  • Vehicle control (e.g., saline)

  • Positive control (e.g., imipramine)

  • Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) at a specific time before the test (e.g., 30-60 minutes).

  • Pre-test Session (Day 1): Place each mouse individually into a beaker of water for a 15-minute pre-swim. This is to induce a state of behavioral despair.

  • Test Session (Day 2): 24 hours after the pre-test, place the mice back into the beakers for a 6-minute test session.

  • Behavioral Scoring: Video record the sessions and score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time of the test compound group with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time indicates potential antidepressant activity.

Visualizations

Hypothesized Mechanism of Action of a Mirtazapine-like Derivative

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_release Noradrenaline (NE) Release alpha2_auto α2 Autoreceptor NE_release->alpha2_auto Inhibits (-) alpha2_hetero α2 Heteroreceptor NE_release->alpha2_hetero Inhibits (-) Serotonin_release Serotonin (5-HT) Release Serotonin_receptors 5-HT Receptors (e.g., 5-HT2A, 5-HT2C) Serotonin_release->Serotonin_receptors Activates (+) Derivative This compound Derivative Derivative->alpha2_auto Antagonizes (X) Derivative->alpha2_hetero Antagonizes (X) Derivative->Serotonin_receptors Antagonizes (X)

Caption: Hypothesized mechanism of a Mirtazapine-like derivative.

Experimental Workflow for Efficacy Testing

G start Test Compound (this compound derivative) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Models start->in_vivo receptor_binding Receptor Binding (Ki determination) in_vitro->receptor_binding functional_assays Functional Assays (Agonist/Antagonist activity) in_vitro->functional_assays data_analysis Data Analysis & Efficacy Comparison receptor_binding->data_analysis functional_assays->data_analysis antidepressant_models Antidepressant Models (FST, TST) in_vivo->antidepressant_models antipsychotic_models Antipsychotic Models (CAR, PPI) in_vivo->antipsychotic_models antidepressant_models->data_analysis antipsychotic_models->data_analysis end Go/No-Go Decision data_analysis->end

Caption: Workflow for preclinical efficacy testing of a novel CNS compound.

Conclusion

While this compound is currently known as a synthetic intermediate, its structural relationship to Mirtazapine provides a strong rationale for investigating its potential as a novel CNS therapeutic. This guide has laid out a comparative framework for such an investigation, grounded in the established pharmacology of piperazine-containing antidepressants and antipsychotics.

The provided in vitro and in vivo data for established drugs serve as benchmarks for the potential efficacy of any new derivative. A comprehensive evaluation, following the outlined experimental protocols, would be necessary to determine if this compound or its analogues possess a unique and clinically relevant pharmacological profile. The versatility of the piperazine scaffold suggests that further exploration of this compound class could yield promising new treatments for a range of neurological disorders.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-3-phenylpiperazin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of the 4-methyl-3-phenylpiperazin-2-one scaffold. Designed for researchers and professionals in drug discovery and development, this document synthesizes experimental data to illuminate how structural modifications influence biological activity. We will explore the rationale behind synthetic strategies and assay choices, offering a comprehensive view of this important chemical series.

Introduction: The Piperazin-2-one Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[1][2] Its two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility and bioavailability, as well as pharmacological properties like target affinity and selectivity.

The this compound core represents a specific class of piperazine derivatives with significant therapeutic potential. Structure-activity relationship (SAR) studies are crucial for optimizing this scaffold. By systematically altering its chemical structure and measuring the resulting impact on biological activity, we can identify key pharmacophoric features and design more potent and selective drug candidates.[1]

Core Scaffold Analysis and Points of Modification

The foundational structure of this compound offers several key positions for chemical modification to explore the SAR. Understanding these points is fundamental to designing analog libraries for lead optimization.

  • R1 (Phenyl Ring at C3): Substituents on this aromatic ring can profoundly influence interactions with the biological target through steric and electronic effects.

  • R2 (N4-Position): The methyl group at this position can be replaced with various alkyl or aryl groups to probe the size and nature of the binding pocket.

  • R3 (Piperazin-2-one Ring): Modifications to the core heterocyclic structure, though less common, can be used to alter the compound's conformation and overall physicochemical properties.

Below is a diagram illustrating the core scaffold and these key points for modification.

SAR_Scaffold cluster_scaffold This compound Core mol R1 R1 R1->phenyl_ring R2 R2 R2->n_methyl R3 R3 R3->piperazinone_ring

Caption: Core structure of this compound and key modification points.

Comparative SAR Analysis of Analog Series

The following sections compare different series of analogs based on modifications at the R1 and R2 positions. The biological data, while not exclusively from the this compound scaffold due to limited public data on this specific compound, is drawn from closely related phenylpiperazine analogs to provide relevant SAR insights.

Impact of Phenyl Ring (R1) Substitution

Substituents on the C3-phenyl ring directly interact with the target binding site. The nature and position of these substituents can dramatically alter binding affinity and selectivity. For instance, in studies of N-arylpiperazine derivatives targeting serotonin receptors, substitutions on the phenyl ring were critical for potency.[3]

Table 1: SAR of Phenyl Ring (R1) Modifications on Related Phenylpiperazine Scaffolds

Analog SeriesR1 SubstitutionBiological TargetKey FindingReference
Arylpiperazines 2-F5-HT1A ReceptorHigh affinity (Ki = 1.25-54 nM). The position of halogen substitutes is essential for inhibitory effects.[3][4]
Arylpiperazines 3-Cl5-HT1A ReceptorMaintained high affinity.[3]
Arylpiperazines 4-OCH35-HT1A ReceptorModerate affinity, suggesting steric bulk at the para position may be less favorable.[3]
(Fluorophenyl)piperazines 2-FENT1/ENT2Essential for inhibitory effects on both transporters.[4]
(Hydroxyphenyl)piperazines 3-OHKappa Opioid ReceptorA key interaction moiety for antagonist activity.[5]

Key Insights from R1 Modifications:

  • Electron-Withdrawing Groups: Halogen substitutions (e.g., F, Cl) on the phenyl ring often enhance binding affinity, potentially through favorable electronic interactions or by influencing the overall conformation.[4][6]

  • Positional Isomers: The position of the substituent is critical. For example, a meta-chloro substitution on a benzene moiety restored inhibitory activity for ENT1 but not ENT2, demonstrating the potential for achieving selectivity.[4]

  • Hydrogen Bonding: Groups capable of hydrogen bonding, such as hydroxyl groups, can serve as critical anchor points within the receptor binding pocket, as seen in kappa opioid receptor antagonists.[5]

Impact of N4-Position (R2) Substitution

The substituent at the N4 position often extends into a solvent-exposed region or a secondary binding pocket. Modifications here primarily influence pharmacokinetics and can also contribute to target affinity and selectivity.

Table 2: SAR of N4-Position (R2) Modifications on Related Piperazine Scaffolds

| Analog Series | R2 Substitution | Biological Target | Key Finding | Reference | | :--- | :--- | :--- | :--- | | Pyridyl-piperazinyl-piperidines | 2'(S)-ethylpiperazine | CXCR3 Receptor | Showed a pronounced effect on receptor affinity, with an IC50 of 0.2 nM. |[7] | | Arylpiperazines | n-butyl chain | 5-HT1A/5-HT2A Receptors | Elongating the spacer from trimethylene to n-butyl increased 5-HT1A affinity by two orders of magnitude in some cases. |[3] | | (Phenylpropyl)piperazines | Varied substituents | Dopamine Transporter (DAT) | The stereochemistry and electronic properties of the N4-substituent significantly enhanced DAT affinity. |[8] | | mTOR Inhibitors | Propyl amide | mTORC1 | The acyl moiety on the piperazine was directed towards the solvent area and identified the propyl amide as conferring the greatest potency. |[9] |

Key Insights from R2 Modifications:

  • Steric Bulk: The size and shape of the N4-substituent must be complementary to the target protein. Bulky groups may either enhance binding by filling a hydrophobic pocket or cause steric hindrance that reduces affinity.[1]

  • Chain Length: In cases where the N4-substituent acts as a linker to another pharmacophore, the length of the alkyl chain is a critical determinant of activity, influencing the optimal positioning of the two moieties.[3]

  • Basic Nitrogen: The basicity of the N4 nitrogen can be crucial for forming salt bridges with acidic residues (e.g., Asp) in the target protein, a common interaction for aminergic GPCRs.[10]

Experimental Protocols

A trustworthy SAR study relies on robust and reproducible experimental methodologies for both the synthesis of analogs and their biological evaluation.

General Synthetic Workflow

The synthesis of this compound analogs typically follows a multi-step sequence. A representative workflow is outlined below. The specific reagents and conditions would be optimized for each target analog.

Synthesis_Workflow start Starting Materials (e.g., Substituted Phenylacetic Acid, N-methylethylenediamine) step1 Amide Coupling start->step1 EDC, HOBt step2 Cyclization step1->step2 Heat or Acid/Base Catalyst step3 Purification & Characterization step2->step3 Chromatography final Target Analogs step3->final NMR, MS, HPLC

Caption: A general workflow for the synthesis of this compound analogs.

Step-by-Step General Protocol for Synthesis:

  • Amide Formation: React a substituted phenylacetic acid with N-methylethylenediamine in the presence of a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to form the acyclic amide intermediate.

  • Intramolecular Cyclization: Induce cyclization of the amide intermediate to form the piperazin-2-one ring. This is often achieved by heating or through acid or base catalysis.

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[11][12]

Biological Evaluation: In Vitro Receptor Binding Assay

To quantify the affinity of the synthesized analogs for a specific target, such as a G-protein coupled receptor (GPCR), a competitive radioligand binding assay is a standard and reliable method.

Protocol: 5-HT1A Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human 5-HT1A receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.

  • Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg of protein) with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound (analog).

  • Equilibration: Allow the binding to reach equilibrium by incubating for 60 minutes at 25°C.

  • Termination: Terminate the incubation by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation. This provides a measure of the analog's affinity for the receptor.

Conclusion and Future Directions

The structure-activity relationship studies of phenylpiperazine derivatives demonstrate that small structural modifications can lead to significant changes in pharmacological activity. For the this compound scaffold, key takeaways include the importance of electronic and steric properties of substituents on the C3-phenyl ring and the role of the N4-substituent in modulating both pharmacokinetic and pharmacodynamic properties.

Future research should focus on synthesizing and testing a focused library of this compound analogs to build a more specific SAR model for this particular scaffold. Integrating computational methods, such as molecular docking, can provide valuable insights into the binding interactions and help rationalize the observed SAR trends, ultimately accelerating the design of novel therapeutic agents.[6]

References

A Researcher's Guide to Comparative Docking Studies of 4-Methyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Computational Drug Discovery

The core of this guide is to objectively compare the binding potential of 4-Methyl-3-phenylpiperazin-2-one against selected protein targets versus established ligands or alternative molecules. This process is fundamental in the early stages of drug discovery for hit identification and lead optimization.[1][2]

Introduction to this compound and Molecular Docking

This compound belongs to the piperazine class of compounds, a versatile scaffold known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cognition-enhancing properties.[3][4][5][6][7] The specific therapeutic potential of this derivative is yet to be fully elucidated, making it an excellent candidate for exploratory in silico studies.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[1][8] This method allows us to estimate the binding affinity and analyze the interactions at the atomic level, providing crucial insights into the molecule's potential mechanism of action.[1][9] By comparing the docking results of our lead compound with known active and inactive molecules, we can make more informed decisions about which candidates to advance for experimental testing.

Part I: Designing a Robust Comparative Docking Study

A successful docking study hinges on careful planning and selection of appropriate targets, software, and validation methods. The choices made at this stage directly impact the reliability and relevance of the generated data.

Target Protein Selection: A Rationale-Driven Approach

The initial and most critical step is the identification of biologically relevant protein targets.[10][11] Since the specific targets of this compound are not well-established, we can employ a strategy based on structural homology to known drugs. The piperazine scaffold is present in drugs targeting a variety of receptors and enzymes. For this guide, we will hypothesize potential targets based on this prevalence.

Hypothetical Target Classes for this compound:

  • G-Protein Coupled Receptors (GPCRs): Many neurological drugs containing a piperazine moiety target GPCRs, such as dopamine or serotonin receptors.

  • Kinases: Some piperazine derivatives have shown activity as kinase inhibitors in cancer cell lines.[12]

  • Enzymes: Targets like Acetylcholinesterase (AChE) are relevant for cognitive disorders, a field where piperazine derivatives have been explored.[4]

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Recent studies have investigated piperazine derivatives as PPARγ agonists for their potential antidiabetic activity.[13][14]

For our case study, we will select Acetylcholinesterase (AChE) , given the documented exploration of piperazine derivatives as cognition enhancers.[4] We will use the crystal structure of human AChE in complex with a known inhibitor, donepezil, for our study.

Selection of Docking Software and Scoring Functions

A variety of molecular docking programs are available, each with its own search algorithms and scoring functions.[15] For this guide, we will use AutoDock Vina , a widely used and validated open-source docking program known for its speed and accuracy.[15]

The choice of software is often dictated by a balance of computational cost, ease of use, and the specific requirements of the biological system being studied. It is crucial to understand that the scoring functions are approximations of the binding free energy, and the ranking of compounds should be interpreted with this in mind.

The Imperative of Protocol Validation: Re-docking

Before docking our compound of interest, the docking protocol must be validated.[16][17] This is a critical step to ensure that the chosen parameters can reliably reproduce the experimentally observed binding mode.[18]

The standard method for validation is to re-dock the co-crystallized ligand into the active site of the protein. A successful validation is generally considered achieved if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.[19]

Part II: Detailed Experimental Protocol

This section provides a step-by-step methodology for a comparative docking study.

Step 1: Preparation of Molecules

Protein Preparation:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our case study, we will use PDB ID: 4EY7 (Human AChE complexed with donepezil).

  • Clean the Protein: Remove water molecules, co-solvents, and any non-essential ions from the PDB file.[8] The role of specific water molecules in the active site can be crucial, but for a standard initial docking, they are often removed.[2][16]

  • Add Hydrogens: Add polar hydrogens to the protein structure, as they are essential for forming hydrogen bonds.

  • Assign Charges: Assign appropriate partial charges to the protein atoms.

  • Convert to PDBQT format: Use a tool like AutoDock Tools to convert the prepared protein file into the PDBQT format, which includes atomic charges and atom types.

Ligand Preparation:

  • Obtain Ligand Structures: The 3D structure of this compound can be generated using a chemical drawing tool like ChemDraw or obtained from a database like PubChem. For comparison, obtain the structure of a known active ligand (e.g., Donepezil) and a known inactive or less active molecule (a decoy).

  • Energy Minimization: Perform energy minimization on the ligand structures to obtain a low-energy, stable conformation.

  • Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Convert to PDBQT format: Convert the prepared ligand files to the PDBQT format.

Step 2: Docking Simulation

Grid Box Generation:

  • Define a grid box that encompasses the active site of the protein. The coordinates of the co-crystallized ligand can be used to center the grid box.[8]

Running AutoDock Vina:

  • Execute the docking simulation using the prepared protein and ligand files, along with the grid box parameters.[8]

Step 3: Analysis of Results
  • Binding Affinity: Analyze the predicted binding affinities (in kcal/mol). Lower values indicate stronger predicted binding.[8]

  • Pose Visualization: Visualize the predicted binding poses of the ligands in the protein's active site using a molecular visualization tool like PyMOL or Chimera.

  • Interaction Analysis: Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Workflow Visualization

Below is a diagram illustrating the comprehensive workflow for a comparative molecular docking study.

docking_workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking cluster_analysis Phase 4: Data Analysis & Interpretation PDB Download Target Protein (e.g., PDB: 4EY7) Clean_Protein Clean_Protein PDB->Clean_Protein Remove water, ions Ligand_Draw Obtain/Draw Ligand Structures (Test, Ref+, Ref-) Minimize_Ligand Minimize_Ligand Ligand_Draw->Minimize_Ligand Energy Minimization Add_H Add_H Clean_Protein->Add_H Add polar hydrogens Protein_PDBQT Protein_PDBQT Add_H->Protein_PDBQT Assign charges (AutoDock Tools) Redock Re-dock Co-crystallized Ligand Protein_PDBQT->Redock Run_Docking Run Docking Simulation (AutoDock Vina) Protein_PDBQT->Run_Docking Ligand_PDBQT Ligand_PDBQT Minimize_Ligand->Ligand_PDBQT Define torsions (AutoDock Tools) Ligand_PDBQT->Run_Docking RMSD Calculate RMSD Redock->RMSD Validation_Check RMSD < 2.0 Å? RMSD->Validation_Check Define_Grid Define Grid Box (around active site) Validation_Check->Define_Grid Proceed if Validated Define_Grid->Run_Docking Analyze_Scores Compare Binding Affinities Run_Docking->Analyze_Scores Visualize_Poses Visualize Binding Poses (PyMOL, Chimera) Run_Docking->Visualize_Poses Conclusion Draw Conclusions Analyze_Scores->Conclusion Analyze_Interactions Analyze Key Interactions (H-bonds, Hydrophobic) Visualize_Poses->Analyze_Interactions Analyze_Interactions->Conclusion

Caption: A comprehensive workflow for comparative molecular docking.

Part III: Hypothetical Case Study: this compound vs. Acetylcholinesterase (AChE)

In this hypothetical case study, we compare the docking of this compound with Donepezil (a known potent AChE inhibitor) and a decoy molecule against the active site of human AChE (PDB: 4EY7).

Quantitative Data Summary

The following table summarizes the hypothetical docking results.

CompoundPubChem CIDDocking Score (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
This compound 248455-8.9TRP86, TYR337, PHE3382
Donepezil (Reference) 3152-11.5TRP86, TYR337, ASP743
Decoy Molecule 12345-5.2SER125, GLY1211

Note: These are hypothetical results for illustrative purposes.

Analysis of Binding Modes
  • Donepezil: The high docking score is consistent with its known potent inhibitory activity. Visualization would likely show extensive hydrophobic interactions and key hydrogen bonds with residues like TYR337 and ASP74 within the catalytic anionic site and peripheral anionic site of AChE.

  • This compound: The predicted binding affinity is significant, suggesting it may have inhibitory potential. The interactions with key aromatic residues like TRP86 and PHE338 indicate a favorable placement within the active site gorge. The presence of hydrogen bonds further stabilizes the complex.

  • Decoy Molecule: The much lower docking score and interactions with less critical residues suggest a weaker and less specific binding, as expected for an inactive compound.

This comparative analysis suggests that this compound is a promising candidate for further investigation as an AChE inhibitor. The next steps would involve lead optimization to improve the binding affinity, potentially by modifying the structure to form additional interactions observed in the binding of Donepezil.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies. By following a structured workflow that includes careful target selection, protocol validation, and detailed analysis, researchers can generate reliable in silico data to guide their drug discovery efforts.

The hypothetical case study demonstrates that this compound shows promise as a potential inhibitor of AChE. However, it is crucial to remember that docking studies are predictive and not a substitute for experimental validation. The insights gained from this computational analysis should be used to prioritize compounds for synthesis and biological testing. Future work should focus on in vitro enzyme inhibition assays and subsequent structure-activity relationship (SAR) studies to confirm and build upon these in silico findings.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-Methyl-3-phenylpiperazin-2-one: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of in vitro and in vivo results for the novel compound 4-Methyl-3-phenylpiperazin-2-one. Given the limited publicly available data on this specific molecule, this document establishes a robust, scientifically-grounded roadmap for its evaluation. We will leverage established methodologies for the broader class of phenylpiperazine derivatives to propose a rigorous testing cascade, explain the causal links between experimental choices, and detail how to interpret and correlate the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

The phenylpiperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Derivatives have been developed as anticancer, anti-inflammatory, and CNS-acting agents, often targeting G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[1][2][3] The systematic evaluation of any new analogue, such as this compound, therefore begins with a foundational understanding of this chemical class, followed by a phased progression from molecular interactions to whole-organism effects.

Section 1: Foundational In Vitro Characterization: Defining the Molecular Profile

The initial phase of characterization aims to understand the compound's primary mechanism, potency, cellular effects, and metabolic liabilities. This is a critical, cost-effective stage for go/no-go decisions before committing to expensive and complex animal studies.

Primary Target Engagement and Potency

Rationale: The first step is to identify the compound's primary molecular target and quantify its binding affinity or inhibitory concentration. Based on the phenylpiperazine scaffold, initial screening would logically focus on CNS receptors. For this guide, we will hypothesize a primary screen against the Dopamine D2 receptor, a common target for this class of compounds.[3][4] A radioligand binding assay is the gold standard for quantifying direct physical interaction between a compound and its receptor.

Hypothetical Data Summary: Target Affinity

CompoundTargetAssay FormatIC50 (nM)
This compound Dopamine D2 ReceptorRadioligand Binding75
Alternative Compound (Haloperidol) Dopamine D2 ReceptorRadioligand Binding1.5
Cellular Functional Activity

Rationale: Following target binding, it is crucial to determine if the compound acts as an agonist, antagonist, or inverse agonist. A functional assay measures the downstream biological consequence of receptor binding. For a GPCR like the D2 receptor, which is typically Gi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist would block this effect.

Hypothetical Signaling Pathway: D2 Receptor Antagonism

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates Compound 4-Methyl-3-phenyl- piperazin-2-one (Antagonist) Compound->D2R Binds & Blocks ATP ATP ATP->AC

Caption: Hypothetical antagonism of the Dopamine D2 receptor signaling pathway.

In Vitro ADME: Assessing Drug-like Properties

Rationale: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential. Poor metabolic stability is a primary reason for candidate failure. A liver microsomal stability assay provides a rapid and effective measure of a compound's susceptibility to Phase I metabolism by cytochrome P450 enzymes.[5]

Hypothetical Data Summary: Metabolic Stability

CompoundSpeciesMicrosomal Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
This compound Human2527.7
This compound Mouse1546.2
Alternative Compound (Verapamil) Human5138.6

Section 2: In Vivo Evaluation: From Animal Models to Efficacy

After establishing a promising in vitro profile—good potency, desired functional activity, and acceptable metabolic stability—the investigation proceeds to in vivo models. These studies aim to understand the compound's behavior in a complex biological system.

Pharmacokinetics (PK)

Rationale: A pharmacokinetic study measures how the organism processes the drug. It answers the critical questions: Does the compound get absorbed? How widely does it distribute? How quickly is it eliminated? These parameters (Cmax, Tmax, AUC, bioavailability) are essential for designing efficacy studies and correlating dose with exposure.[5]

Hypothetical Data Summary: Mouse Pharmacokinetics (10 mg/kg Oral Dose)

CompoundCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Oral Bioavailability (%)
This compound 8500.5210045
Alternative Compound 1502.095015
Pharmacodynamics (PD) and Efficacy

Rationale: An efficacy study assesses whether the compound produces the desired therapeutic effect in a disease-relevant animal model. Based on our hypothetical D2 receptor antagonist profile, a suitable model would be to measure the compound's ability to reduce locomotor hyperactivity induced by a dopamine agonist like amphetamine.[3][4]

Experimental Workflow: From In Vitro to In Vivo

G cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase a Primary Screen (e.g., Receptor Binding) b Functional Assay (e.g., cAMP) a->b c ADME Assay (e.g., Microsomal Stability) b->c d Pharmacokinetics (Rodent PK) c->d Proceed if stable & potent e Efficacy Study (Disease Model) d->e

Caption: A typical workflow progressing from in vitro characterization to in vivo studies.

Section 3: The In Vitro-In Vivo Correlation (IVIVC): Bridging the Translational Gap

The ultimate goal is to establish a clear and predictive relationship between the in vitro data and the in vivo outcomes. This correlation is the cornerstone of a successful drug development program.

Analysis: In our hypothetical scenario, this compound displayed moderate in vitro potency (IC50 = 75 nM). Its mouse microsomal half-life of 15 minutes suggested reasonably rapid metabolism, which is consistent with the observed in vivo results. Following a 10 mg/kg oral dose, the compound reached its maximum concentration (Cmax) quickly (Tmax = 0.5 hr) and was eliminated relatively fast, leading to a moderate overall exposure (AUC = 2100 ng·hr/mL).

The key question is whether this exposure is sufficient to engage the D2 receptor and elicit a pharmacodynamic effect. If the in vivo efficacy study showed a significant reduction in hyperactivity at this dose, we could conclude that the in vitro potency successfully translated into in vivo activity. Conversely, if no effect was observed, we would hypothesize that higher exposure is needed, which might be challenging given the compound's metabolic rate. This analysis highlights a discrepancy between promising initial in vitro findings and potential in vivo limitations, a common challenge in drug discovery.[5]

Logical Relationship: IVIVC Framework

G invitro_potency In Vitro Potency (IC50) invivo_efficacy In Vivo Efficacy (PD Effect) invitro_potency->invivo_efficacy Predicts required concentration at target invitro_adme In Vitro ADME (Metabolic Stability) invivo_pk In Vivo PK (Exposure - AUC) invitro_adme->invivo_pk Predicts clearance & half-life invivo_pk->invivo_efficacy Determines if required concentration is achieved

Caption: The logical flow of how in vitro data informs in vivo outcomes.

Section 4: Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following are detailed, step-by-step methodologies for the key experiments proposed in this guide.

Protocol 1: In Vitro Liver Microsomal Stability Assay
  • Preparation: Thaw pooled liver microsomes (human or mouse) and NADPH regenerating system (NRS) solution on ice.

  • Compound Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Serially dilute to create working solutions.

  • Reaction Mixture: In a 96-well plate, combine buffer (e.g., potassium phosphate, pH 7.4), the test compound (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NRS solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the half-life (t½ = -0.693 / slope).

Protocol 2: In Vivo Pharmacokinetic Study in Mice
  • Animal Acclimatization: Acclimate male Swiss Albino mice for at least 3 days prior to the study. Fast the animals overnight before dosing.[5]

  • Dose Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., 20% Solutol HS 15 in water).

  • Administration: Administer the compound to a group of mice (n=3 per time point) via oral gavage (PO) at a dose of 10 mg/kg. For intravenous (IV) administration to determine bioavailability, dose a separate group via the tail vein at 1 mg/kg.

  • Blood Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Extract the drug from the plasma using protein precipitation or liquid-liquid extraction. Quantify the concentration of the compound using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion

The evaluation of a novel compound like this compound requires a systematic and integrated approach. This guide outlines a logical progression from initial in vitro characterization of target engagement and metabolic stability to in vivo assessment of pharmacokinetics and efficacy. By carefully designing experiments and critically analyzing the correlation between in vitro and in vivo datasets, researchers can make informed decisions, efficiently allocate resources, and increase the probability of advancing promising therapeutic candidates. The framework presented here, while based on a hypothetical target, provides a universally applicable template for the rigorous scientific evaluation of new chemical entities.

References

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the landscape of contemporary drug discovery, a profound comprehension of a compound's pharmacokinetic (PK) profile is paramount to its successful clinical translation. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate dictate its bioavailability, therapeutic window, and potential for adverse effects. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative evaluation of the pharmacokinetic profile of 4-Methyl-3-phenylpiperazin-2-one against two structurally related compounds: 3-phenylpiperazin-2-one and 1-Methyl-3-phenylpiperazine .

The selection of these comparators allows for a systematic evaluation of the influence of key structural modifications—N-methylation and the presence of a lactam carbonyl group—on the overall pharmacokinetic behavior of the phenylpiperazine scaffold. While direct, head-to-head comparative experimental data for these specific compounds is not extensively available in the public domain, this guide synthesizes established principles of drug metabolism and pharmacokinetics to present a scientifically grounded comparison. Furthermore, we provide detailed, field-proven experimental protocols to empower researchers to conduct their own comparative studies.

The Structural-Pharmacokinetic Relationship: A Comparative Overview

The subtle architectural differences between this compound, 3-phenylpiperazin-2-one, and 1-Methyl-3-phenylpiperazine are anticipated to have a significant impact on their respective ADME profiles. The addition of a methyl group at the N4 position and the presence or absence of a carbonyl group at the C2 position can alter key physicochemical properties such as lipophilicity, polarity, and susceptibility to metabolic enzymes.

Table 1: Postulated Comparative Pharmacokinetic Parameters in a Rat Model (Oral Administration)

ParameterThis compound (Test)3-phenylpiperazin-2-one (Comparator 1)1-Methyl-3-phenylpiperazine (Comparator 2)Rationale for Postulated Differences
Cmax (ng/mL) ModerateLowerHigherN-methylation (Test vs. Comparator 1) may increase absorption and metabolic stability, leading to a higher Cmax. The absence of the polar keto group (Comparator 2 vs. Test) could enhance membrane permeability and absorption, resulting in a higher Cmax.
Tmax (h) 1.5 - 2.52.0 - 3.01.0 - 2.0The more lipophilic nature of Comparator 2 may lead to faster absorption. The presence of the lactam in the piperazin-2-ones might slightly delay absorption compared to the piperazine.
AUC (ng·h/mL) ModerateLowerHigherIncreased bioavailability due to N-methylation and potentially lower first-pass metabolism for the Test compound compared to Comparator 1. Comparator 2 is expected to have the highest exposure due to enhanced absorption and potentially different metabolic pathways.
t½ (h) 4 - 63 - 55 - 7N-methylation can sometimes protect against rapid metabolism, leading to a longer half-life (Test vs. Comparator 1). The metabolic pathways for the piperazine (Comparator 2) may differ significantly from the piperazin-2-ones, potentially leading to a longer half-life.
Bioavailability (%) ModerateLowerHigherN-methylation often improves oral bioavailability by reducing first-pass metabolism. The increased lipophilicity of Comparator 2 is also expected to contribute to higher bioavailability.
Clearance (mL/min/kg) ModerateHigherLowerThe N-demethylation pathway is blocked in the Test compound, potentially reducing its clearance compared to a hypothetical N-unsubstituted analog. Comparator 1 may be more susceptible to phase II conjugation. Comparator 2, lacking the lactam, may have different metabolic clearance pathways.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is based on established structure-activity relationships in pharmacokinetics and is intended to guide experimental design. Actual values must be determined through rigorous experimental investigation.

Causality Behind Experimental Design: Unveiling the "Why"

A robust evaluation of comparative pharmacokinetics hinges on a meticulously designed and executed in vivo study. The following protocols are presented not merely as a sequence of steps, but with an emphasis on the scientific rationale that underpins each methodological choice. This approach ensures the generation of reliable and reproducible data.

Experimental Workflow: From Dosing to Data Analysis

The following diagram illustrates the logical flow of a typical in vivo pharmacokinetic study designed to compare the profiles of our three compounds of interest.

G cluster_preclinical Pre-Dosing Phase cluster_dosing Dosing & Sampling Phase cluster_analysis Bioanalytical & Data Analysis Phase animal_acclimation Animal Acclimatization (Sprague-Dawley Rats, 7-9 weeks old) fasting Overnight Fasting (approx. 12 hours) animal_acclimation->fasting dosing Oral Gavage Administration (Single Dose, e.g., 10 mg/kg) fasting->dosing blood_sampling Serial Blood Sampling (Saphenous Vein) dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep lcms_analysis LC-MS/MS Quantification plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) lcms_analysis->pk_analysis

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Detailed Experimental Protocols

Animal Model and Husbandry
  • Species and Strain: Male Sprague-Dawley rats (7-9 weeks old, 200-250 g). This strain is a widely accepted model for pharmacokinetic studies due to its well-characterized physiology and metabolic pathways.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study under standard laboratory conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. This minimizes stress-induced physiological variations.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing to reduce variability in gastrointestinal absorption. Water should be provided ad libitum.

Dosing Procedure
  • Formulation: The test and comparator compounds should be formulated in a suitable vehicle, such as a solution or suspension in 0.5% carboxymethylcellulose (CMC) in water. The formulation should be consistent across all study arms to eliminate vehicle-dependent effects on absorption.

  • Dose Administration: Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.[1][2] The dosing volume should be calculated based on the most recent body weight of each animal (typically 5-10 mL/kg).[2] Oral gavage ensures the accurate delivery of a predefined dose.

Blood Sampling
  • Technique: Serial blood samples (approximately 100-150 µL) are collected from the saphenous vein. This technique is minimally invasive and allows for repeated sampling from the same animal, reducing inter-animal variability.[3][4]

  • Time Points: Blood samples should be collected at pre-dose (0 h) and at multiple time points post-dose to adequately characterize the plasma concentration-time profile. A typical schedule would be: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5][6] This schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

  • Sample Handling: Blood samples should be collected into tubes containing an anticoagulant (e.g., K2EDTA). The tubes should be gently inverted to ensure proper mixing and then immediately placed on ice.

Plasma Preparation and Storage
  • Centrifugation: Plasma is separated by centrifuging the blood samples at approximately 2000 x g for 10 minutes at 4°C.

  • Storage: The resulting plasma supernatant is transferred to clean, labeled tubes and stored at -80°C until bioanalysis. This ensures the stability of the analytes.

Bioanalytical Method: LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the sensitive and selective quantification of small molecules in biological matrices.[7][8]

  • Sample Preparation: Protein precipitation is a common and effective method for extracting small molecules from plasma.[7]

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (a structurally similar compound not present in the study samples).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used for the separation of small molecules.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point. The gradient program should be optimized to ensure adequate separation of the analyte from endogenous plasma components.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for piperazine derivatives.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard must be determined and optimized.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (50 µL) protein_precipitation Protein Precipitation (Acetonitrile + Internal Standard) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection injection Injection onto LC Column supernatant_collection->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification against Calibration Curve detection->quantification pk_parameters Calculation of PK Parameters quantification->pk_parameters

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Concluding Remarks: A Framework for Informed Decision-Making

This guide provides a comprehensive framework for evaluating the pharmacokinetic profile of this compound in comparison to its structural analogs. By understanding the anticipated impact of N-methylation and the lactam functionality, and by employing the robust experimental protocols detailed herein, researchers can generate the critical data necessary for informed decision-making in the drug development process. The principles and methodologies outlined serve as a valuable resource for advancing promising compounds from the bench to the clinic.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-3-phenylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the proper disposal of 4-Methyl-3-phenylpiperazin-2-one, a compound often utilized in drug discovery and development. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. As a Senior Application Scientist, this guide is structured to provide not just a set of instructions, but a framework for understanding the rationale behind each critical step, fostering a culture of safety and scientific integrity.

Important Preliminary Note: A specific Safety Data Sheet (SDS) for this compound is not consistently available in public databases. Therefore, the following disposal procedures are synthesized from the hazard profiles of structurally analogous compounds, including various phenylpiperazine and piperazinone derivatives, and are grounded in established principles of chemical waste management set forth by regulatory bodies.[1][2][3] It is imperative to always consult your institution's Environmental Health and Safety (EHS) department and written Chemical Hygiene Plan (CHP) for guidance specific to your location and facilities.[4][5][6]

Part 1: Hazard Assessment and Profile

Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on data from related piperazine compounds, this substance should be treated as hazardous.[1][2]

The primary hazards associated with this class of chemicals include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[2][7]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[2][8][9]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[2][7][8]

  • Environmental Hazards: May be harmful or toxic to aquatic life with long-lasting effects.[2][7][10]

Table 1: GHS Hazard Summary for Structurally Related Compounds

This table summarizes the Globally Harmonized System (GHS) classification for 1-Methyl-3-phenylpiperazine, a close structural analog, providing a conservative basis for hazard assessment.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[7]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][7]
Serious Eye DamageCategory 1H318: Causes serious eye damage[2][7]
Aquatic Hazard, Long-TermCategory 3H412: Harmful to aquatic life with long lasting effects[2][7]

This profile necessitates that all waste streams containing this compound, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), be managed as regulated hazardous waste.[3][11]

Part 2: Regulatory Framework

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[12][13] This includes regulations on waste identification, generation, transportation, and disposal.[14][15]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the development of a Chemical Hygiene Plan (CHP).[4][6] The CHP must include procedures for the safe handling, storage, and disposal of hazardous chemicals.[6][16]

Your institution's EHS department translates these federal regulations into actionable protocols within your specific work environment.

Part 3: Core Disposal Principles

Before detailing the step-by-step protocol, it is essential to understand the core principles that ensure a self-validating and safe disposal system.

  • Waste Minimization: Reduce the generation of hazardous waste by using only the necessary amount of material for your experiment.[11]

  • Segregation: Never mix incompatible waste streams.[11] Improper segregation can lead to dangerous chemical reactions or complicate the final disposal process. For instance, halogenated and non-halogenated solvent wastes are often incinerated under different conditions.

  • Identification: All waste must be accurately and clearly identified.[11] Label waste containers with the full chemical name—avoiding abbreviations or formulas—and appropriate hazard warnings.[3]

  • Containment: Use appropriate, compatible, and properly sealed containers for all hazardous waste.[3][11]

Part 4: Step-by-Step Disposal Protocol

This section provides a detailed methodology for the safe disposal of waste generated from work with this compound.

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling the chemical or its waste. The rationale is to create a barrier between you and the hazardous material.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are mandatory to protect against splashes that could cause serious eye damage.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or holes before use and remove them without touching the outer surface.

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood to prevent inhalation.[3]

Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in the disposal process. Use the following workflow to determine the correct waste stream.

Caption: Waste segregation workflow for this compound.

Containerization and Labeling
  • Container Selection: Use containers provided by your EHS department. They must be made of a material compatible with the chemical waste (typically high-density polyethylene for liquids).[3] Ensure containers have a secure, screw-top lid to prevent leaks.[11]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a complete list of its contents, including the full chemical name "this compound" and any solvents present.[11] Indicate the relevant hazards (e.g., Toxic, Irritant).

Spill Management

In the event of a spill, your immediate priority is to ensure personnel safety and contain the material.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]

Final Disposal
  • Storage: Store sealed and labeled hazardous waste containers in a designated, secondary containment area away from drains and incompatible materials.[17]

  • Professional Collection: Arrange for the collection of the waste through your institution's EHS department. They will work with a licensed hazardous waste disposal contractor for final treatment, which typically involves high-temperature incineration.[3] Never pour chemical waste down the drain or dispose of it in the regular trash. [2][3]

Part 5: Decontamination of Labware

For non-disposable glassware or equipment, thorough decontamination is required.

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove residual chemical. This rinseate must be collected and disposed of as liquid hazardous waste.

  • Wash: Wash the rinsed equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

By following these detailed procedures, researchers, scientists, and drug development professionals can manage waste containing this compound in a manner that is safe, compliant, and environmentally responsible.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.